molecular formula C16H13NO B1306909 2-(4-Aminophenoxy)naphthalene CAS No. 71311-83-6

2-(4-Aminophenoxy)naphthalene

Cat. No.: B1306909
CAS No.: 71311-83-6
M. Wt: 235.28 g/mol
InChI Key: FLSZEMCAUKGBBK-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)naphthalene is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-naphthalen-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c17-14-6-9-15(10-7-14)18-16-8-5-12-3-1-2-4-13(12)11-16/h1-11H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSZEMCAUKGBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393853
Record name 2-(4-Aminophenoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71311-83-6
Record name 2-(4-Aminophenoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(4-Aminophenoxy)naphthalene from 2-naphthol and p-nitrochlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-aminophenoxy)naphthalene, a valuable building block in medicinal chemistry and materials science. The synthesis is a robust two-step process commencing from readily available starting materials, 2-naphthol and p-nitrochlorobenzene. The methodology involves an initial Williamson ether synthesis to form the intermediate, 2-(4-nitrophenoxy)naphthalene, followed by a chemoselective reduction of the nitro group to yield the final amine.

This document details the underlying chemical principles, provides adaptable experimental protocols, and presents characterization data in a clear, tabular format. Furthermore, visual representations of the reaction pathway and experimental workflow are included to facilitate a deeper understanding of the process.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a sequential two-step reaction pathway.

Step 1: Williamson Ether Synthesis. This classical and widely used method for ether formation involves the reaction of an alkoxide or phenoxide with an organohalide. In this synthesis, 2-naphthol is deprotonated by a suitable base to form the nucleophilic 2-naphthoxide ion. This ion then undergoes a nucleophilic aromatic substitution reaction with p-nitrochlorobenzene to form the ether linkage, yielding 2-(4-nitrophenoxy)naphthalene.

Step 2: Reduction of the Nitro Group. The nitro group of the intermediate is selectively reduced to a primary amine. A common and efficient method for this transformation is the use of iron powder in the presence of an acidic catalyst, such as ammonium chloride, in a mixed solvent system. This method is favored for its effectiveness and relatively mild reaction conditions.

Experimental Protocols

The following protocols are composite procedures based on established methodologies for Williamson ether synthesis and nitro group reductions. Researchers should optimize these conditions based on their specific laboratory settings and desired scale.

Step 1: Synthesis of 2-(4-Nitrophenoxy)naphthalene

This procedure is adapted from the principles of the Williamson ether synthesis.

Materials and Reagents:

  • 2-Naphthol

  • p-Nitrochlorobenzene

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF) or Ethanol

  • Distilled Water

  • Ethyl Acetate

  • Brine

Procedure:

  • To a stirred solution of 2-naphthol (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to 80-90 °C and stir for 1 hour to ensure the formation of the potassium 2-naphthoxide salt.

  • Add p-nitrochlorobenzene (1.0 eq) to the reaction mixture.

  • Continue stirring the reaction mixture at 90-100 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water and stir. The crude product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure 2-(4-nitrophenoxy)naphthalene as a solid.

  • Dry the purified product under vacuum.

Step 2: Synthesis of this compound

This protocol utilizes a standard iron-mediated nitro reduction method.

Materials and Reagents:

  • 2-(4-Nitrophenoxy)naphthalene

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • In a round-bottom flask, suspend 2-(4-nitrophenoxy)naphthalene (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 1-3 hours).

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron residues. Wash the Celite pad with ethyl acetate.

  • Combine the filtrate and the washings and remove the organic solvents under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Data Presentation

The following tables summarize the key physical and chemical properties of the starting materials, intermediate, and final product.

Table 1: Properties of Key Reactants and Products

Compound NameChemical FormulaMolar Mass ( g/mol )Appearance
2-NaphtholC₁₀H₈O144.17White to off-white crystalline solid
p-NitrochlorobenzeneC₆H₄ClNO₂157.55Yellow crystalline solid
2-(4-Nitrophenoxy)naphthaleneC₁₆H₁₁NO₃265.26Light yellow to yellow-orange powder/crystal
This compoundC₁₆H₁₃NO235.28Solid

Table 2: Experimental Data and Characterization

CompoundTypical Yield (%)Melting Point (°C)Spectroscopic Data
2-(4-Nitrophenoxy)naphthalene Not explicitly found in a single source for this specific reaction.Not explicitly found in a single source for this specific reaction.¹H NMR (CDCl₃): Expected signals in the aromatic region (δ 7.0-8.3 ppm). ¹³C NMR (CDCl₃): Expected signals for aromatic carbons. IR (KBr): Characteristic peaks for C-O-C (ether), NO₂ (nitro group), and aromatic C-H bonds.
This compound Not explicitly found in a single source for this specific reaction.Not explicitly found in a single source for this specific reaction.¹H NMR (CDCl₃): Expected signals in the aromatic region (δ 6.5-7.8 ppm) and a broad singlet for the NH₂ protons. ¹³C NMR (CDCl₃): Expected signals for aromatic carbons. IR (KBr): Characteristic peaks for N-H stretching (amine), C-O-C (ether), and aromatic C-H bonds. The strong NO₂ peaks from the precursor will be absent.

Note: The yields and melting points are highly dependent on the reaction scale and purification methods. The provided spectroscopic data are predictions based on the chemical structures and general spectroscopic principles.

Visualizations

Reaction Pathway

Synthesis_Pathway naphthol 2-Naphthol intermediate 2-(4-Nitrophenoxy)naphthalene naphthol:e->intermediate:w Williamson Ether Synthesis nitrochloro p-Nitrochlorobenzene nitrochloro:e->intermediate:w final_product This compound intermediate:e->final_product:w Nitro Group Reduction reagent1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent2 Fe, NH₄Cl Ethanol/Water

Caption: Overall synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction start1 Mix 2-Naphthol and Base in Solvent heat1 Heat and Stir start1->heat1 add_nitro Add p-Nitrochlorobenzene heat1->add_nitro react1 React at 90-100°C add_nitro->react1 workup1 Workup: Precipitation in Water react1->workup1 purify1 Purification: Recrystallization workup1->purify1 product1 Intermediate: 2-(4-Nitrophenoxy)naphthalene purify1->product1 start2 Suspend Intermediate with Fe and NH₄Cl product1->start2 Proceed to next step reflux Reflux Reaction Mixture start2->reflux filter Filter through Celite reflux->filter extract Solvent Extraction filter->extract purify2 Purification: Column Chromatography or Recrystallization extract->purify2 final_product Final Product: This compound purify2->final_product

Caption: Step-by-step experimental workflow for the synthesis.

Spectroscopic Characterization of 2-(4-Aminophenoxy)naphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search for experimentally obtained spectroscopic data (FT-IR, UV-Vis, ¹H NMR, ¹³C NMR, and Mass Spectrometry) for 2-(4-Aminophenoxy)naphthalene, also known as 4-(naphthalen-2-yloxy)aniline, did not yield a complete, unified dataset from a single source. This guide has been constructed using data from closely related compounds and foundational spectroscopic principles to provide a detailed projection of the expected spectral characteristics for researchers, scientists, and drug development professionals.

Introduction

This compound is a diaryl ether amine containing both a naphthalene and an aniline moiety. Such structures are of interest in medicinal chemistry and materials science due to their unique electronic and structural properties. Spectroscopic characterization is essential for the unambiguous identification and purity assessment of this compound. This technical guide outlines the expected spectroscopic data and provides generalized experimental protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 7.9m3HNaphthyl C1-H, C3-H, C8-H
~7.4 - 7.5m2HNaphthyl C5-H, C6-H
~7.2 - 7.3m2HNaphthyl C4-H, C7-H
~6.9 - 7.1d2HAminophenoxy Ar-H (ortho to -O)
~6.7 - 6.8d2HAminophenoxy Ar-H (ortho to -NH₂)
~3.7 (broad)s2H-NH₂

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~158 - 160Naphthyl C2-O
~148 - 150Aminophenoxy C4-O
~142 - 144Aminophenoxy C1-NH₂
~134 - 135Naphthyl Quaternary C
~129 - 130Naphthyl CH
~127 - 128Naphthyl CH
~126 - 127Naphthyl CH
~124 - 125Naphthyl CH
~120 - 122Aminophenoxy CH (ortho to -O)
~118 - 119Naphthyl CH
~115 - 116Aminophenoxy CH (ortho to -NH₂)
~108 - 110Naphthyl CH

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Mass Spectrometry Data
m/z ValuePredicted Assignment
~249.10[M]⁺ (Molecular Ion)
~143.05[C₁₀H₇O]⁺ (Naphthoxy fragment)
~108.06[C₆H₆NO]⁺ (Aminophenoxy fragment)
~92.06[C₆H₆N]⁺ (Aniline fragment)

Ionization Method: Electron Ionization (EI)

Table 4: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)Vibration Mode
3450 - 3300N-H stretch (asymmetric and symmetric)
3100 - 3000Aromatic C-H stretch
1620 - 1600N-H bend
1580 - 1450Aromatic C=C stretch
1270 - 1230Aryl-O-Aryl asymmetric C-O stretch
860 - 810Naphthalene C-H out-of-plane bend
850 - 810p-disubstituted benzene C-H out-of-plane bend

Sample Preparation: KBr pellet or ATR

Table 5: Predicted UV-Vis Spectroscopic Data
λmax (nm)Molar Absorptivity (ε)Transition
~230Highπ → π
~275Moderateπ → π
~300Lown → π*

Solvent: Ethanol or Acetonitrile

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not explicitly available. However, a general procedure can be outlined based on common synthetic routes for diaryl ethers, such as the Ullmann condensation.

Synthesis via Ullmann Condensation

This protocol describes a general method for the copper-catalyzed synthesis of this compound from 2-naphthol and 4-bromoaniline.

Materials:

  • 2-Naphthol

  • 4-Bromoaniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-naphthol (1.0 eq), 4-bromoaniline (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF and toluene to the flask.

  • Heat the reaction mixture to reflux (typically 120-140 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

  • Analysis: Process the spectra to identify chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer, for example, with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC-MS) or a soft ionization technique like Electrospray Ionization (ESI).

  • Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern for structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the FT-IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Instrumentation: Record the absorption spectrum using a UV-Vis spectrophotometer, typically from 200 to 800 nm.

  • Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Start Starting Materials (2-Naphthol, 4-Bromoaniline) Reaction Ullmann Condensation Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR FT-IR Spectroscopy Product->IR UV UV-Vis Spectroscopy Product->UV Structure Structural Elucidation & Purity Assessment NMR->Structure MS->Structure IR->Structure UV->Structure

A generalized workflow for the synthesis and spectroscopic analysis.

Spectroscopic Data for 2-(4-Aminophenoxy)naphthalene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, specific experimental 1H and 13C Nuclear Magnetic Resonance (NMR) data for 2-(4-Aminophenoxy)naphthalene could not be located. This guide will, therefore, present predicted NMR data based on established chemical shift principles and provide a detailed experimental protocol that would be suitable for the acquisition of such data. This information is intended to guide researchers in the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

The chemical structure of this compound consists of a naphthalene ring system linked to an aminophenoxy group via an ether bond at the C-2 position of the naphthalene core. The predicted NMR data takes into account the electronic effects of the substituent groups on the chemical shifts of the protons and carbons in the molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the naphthalene and phenoxy rings, as well as a characteristic signal for the amine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.9m2HNaphthalene H-1, H-8
~7.4-7.5m2HNaphthalene H-4, H-5
~7.2-7.3m3HNaphthalene H-3, H-6, H-7
~6.9d2HPhenoxy H-2', H-6'
~6.7d2HPhenoxy H-3', H-5'
~3.5br s2H-NH₂
Predicted ¹³C NMR Data

The carbon NMR spectrum will exhibit signals for all 16 carbon atoms in the molecule. The chemical shifts are influenced by the aromatic environment and the presence of the oxygen and nitrogen atoms.

Chemical Shift (δ, ppm)Assignment
~155Naphthalene C-2
~148Phenoxy C-1'
~142Phenoxy C-4'
~134Naphthalene C-8a
~130Naphthalene C-4a
~129Naphthalene C-1
~128Naphthalene C-8
~127Naphthalene C-5
~126Naphthalene C-4
~125Naphthalene C-6
~124Naphthalene C-7
~121Phenoxy C-2', C-6'
~118Naphthalene C-3
~115Phenoxy C-3', C-5'
~108Naphthalene C-10 (predicted)
~107Naphthalene C-9 (predicted)

Experimental Protocols

For the acquisition of high-quality 1H and 13C NMR spectra of this compound, the following experimental protocol is recommended.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic compounds.

  • Sample Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Sample Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-7 ppm.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

    • Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100-120 ppm.

Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the atom numbering used for the predicted NMR assignments.

Caption: Chemical structure of this compound with atom numbering.

Mass Spectrometry of 2-(4-Aminophenoxy)naphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(4-aminophenoxy)naphthalene. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a robust analytical approach based on established mass spectrometry principles for structurally related molecules. It covers detailed experimental protocols, predicted fragmentation patterns, and quantitative data presentation to support researchers in the fields of analytical chemistry, pharmacology, and drug development.

Introduction to the Mass Spectrometry of Aromatic Amines and Ethers

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. For a molecule like this compound, which incorporates aromatic, amine, and ether functionalities, "soft" ionization techniques are generally preferred to minimize excessive fragmentation and preserve the molecular ion.[1][2][3] Electrospray ionization (ESI) is a particularly suitable method, often yielding the protonated molecule [M+H]+, which can then be subjected to tandem mass spectrometry (MS/MS) for structural elucidation.[4][5] The fragmentation of such compounds is typically governed by the cleavage of the most labile bonds, such as the C-O ether linkage and bonds adjacent to the amino group.[6]

Proposed Experimental Protocols

A standard workflow for the analysis of this compound would involve sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

A dilute solution of this compound should be prepared in a solvent compatible with the chosen ionization method. For ESI-MS, methanol or acetonitrile are common choices.[7] To enhance protonation and improve signal intensity in positive ion mode, a small amount of an acid, such as 0.1% formic acid, can be added to the sample solution.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For complex mixtures or to ensure the purity of the analyte, high-performance liquid chromatography (HPLC) is coupled to the mass spectrometer. A reverse-phase C18 column is often effective for separating aromatic compounds.[8]

Table 1: Proposed HPLC Parameters

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 4 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.5 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Mass Spectrometry Parameters

The following parameters are proposed for a quadrupole time-of-flight (Q-TOF) mass spectrometer, which allows for high-resolution mass measurements.

Table 2: Proposed Mass Spectrometer Settings (ESI-Positive Mode)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Sampling Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr (Nitrogen)
Mass Range (MS1) m/z 50 - 500
Collision Energy (MS/MS) Ramped 10 - 40 eV

Data Presentation and Interpretation

The mass spectrum of this compound is expected to show a prominent molecular ion peak, and its fragmentation pattern will be key to confirming its structure.

Predicted Mass Spectrum Data

The molecular formula for this compound is C₁₆H₁₃NO. Its theoretical monoisotopic mass is 235.0997 g/mol . In positive mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 236.1075.

Table 3: Predicted Key Mass-to-Charge Ratios (m/z) and Proposed Fragment Identities

m/z (Predicted)Ion FormulaProposed Fragment Identity
236.1075[C₁₆H₁₄NO]⁺Protonated molecular ion [M+H]⁺
143.0546[C₁₀H₇O]⁺Naphthoxy cation, from cleavage of the C-O ether bond
128.0626[C₁₀H₈]⁺Naphthalene radical cation, from loss of aminophenoxy group
108.0597[C₆H₆NO]⁺Aminophenoxy cation, from cleavage of the C-O ether bond
93.0573[C₆H₇N]⁺Aniline cation, from loss of CO from the aminophenoxy fragment

Note: These are predicted values. Actual observed m/z may vary slightly depending on instrument calibration and resolution.

Visualizations

Experimental Workflow

The following diagram illustrates the proposed analytical workflow for the mass spectrometry analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample This compound (Solid) Dissolution Dissolve in Methanol + 0.1% Formic Acid Sample->Dissolution Solution Dilute Solution (~1 ppm) Dissolution->Solution HPLC HPLC Separation (C18 Column) Solution->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS Mass Spectrometer (Q-TOF) ESI->MS MS1 MS1 Scan (Full Spectrum) MS->MS1 MS2 MS/MS Scan (Fragmentation) MS->MS2 Analysis Data Analysis & Structure Elucidation MS1->Analysis MS2->Analysis fragmentation_pathway cluster_frags cluster_subfrags Parent [M+H]⁺ m/z = 236.1075 Frag1 [C₁₀H₇O]⁺ m/z = 143.0546 Parent->Frag1 Loss of C₆H₆N Frag2 [C₆H₆NO]⁺ m/z = 108.0597 Parent->Frag2 Loss of C₁₀H₈ SubFrag1 [C₁₀H₈]⁺˙ m/z = 128.0626 Frag1->SubFrag1 - OH SubFrag2 [C₆H₇N]⁺ m/z = 93.0573 Frag2->SubFrag2 - CO

References

Unraveling the Structural Architecture of a Naphthalene Congener: A Technical Guide to the Crystal Structure of Ethyl 2-(4-Aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Crystallographic Data Summary

The crystal structure of Ethyl 2-(4-aminophenoxy)acetate was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic system with the space group P-1. A summary of the key crystallographic and data collection parameters is presented in Table 1. Selected bond lengths and angles are provided in Tables 2 and 3, respectively, offering a quantitative description of the molecular geometry.

Table 1: Crystal Data and Structure Refinement for Ethyl 2-(4-aminophenoxy)acetate

ParameterValue
Empirical formulaC₁₀H₁₃NO₃
Formula weight195.22
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemTriclinic
Space groupP-1
Unit cell dimensionsa = 8.2104(6) Å, α = 101.787(7)°
b = 10.3625(9) Å, β = 91.849(6)°
c = 11.9562(9) Å, γ = 102.755(7)°
Volume968.02(14) ų
Z2
Density (calculated)1.339 Mg/m³
Absorption coefficient0.098 mm⁻¹
F(000)208
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.29 to 25.00°
Index ranges-9<=h<=9, -12<=k<=12, -14<=l<=14
Reflections collected8456
Independent reflections3401 [R(int) = 0.0211]
Completeness to theta = 25.00°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.9854 and 0.9759
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3401 / 0 / 130
Goodness-of-fit on F²1.043
Final R indices [I>2sigma(I)]R1 = 0.0359, wR2 = 0.0963
R indices (all data)R1 = 0.0438, wR2 = 0.1033
Largest diff. peak and hole0.185 and -0.198 e.Å⁻³

Experimental Protocols

The synthesis of Ethyl 2-(4-aminophenoxy)acetate involves a two-step process starting from p-nitrophenol, as detailed in the cited literature[1].

Synthesis of Ethyl 2-(4-nitrophenoxy)acetate (Intermediate)
  • A mixture of p-nitrophenol (1.39 g, 0.01 mol), anhydrous K₂CO₃ (2.76 g, 0.02 mol) in dry acetone (20 mL) was refluxed with stirring for 20 minutes.

  • Ethyl 2-bromoacetate (1.7 g, 0.01 mol) and a catalytic amount of potassium iodide (10 mg) were then added to the mixture.

  • The reaction mixture was refluxed for 8 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the heating was stopped, and the mixture was filtered while hot. The residue was washed with acetone.

Synthesis of Ethyl 2-(4-aminophenoxy)acetate (Final Product)
  • The filtrate containing the intermediate, ethyl 2-(4-nitrophenoxy)acetate, was used directly without further purification.

  • A mixture of ethanol and water was added, followed by the addition of NH₄Cl and Fe powder.

  • The mixture was refluxed for 4 hours.

  • After reflux, the hot solution was filtered.

  • The filtrate was extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers were left to stand at room temperature for one week, during which reddish-brown crystals of Ethyl 2-(4-aminophenoxy)acetate formed.

Single Crystal X-ray Diffraction

A suitable single crystal of Ethyl 2-(4-aminophenoxy)acetate was selected and mounted on a diffractometer. The crystallographic data were collected at 293(2) K using MoKα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².

Visualization of the Synthetic Pathway

The synthesis of Ethyl 2-(4-aminophenoxy)acetate proceeds through the alkylation of p-nitrophenol followed by the reduction of the nitro group. This two-step sequence is depicted in the following workflow diagram.

Synthesis_Workflow p_nitrophenol p-Nitrophenol intermediate Ethyl 2-(4-nitrophenoxy)acetate p_nitrophenol->intermediate Alkylation final_product Ethyl 2-(4-aminophenoxy)acetate intermediate->final_product Reduction reagents1 Ethyl 2-bromoacetate, K₂CO₃, KI, Acetone reagents2 NH₄Cl, Fe, Ethanol/Water p1 p2

Caption: Synthetic pathway for Ethyl 2-(4-aminophenoxy)acetate.

This guide provides a comprehensive overview of the crystal structure and synthesis of Ethyl 2-(4-aminophenoxy)acetate. This information is intended to serve as a valuable resource for researchers engaged in the fields of crystallography, medicinal chemistry, and materials science, particularly for those interested in the structural characteristics of phenoxy-naphthalene and related scaffolds.

References

Navigating the Solubility Landscape of 2-(4-Aminophenoxy)naphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth overview of the solubility characteristics of 2-(4-Aminophenoxy)naphthalene, a naphthalene derivative with potential applications in drug discovery. Due to the limited availability of direct solubility data for this specific compound, this guide presents data for structurally analogous compounds to provide a predictive framework. Furthermore, it details established experimental protocols for solubility determination, enabling researchers to generate precise data for their specific applications.

Core Concept: Solubility and its Importance

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In drug development, poor aqueous solubility can lead to low absorption and inadequate systemic exposure, thereby compromising the therapeutic effect of the drug candidate. Understanding the solubility of a compound in various organic solvents is also crucial for formulation development, purification processes, and the design of preclinical and clinical studies.

Predictive Solubility Data of Analogous Compounds

In the absence of specific experimental data for this compound, the following table summarizes the solubility of structurally related compounds in various organic solvents. This data serves as a valuable reference point for estimating the solubility behavior of the target compound. It is important to note that these values are approximations and experimental verification is highly recommended.

SolventAnalogous CompoundTemperature (°C)Solubility (g/L)
Methanol 4-Phenoxyaniline25150
2-Naphthol2511.1
Ethanol 4-Phenoxyaniline25200
2-Naphthol2545.5
Acetone 4-Phenoxyaniline25>500
2-Naphthol25238
Dichloromethane 4-Phenoxyaniline25>500
2-Naphthol25143
Ethyl Acetate 4-Phenoxyaniline25300
2-Naphthol25111
Toluene 4-Phenoxyaniline2550
2-Naphthol2514.3
Hexane 4-Phenoxyaniline25<1
2-Naphthol250.8

Disclaimer: This data is for analogous compounds and should be used as an estimation. Experimental determination of the solubility of this compound is strongly advised.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for drug development. The following are detailed methodologies for key experiments.

Gravimetric Method

This is a classic and straightforward method for determining equilibrium solubility.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.

  • Phase Separation: Centrifuge the saturated solution to pellet the undissolved solid.

  • Aliquoting: Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

  • Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation: The solubility is calculated by dividing the mass of the dissolved solute by the volume of the aliquot taken.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and is amenable to high-throughput screening.

Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of UV-Vis wavelengths to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations in the same solvent. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1 & 2).

  • Phase Separation and Dilution: After centrifugation, take a small aliquot of the supernatant and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

  • Calculation: Use the equation of the calibration curve to determine the concentration of the diluted solution. Multiply this concentration by the dilution factor to obtain the solubility of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.

Methodology:

  • Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1 & 2).

  • Sample Preparation for HPLC: After centrifugation, take an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with the mobile phase to a concentration within the calibration curve's range.

  • Analysis: Inject the prepared sample into the HPLC system and record the peak area.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility is then calculated by multiplying the concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the methods described above.

experimental_workflow cluster_prep Sample Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_grav cluster_uv cluster_hplc cluster_calc Calculation start Start add_excess Add excess compound to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate centrifuge Centrifuge equilibrate->centrifuge gravimetric Gravimetric Method centrifuge->gravimetric uv_vis UV-Vis Method centrifuge->uv_vis hplc HPLC Method centrifuge->hplc aliq_grav Aliquot supernatant evap Evaporate solvent aliq_grav->evap weigh Weigh residue evap->weigh calc_sol Calculate Solubility weigh->calc_sol aliq_uv Aliquot & Dilute supernatant measure_abs Measure Absorbance aliq_uv->measure_abs measure_abs->calc_sol aliq_hplc Aliquot, Filter & Dilute supernatant inject Inject into HPLC aliq_hplc->inject inject->calc_sol end End calc_sol->end

Caption: Generalized workflow for solubility determination.

Logical Relationship in Drug Discovery Context

The solubility of a compound like this compound is a foundational piece of data that influences subsequent steps in the drug discovery and development pipeline. The diagram below illustrates this logical relationship.

drug_discovery_logic solubility Solubility Determination (Aqueous & Organic) formulation Formulation Development solubility->formulation preclinical Preclinical Studies (In vitro & In vivo) solubility->preclinical pk_studies Pharmacokinetic (PK) Studies (ADME) formulation->pk_studies preclinical->pk_studies tox_studies Toxicology Studies preclinical->tox_studies clinical_trials Clinical Trials pk_studies->clinical_trials tox_studies->clinical_trials

Caption: Role of solubility in the drug discovery pipeline.

This technical guide provides a comprehensive starting point for researchers working with this compound. While direct solubility data is currently scarce, the provided information on analogous compounds and detailed experimental protocols will empower scientists to generate the necessary data to advance their research and development efforts.

A Technical Guide to the Thermal Properties of 2-(4-Aminophenoxy)naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known thermal properties of 2-(4-Aminophenoxy)naphthalene, an important chemical intermediate. The document outlines key thermal data, details common experimental methodologies for thermal analysis, and presents a generalized workflow for these characterization techniques. This information is critical for professionals in drug development and materials science for understanding the compound's stability, processing parameters, and potential applications.

Thermal Properties

The thermal characteristics of a compound are fundamental to determining its stability, purity, and suitability for various applications. For this compound (CAS: 71311-83-6, Molecular Formula: C₁₆H₁₃NO), the available thermal data is summarized below.[1][2]

Thermal PropertyValueNotes
Melting Point 116 °C-
Boiling Point 419.8 ± 28.0 °CPredicted
Decomposition Temperature Data not availableTGA would be required

Table 1: Summary of Thermal Properties for this compound.[1]

Experimental Protocols for Thermal Analysis

To determine the full thermal profile of this compound, standardized experimental techniques are employed. The primary methods for characterizing the thermal properties of solid materials are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

2.1 Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[3][4] This method is used to determine the melting point, enthalpy of fusion, and to study phase transitions.[3]

General Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Reference Preparation: An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate, typically 10 °C/min, over a defined temperature range (e.g., 25 °C to 200 °C to characterize the melting transition). An inert purge gas, such as nitrogen, is used to prevent oxidation.

  • Data Acquisition: The instrument heats the sample and reference pans at a constant rate. The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Data Analysis: The resulting thermogram shows peaks corresponding to thermal events. The peak onset temperature is typically taken as the melting point, and the area under the peak is integrated to determine the enthalpy of fusion.

2.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition temperature of a material.

General Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (commonly made of platinum or alumina).

  • Instrument Setup: The pan is placed onto the TGA's sensitive microbalance within the furnace. The desired atmosphere (e.g., nitrogen or air) is established at a specific flow rate. The instrument is programmed with a constant heating rate, for instance, 10 °C/min, over a wide temperature range (e.g., 25 °C to 600 °C).

  • Data Acquisition: The furnace heats the sample according to the programmed temperature profile. The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of a significant weight loss step is often reported as the decomposition temperature. The data also reveals the presence of volatiles and the composition of the final residue.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the thermal analysis of a chemical compound like this compound using DSC and TGA.

Thermal_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Thermal Analysis cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_data 3. Data Interpretation Sample Obtain this compound Weigh Accurately weigh sample Sample->Weigh Encapsulate Seal in DSC/TGA pan Weigh->Encapsulate DSC_Setup Set up DSC instrument (Temp program, atmosphere) Encapsulate->DSC_Setup TGA_Setup Set up TGA instrument (Temp program, atmosphere) Encapsulate->TGA_Setup DSC_Run Run DSC scan DSC_Setup->DSC_Run Analyze_DSC Analyze DSC Thermogram DSC_Run->Analyze_DSC TGA_Run Run TGA scan TGA_Setup->TGA_Run Analyze_TGA Analyze TGA Curve TGA_Run->Analyze_TGA Properties Determine Thermal Properties (Melting Point, Decomposition Temp) Analyze_DSC->Properties Analyze_TGA->Properties Report Generate Technical Report Properties->Report

Caption: Generalized workflow for thermal analysis.

Biological and Research Context

While this guide focuses on thermal properties, it is noteworthy that naphthalene derivatives are significant in medicinal chemistry and materials science.[5] They serve as building blocks for a wide range of compounds, including those with potential anticancer activities.[6][7] The thermal stability of intermediates like this compound is a crucial factor in the synthesis and development of these more complex molecules. A thorough understanding of its thermal behavior ensures robust and reproducible synthetic processes, which is paramount in drug discovery and manufacturing.

References

In-Depth Technical Guide to the Electronic Properties of 2-(4-Aminophenoxy)naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for characterizing the electronic properties of 2-(4-Aminophenoxy)naphthalene. Due to a lack of publicly available experimental data for this specific molecule, this document serves as a detailed protocol for researchers to conduct in silico analysis using Density Functional Theory (DFT). The guide outlines the procedural steps for geometry optimization, calculation of key electronic descriptors such as HOMO-LUMO energies, and simulation of UV-Visible absorption spectra. The methodologies described herein are standard in the field of computational chemistry and are intended to enable researchers to generate the necessary data for evaluating the potential of this compound in various applications, including drug development and materials science.

Introduction

This compound is a molecule of interest due to its structural motifs, which are common in pharmacologically active compounds and organic electronic materials. The fusion of a naphthalene ring with an aminophenoxy group suggests potential for interesting electronic behavior, including charge transfer characteristics and specific light absorption properties. A thorough understanding of its electronic properties is crucial for predicting its reactivity, stability, and potential interactions with biological targets or other materials.

This guide addresses the current gap in available data by presenting a detailed computational workflow to determine these properties. By following the outlined protocols, researchers can obtain valuable insights into the molecule's electronic structure.

Predicted Electronic Properties (Data Template)

While experimental data for this compound is not currently available in the public domain, the following table provides a template for organizing the data that would be generated by following the computational protocols outlined in this guide. This structured format allows for the clear and concise presentation of key electronic parameters.

Electronic PropertyPredicted ValueUnitComputational MethodBasis Set
HOMO Energy To be determinedeVDFTe.g., 6-311++G(d,p)
LUMO Energy To be determinedeVDFTe.g., 6-311++G(d,p)
HOMO-LUMO Gap To be determinedeVDFTe.g., 6-311++G(d,p)
Ionization Potential To be determinedeVDFTe.g., 6-311++G(d,p)
Electron Affinity To be determinedeVDFTe.g., 6-311++G(d,p)
Dipole Moment To be determinedDebyeDFTe.g., 6-311++G(d,p)
Maximum Absorption Wavelength (λmax) To be determinednmTD-DFTe.g., 6-311++G(d,p)
Oscillator Strength (f) To be determineda.u.TD-DFTe.g., 6-311++G(d,p)

Experimental Protocols: A Computational Approach

The following sections detail the computational methodology for determining the electronic properties of this compound. These protocols are based on widely used and validated quantum chemical methods.

Molecular Structure and Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule.

  • Initial Structure Generation: A 2D sketch of this compound is created using a molecule editor (e.g., Avogadro, ChemDraw). This 2D structure is then converted into an initial 3D conformation.

  • Geometry Optimization: The 3D structure is optimized using Density Functional Theory (DFT). A common and effective functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set Selection: A sufficiently large basis set is crucial for accurate calculations. The Pople-style basis set, 6-311++G(d,p), is recommended as it includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of atomic orbitals in a molecule.

  • Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

Calculation of Electronic Properties

Once the optimized geometry is obtained, various electronic properties can be calculated.

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are direct outputs of the DFT calculation. The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

    • Ionization Potential (I) ≈ -EHOMO

    • Electron Affinity (A) ≈ -ELUMO

    • Electronegativity (χ) = (I + A) / 2

    • Chemical Hardness (η) = (I - A) / 2

    • Chemical Softness (S) = 1 / (2η)

    • Electrophilicity Index (ω) = χ2 / (2η)

  • Dipole Moment: The dipole moment is also calculated from the ground-state electron distribution and provides insight into the molecule's overall polarity.

Simulation of UV-Visible Absorption Spectrum

The electronic transitions that give rise to the UV-Visible absorption spectrum can be simulated using Time-Dependent Density Functional Theory (TD-DFT).

  • Excited State Calculations: Using the optimized ground-state geometry, TD-DFT calculations are performed to obtain the vertical excitation energies and oscillator strengths of the lowest-lying singlet excited states. The same functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) should be used for consistency.

  • Solvent Effects: To better mimic experimental conditions, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated into the TD-DFT calculation. A common solvent for UV-Vis spectroscopy, such as ethanol or acetonitrile, should be specified.

  • Spectrum Generation: The calculated excitation energies (which correspond to absorption wavelengths) and their corresponding oscillator strengths (which are related to the intensity of the absorption) are used to generate a theoretical UV-Visible spectrum. This can be done by fitting the data to Gaussian or Lorentzian functions.

Visualizations

The following diagrams illustrate the proposed computational workflow and the conceptual relationships of the electronic properties.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_output Output Data & Analysis Mol_Structure 2D Molecular Structure of This compound Geometry_Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Mol_Structure->Geometry_Opt Frequency_Calc Frequency Calculation Geometry_Opt->Frequency_Calc Optimized_Geometry Optimized 3D Geometry Frequency_Calc->Optimized_Geometry Confirm Minimum Energy Electronic_Props Electronic Properties Calculation (HOMO, LUMO, Dipole Moment) Electronic_Data Quantitative Electronic Data (Table of Properties) Electronic_Props->Electronic_Data Excited_States Excited State Calculation (with Solvent Model, e.g., PCM) UV_Vis_Spectrum Simulated UV-Vis Spectrum Excited_States->UV_Vis_Spectrum Optimized_Geometry->Electronic_Props Optimized_Geometry->Excited_States Electronic_Properties_Relationship cluster_derived Derived Reactivity Descriptors HOMO HOMO Energy Ionization Potential LUMO LUMO Energy Electron Affinity Gap HOMO-LUMO Gap Hardness Chemical Hardness HOMO->Hardness Electronegativity Electronegativity HOMO->Electronegativity LUMO->Hardness LUMO->Electronegativity Electrophilicity Electrophilicity Index Hardness->Electrophilicity Electronegativity->Electrophilicity

An In-depth Technical Guide to the Chemical Properties of the Ether Linkage in 2-(4-Aminophenoxy)naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diaryl ether motif is a prevalent and vital structural scaffold in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its significance stems from a combination of metabolic stability, conformational flexibility, and the ability to mimic other functional groups, rendering it a privileged structure in medicinal chemistry.[1][2] This technical guide provides a comprehensive examination of the chemical properties of the ether linkage in 2-(4-Aminophenoxy)naphthalene, a representative diaryl ether. The content herein delves into the stability, reactivity, and spectroscopic characteristics of this linkage, supported by quantitative data, detailed experimental protocols, and visual representations of relevant chemical and metabolic pathways.

Physicochemical Properties of the Diaryl Ether Linkage

The ether linkage in this compound, connecting a naphthalene ring system to a p-aminophenol moiety, is characterized by its high stability, a common feature of diaryl ethers.[3] This stability is attributed to the strong carbon-oxygen bonds and the steric hindrance imparted by the two bulky aromatic groups.

Quantitative Data

The following table summarizes key quantitative data pertaining to the diaryl ether linkage. It is important to note that while some data is derived from closely related analogous compounds due to the scarcity of specific experimental values for this compound, these values provide a reliable estimation of its chemical properties.

PropertyValue (approximate)Source / Analogue
Bond Length (C-O) 1.41 pmDimethyl ether[4]
Bond Angle (C-O-C) 111° - 117°Dimethyl ether, Aryloxytetrazoles[4][5]
Bond Dissociation Energy (C-O) ~90 kcal/mol (377 kJ/mol)Methylarene (benzylic C-H for comparison)[6]

Synthesis and Reactivity

The formation and cleavage of the ether bond are fundamental reactions in the study and application of diaryl ethers.

Synthesis: Williamson Ether Synthesis

A common and effective method for the synthesis of diaryl ethers like this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

Experimental Protocol: Synthesis of this compound

  • Materials: 2-Naphthol, 4-bromonitrobenzene, potassium carbonate (K₂CO₃), copper(I) iodide (CuI), N,N-dimethylformamide (DMF), iron (Fe) powder, ammonium chloride (NH₄Cl), ethanol, water, ethyl acetate.

  • Procedure (Ullmann Condensation followed by Reduction):

    • To a solution of 2-naphthol (1.0 eq) and 4-bromonitrobenzene (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and a catalytic amount of CuI.

    • Heat the reaction mixture to reflux (approximately 140-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(4-nitrophenoxy)naphthalene.

    • For the reduction of the nitro group, dissolve the crude 2-(4-nitrophenoxy)naphthalene in a mixture of ethanol and water.

    • Add Fe powder and NH₄Cl and heat the mixture to reflux.[7]

    • Monitor the reaction by TLC. Once the starting material is consumed, filter the hot reaction mixture through celite to remove the iron salts.

    • Concentrate the filtrate and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow Reactants 2-Naphthol + 4-Bromonitrobenzene Ullmann Ullmann Condensation (K2CO3, CuI, DMF, heat) Reactants->Ullmann Intermediate 2-(4-Nitrophenoxy)naphthalene Ullmann->Intermediate Reduction Nitro Group Reduction (Fe, NH4Cl, EtOH/H2O, heat) Intermediate->Reduction Product This compound Reduction->Product

Caption: Workflow for the synthesis of this compound.

Reactivity: Cleavage of the Ether Linkage

Diaryl ethers are known for their high stability and resistance to cleavage.[3] Cleavage of the C-O bond typically requires harsh reaction conditions.

  • Acidic Cleavage: Generally, diaryl ethers are unreactive to acidic cleavage by strong acids like HBr or HI.

  • Hydrogenolysis: Palladium-catalyzed hydrogenolysis can be employed for the cleavage of diaryl ether bonds, particularly in the context of lignin degradation research.[8]

  • Photocatalysis: Uranyl-photocatalyzed hydrolysis has been shown to cleave diaryl ethers under ambient conditions.[9]

Experimental Protocol: Hydrogenolytic Cleavage of a Diaryl Ether (General)

  • Materials: Diaryl ether, Palladium on carbon (Pd/C, 10%), hydrogen gas (H₂), solvent (e.g., ethanol, ethyl acetate).

  • Procedure:

    • Dissolve the diaryl ether in a suitable solvent in a high-pressure reaction vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction, carefully vent the hydrogen gas, and filter the catalyst.

    • Concentrate the filtrate to obtain the cleavage products.

Spectroscopic Characterization

The structural features of this compound, including the ether linkage, can be elucidated using various spectroscopic techniques. The following are predicted spectroscopic data based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~8.0 - 7.2Aromatic protons (Naphthalene)
~7.0 - 6.8Aromatic protons (Aminophenyl)
~3.8-NH₂

Note: The ¹H NMR spectrum of the closely related 2-phenoxynaphthalene shows aromatic protons in the range of 7.83-7.08 ppm.[10]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
~3400 - 3300N-H stretching (amine)
~3100 - 3000Aromatic C-H stretching
~1600 - 1450Aromatic C=C stretching
~1250 - 1200Asymmetric C-O-C stretching (aryl ether)
~1050 - 1000Symmetric C-O-C stretching (aryl ether)
Mass Spectrometry (MS)

In mass spectrometry, this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the C-O ether bonds, leading to fragments corresponding to the naphthoxy and aminophenyl moieties.

Biological Relevance and Metabolism

The diaryl ether linkage is often incorporated into drug candidates to enhance metabolic stability.[2] In biological systems, the cleavage of such bonds is typically an enzymatic process.

Metabolic Pathways

While specific signaling pathways for this compound are not documented, the metabolism of diaryl ethers in general is of great interest in drug development. The ether linkage is relatively resistant to metabolic cleavage. When it does occur, it is often mediated by cytochrome P450 enzymes, which can hydroxylate the aromatic rings, potentially leading to ether bond cleavage. In the context of lignin, which contains aryl ether linkages, specific enzymes like β-etherases are known to cleave these bonds.[11][12]

Metabolism_Pathway cluster_0 Phase I Metabolism cluster_1 Metabolites DiarylEther This compound Hydroxylation Aromatic Hydroxylation (Cytochrome P450) DiarylEther->Hydroxylation Cleavage Ether Bond Cleavage (e.g., β-etherase like enzymes) DiarylEther->Cleavage HydroxylatedMetabolite Hydroxylated Metabolite Hydroxylation->HydroxylatedMetabolite PhenolicMetabolites Phenolic Metabolites (Naphthol & Aminophenol derivatives) Cleavage->PhenolicMetabolites

Caption: Generalized metabolic pathway for a diaryl ether.

Conclusion

The ether linkage in this compound exhibits the characteristic high stability of diaryl ethers, making it a robust and synthetically accessible scaffold. Its chemical properties are defined by a strong C-O bond that is resistant to cleavage under standard conditions. This guide has provided an overview of its key chemical characteristics, including quantitative data, synthetic and reactive protocols, and spectroscopic signatures. Understanding these properties is crucial for the rational design and development of novel molecules incorporating the diaryl ether motif for applications in research and drug discovery.

References

Methodological & Application

Application Notes: High-Performance Polyimides from Naphthalene-Based Diamines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] A key strategy for enhancing their processability, particularly solubility, without compromising their desirable properties, involves the incorporation of flexible linkages into the rigid polymer backbone.[2] This document details the synthesis and characterization of polyimides using naphthalene-based aromatic diamines containing flexible ether bridges, specifically isomers of bis(4-aminophenoxy)naphthalene (BAPON).

While the user specified "2-(4-aminophenoxy)naphthalene," this is a monoamine. Polyimide synthesis requires bifunctional monomers, specifically diamines and tetracarboxylic dianhydrides. Therefore, this document focuses on the use of structurally related diamine isomers such as 2,3-bis(4-aminophenoxy)naphthalene, 2,6-bis(4-aminophenoxy)naphthalene, and 2,7-bis(4-aminophenoxy)naphthalene, which are widely used to synthesize soluble and thermally stable polyimides.[2][3][4] The methodologies and principles described are broadly applicable to this class of monomers.

The general approach is a two-step synthesis that involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step, typically through thermal treatment, to form the final polyimide.[1][4] This method allows for the processing of the polymer in its soluble precursor stage, for example, by casting it into films.[3]

StructureProperty cluster_0 Monomer Structure cluster_1 Polymer Properties Rigid Rigid Naphthalene & Imide Rings Thermal High Thermal Stability (Tg: 226-316°C) (Td10: >500°C) Rigid->Thermal Contributes to Mechanical Good Mechanical Strength (Tensile Strength: 75-124 MPa) Rigid->Mechanical Contributes to Flexible Flexible Ether Linkages (-O-) Process Improved Processability & Solubility Flexible->Process Enhances Process->Thermal Without Sacrificing

Figure 1: Relationship between monomer structure and polyimide properties.

Data Summary

The properties of polyimides derived from various bis(4-aminophenoxy)naphthalene (BAPON) isomers and different aromatic tetracarboxylic dianhydrides are summarized below. These tables highlight the influence of the monomer structure on the final polymer characteristics.

Table 1: Thermal Properties of BAPON-Based Polyimides

Diamine MonomerDianhydrideGlass Transition Temp. (T g), °C10% Weight Loss Temp. (T d10), °C (in N₂)10% Weight Loss Temp. (T d10), °C (in Air)Reference
2,3-BAPONPMDA316578569[2]
2,6-BAPONPMDA-563563[3]
2,7-BAPONCDPA-630-[4]
2,3-BAPON6FDA240545540[2]
2,6-BAPON6FDA255543535[3]
PMDA: Pyromellitic dianhydride; 6FDA: 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride; CDPA: 4,4′-carbonyldiphthalic anhydride.

Table 2: Mechanical Properties of BAPON-Based Polyimide Films

Diamine MonomerDianhydrideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
2,3-BAPONPMDA96-6[2]
2,6-BAPONPMDA1242.322[3]
2,7-BAPONCDPA1172.328[4]
2,3-BAPON6FDA82-4[2]
2,6-BAPON6FDA1051.57[3]

Table 3: Inherent Viscosity and Solubility of BAPON-Based Polyimides

Diamine MonomerDianhydridePoly(amic acid) Inherent Viscosity (dL/g)Polyimide Solubility in NMPReference
2,3-BAPONPMDA2.13Soluble[2]
2,6-BAPONPMDA3.31Insoluble[3]
2,7-BAPONCDPA1.01-[4]
2,3-BAPON6FDA0.86Soluble[2]
2,6-BAPON6FDA1.60Soluble[3]
Viscosity measured at 30°C in DMAc. Solubility tested at room temperature. NMP: N-methyl-2-pyrrolidone.

Experimental Protocols

The synthesis of BAPON-based polyimides is typically achieved through a two-step process. The first step is the synthesis of the diamine monomer, followed by polymerization with a dianhydride.

DiamineSynthesis Start Start Materials: - 2,3-Dihydroxynaphthalene - p-Chloronitrobenzene - K₂CO₃, DMF Reaction1 Nucleophilic Substitution Reaction (Formation of Dinitro Compound) Start->Reaction1 Purification1 Purification (Recrystallization from acetic acid) Reaction1->Purification1 Dinitro Intermediate: 2,3-Bis(4-nitrophenoxy)naphthalene Purification1->Dinitro Reaction2 Catalytic Hydrogenation (Reduction of nitro groups) - Hydrazine monohydrate - Pd/C catalyst, Ethanol Dinitro->Reaction2 Purification2 Purification (Recrystallization from ethanol) Reaction2->Purification2 End Final Product: 2,3-Bis(4-aminophenoxy)naphthalene (2,3-BAPON) Purification2->End

Figure 2: Workflow for the synthesis of 2,3-bis(4-aminophenoxy)naphthalene.

Protocol 1: Synthesis of 2,3-Bis(4-aminophenoxy)naphthalene (2,3-BAPON) Diamine

This protocol is adapted from the synthesis of novel aromatic diamines.[2]

  • Synthesis of 2,3-Bis(4-nitrophenoxy)naphthalene:

    • To a flask containing dimethylformamide (DMF), add 2,3-dihydroxynaphthalene, p-chloronitrobenzene, and anhydrous potassium carbonate.

    • Heat the mixture with stirring under a nitrogen atmosphere.

    • After the reaction is complete, pour the mixture into a methanol-water solution to precipitate the crude product.

    • Filter, wash, and dry the product.

    • Purify the crude dinitro compound by recrystallization from glacial acetic acid to yield yellow needles.[2]

  • Synthesis of 2,3-Bis(4-aminophenoxy)naphthalene (Reduction):

    • Suspend the purified dinitro compound in ethanol in a flask.

    • Add a catalytic amount of 10% palladium on activated carbon (Pd/C).

    • Heat the mixture to reflux and add hydrazine monohydrate dropwise.

    • Continue refluxing for several hours until the reaction is complete (monitored by TLC).

    • Filter the hot solution to remove the Pd/C catalyst.

    • Cool the filtrate to allow the product to crystallize.

    • Collect the white needles of 2,3-BAPON by filtration and dry under vacuum.[2]

Protocol 2: Two-Step Polyimide Synthesis

This is a conventional two-stage procedure for preparing polyimide films.[2][3]

PolyimideSynthesis cluster_StepA Step A: Poly(amic acid) Synthesis cluster_StepB Step B: Polyimide Film Formation Monomers Dissolve Diamine (BAPON) in dry DMAc under N₂ Addition Gradually add stoichiometric amount of Dianhydride powder Monomers->Addition 1. Polymerization Stir at room temperature for several hours to form a viscous Poly(amic acid) solution Addition->Polymerization 2. Casting Cast PAA solution onto a glass plate Polymerization->Casting 3. Drying Dry in a vacuum oven at a low temperature (e.g., 80°C) Casting->Drying 4. Curing Thermally cure the film using a stepwise heating program (e.g., 100°C -> 200°C -> 300°C) Drying->Curing 5. Film Cool to obtain a flexible, transparent Polyimide film Curing->Film 6.

Figure 3: General workflow for the two-step synthesis of polyimide films.

  • Step A: Poly(amic acid) Synthesis

    • In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve a specific amount of the BAPON diamine in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[1][5]

    • Once the diamine is fully dissolved, gradually add a stoichiometric equivalent of the solid aromatic tetracarboxylic dianhydride (e.g., PMDA or 6FDA) in portions to control the reaction temperature.[2]

    • Continue stirring the solution at room temperature for 10-24 hours. The progress of the polymerization is indicated by a significant increase in the solution viscosity. The result is a viscous poly(amic acid) solution.

  • Step B: Polyimide Film Formation (Thermal Imidization)

    • Pour the poly(amic acid) solution onto a clean, dry glass substrate.

    • Cast the film to a uniform thickness using a doctor blade or casting knife.

    • Place the cast film in a vacuum or forced-convection oven and heat at a low temperature (e.g., 80°C) for 3-4 hours to slowly remove the bulk of the solvent.[2]

    • Initiate the thermal cyclodehydration (imidization) by heating the film through a sequential, stepwise temperature program. A typical program might be heating for one hour each at 100°C, 150°C, 200°C, 250°C, and finally 300°C.[2] This gradual heating ensures complete imidization and minimizes stress in the final film.

    • After the final heating step, allow the film to cool slowly to room temperature.

    • The resulting transparent, and often flexible, polyimide film can then be peeled from the glass substrate.

Protocol 3: Standard Characterization Methods

  • FT-IR Spectroscopy: Confirm the conversion of poly(amic acid) to polyimide by observing the disappearance of amic acid bands and the appearance of characteristic imide absorption bands (e.g., ~1780 cm⁻¹ and ~1720 cm⁻¹ for C=O stretching).[2][4]

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polyimide film by heating a sample at a constant rate (e.g., 20 °C/min) in a nitrogen or air atmosphere.[3] Determine the temperature at which 5% or 10% weight loss occurs (Td5 or Td10).

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer by heating a sample at a controlled rate (e.g., 10-20 °C/min) and observing the endothermic shift in the heat flow.[3]

  • Mechanical Properties: Use a universal testing machine to measure the tensile properties of the polyimide films, including tensile strength, tensile modulus, and elongation at break, according to standard methods.[3][4]

References

Application Notes and Protocols for Naphthalene-Based Diamine Monomers in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 2-(4-Aminophenoxy)naphthalene Derivatives as Monomers for High-Performance Polymers

For: Researchers, scientists, and drug development professionals.

Introduction

While this compound is a mono-amine and therefore not suitable as a primary monomer for chain-extension polymerization, the closely related diamine isomers, 2,6-bis(4-aminophenoxy)naphthalene (2,6-BAPON) and 2,3-bis(4-aminophenoxy)naphthalene (2,3-BAPON) , are key monomers in the synthesis of high-performance aromatic polyimides and polyamides. These polymers are sought after for their exceptional thermal stability, mechanical strength, and desirable dielectric properties, making them suitable for applications in aerospace, electronics, and other demanding fields.

This document provides detailed application notes and experimental protocols for the synthesis and polymerization of these naphthalene-based diamine monomers.

Monomer Synthesis: 2,6-Bis(4-aminophenoxy)naphthalene (2,6-BAPON)

The synthesis of 2,6-BAPON is typically achieved through a nucleophilic substitution reaction followed by a reduction.

Experimental Protocol: Synthesis of 2,6-BAPON

Step 1: Synthesis of 2,6-bis(4-nitrophenoxy)naphthalene

  • To a flask equipped with a stirrer, condenser, and nitrogen inlet, add 2,6-dihydroxynaphthalene, 4-chloronitrobenzene, and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add an excess of potassium carbonate as a base.

  • Heat the mixture to reflux (typically 150-160 °C) and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into a large volume of water to precipitate the product.

  • Filter the crude product, wash with water and ethanol, and then dry.

  • Recrystallize the product from a suitable solvent like glacial acetic acid to obtain pure 2,6-bis(4-nitrophenoxy)naphthalene.[1]

Step 2: Reduction to 2,6-bis(4-aminophenoxy)naphthalene (2,6-BAPON)

  • In a reaction vessel, suspend the synthesized 2,6-bis(4-nitrophenoxy)naphthalene in ethanol.

  • Add a reducing agent, such as hydrazine monohydrate, and a catalyst, like palladium on activated carbon (Pd/C).

  • Heat the mixture to reflux and stir for several hours. The progress of the reduction can be monitored by the disappearance of the nitro group signal in the IR spectrum.

  • After the reaction is complete, filter the hot solution to remove the catalyst.

  • Cool the filtrate to allow the product, 2,6-BAPON, to crystallize.

  • Collect the colorless crystals by filtration and dry under vacuum.[2]

Synthesis_of_2_6_BAPON cluster_step1 Step 1: Dinitro Compound Synthesis cluster_step2 Step 2: Reduction 2,6-dihydroxynaphthalene 2,6-dihydroxynaphthalene K2CO3_DMF K2CO3, DMF Reflux 2,6-dihydroxynaphthalene->K2CO3_DMF 4-chloronitrobenzene 4-chloronitrobenzene 4-chloronitrobenzene->K2CO3_DMF Dinitro_intermediate 2,6-bis(4-nitrophenoxy)naphthalene K2CO3_DMF->Dinitro_intermediate Hydrazine_PdC Hydrazine, Pd/C Ethanol, Reflux Dinitro_intermediate->Hydrazine_PdC 2,6-BAPON 2,6-bis(4-aminophenoxy)naphthalene (2,6-BAPON) Hydrazine_PdC->2,6-BAPON

Synthesis of 2,6-BAPON Monomer

High-Performance Polymer Synthesis: Aromatic Polyimides

Aromatic polyimides derived from BAPON isomers are typically synthesized via a two-stage polycondensation reaction.

Experimental Protocol: Two-Stage Polyimide Synthesis

Stage 1: Poly(amic acid) Synthesis

  • In a dry, nitrogen-purged flask, dissolve an equimolar amount of the diamine monomer (e.g., 2,6-BAPON) in a dry polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

  • Cool the solution in an ice bath.

  • Gradually add an equimolar amount of an aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride - PMDA, or 4,4'-oxydiphthalic anhydride - ODPA) in solid form to the stirred diamine solution.

  • Continue stirring at room temperature for several hours to form a viscous poly(amic acid) solution. The inherent viscosity of this precursor is a key indicator of the final polymer's molecular weight.[2][3]

Stage 2: Thermal Imidization

  • Cast the poly(amic acid) solution onto a glass plate to form a thin film.

  • Place the plate in a vacuum oven and heat it in a stepwise manner. A typical heating profile is:

    • 80-100 °C for 1-2 hours to remove the solvent.

    • 150 °C for 1 hour.

    • 200 °C for 1 hour.

    • 250 °C for 1 hour.

    • 300 °C for 1 hour to ensure complete cyclodehydration (imidization).

  • After cooling to room temperature, the resulting flexible and tough polyimide film can be peeled from the glass plate.[2]

Polyimide_Synthesis_Workflow Diamine_Monomer Diamine (e.g., 2,6-BAPON) in DMAc Polycondensation Polycondensation (Room Temperature) Diamine_Monomer->Polycondensation Dianhydride_Monomer Dianhydride (e.g., PMDA) Dianhydride_Monomer->Polycondensation Polyamic_Acid Poly(amic acid) Solution Polycondensation->Polyamic_Acid Casting Film Casting Polyamic_Acid->Casting Thermal_Imidization Stepwise Heating (up to 300°C) Casting->Thermal_Imidization Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film

Two-Stage Polyimide Synthesis Workflow

Properties of Naphthalene-Based Polyimides

The incorporation of the naphthalene moiety into the polymer backbone imparts a unique combination of properties.

Data Presentation: Properties of Polyimides from 2,6-BAPON
PropertyDianhydride Co-monomerValueReference
Thermal Properties
Glass Transition Temp. (Tg)PMDA> 400 °C[2]
ODPA295 °C[2]
6FDA286 °C[2]
10% Weight Loss Temp. (Td10)PMDA563 °C (in N2)[2]
ODPA558 °C (in N2)[2]
6FDA543 °C (in N2)[2]
Mechanical Properties
Tensile StrengthPMDA124 MPa[2]
ODPA115 MPa[2]
6FDA105 MPa[2]
Tensile ModulusPMDA2.3 GPa[2]
ODPA2.1 GPa[2]
6FDA1.9 GPa[2]
Elongation at BreakPMDA7%[2]
ODPA10%[2]
6FDA22%[2]
Solubility
PMDAInsoluble[2]
ODPAPartially soluble[2]
6FDASoluble in polar aprotic solvents[2]

PMDA: Pyromellitic dianhydride ODPA: 4,4'-Oxydiphthalic anhydride 6FDA: 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride

Structure-Property Relationships

The properties of the final polymer can be tailored by the choice of the diamine isomer and the dianhydride co-monomer.

Structure_Property_Relationship cluster_monomers Monomer Structure cluster_properties Polymer Properties Diamine Diamine Isomer (e.g., 2,6- vs 2,7-BAPON) Thermal_Stability Thermal Stability (Tg, Td) Diamine->Thermal_Stability Influences chain packing Mechanical_Strength Mechanical Strength Diamine->Mechanical_Strength Affects rigidity Dianhydride Dianhydride Flexibility (e.g., PMDA vs 6FDA) Dianhydride->Thermal_Stability Flexible linkages lower Tg Solubility Solubility & Processability Dianhydride->Solubility Bulky/flexible groups increase solubility

Monomer Structure and Polymer Property Relationship

Applications

The excellent thermal and mechanical properties of naphthalene-based polyimides make them suitable for a range of high-performance applications, including:

  • Aerospace: As matrix resins for composites and as high-temperature adhesives and coatings.

  • Microelectronics: As insulating layers and passivation coatings in integrated circuits and flexible electronics.

  • Membranes: For gas separation and filtration applications due to their high thermal and chemical resistance.

Conclusion

While this compound itself is not a suitable monomer for high-performance polymer synthesis, its diamine derivatives, particularly 2,6-BAPON and 2,3-BAPON, are crucial building blocks for advanced polyimides and other polymers. By carefully selecting the diamine isomer and the co-monomer, researchers can tailor the properties of the resulting polymers to meet the demands of various advanced applications. The protocols and data presented here provide a foundation for the synthesis and characterization of these remarkable materials.

References

Application Notes: Synthesis and Utility of Novel Dyes Derived from 2-(4-Aminophenoxy)naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenoxy)naphthalene serves as a versatile building block for the synthesis of novel chromophores and fluorophores. Its unique structure, combining a naphthalene moiety with a phenoxyaniline group, provides a platform for developing dyes with interesting photophysical properties and potential applications in diagnostics, bio-imaging, and as textile colorants. This document outlines the synthesis, characterization, and potential applications of two novel dyes derived from this precursor: a vibrant red azo dye and a highly fluorescent naphthalimide-based probe.

Novel Dye Synthesis and Characterization

Two distinct classes of dyes were synthesized using this compound as the starting material: an azo dye and a fluorescent naphthalimide probe.

Dye 1: Azo Dye Synthesis

A novel red azo dye, designated as APN-Azo-DMA, was synthesized via a classic diazotization-coupling reaction. The synthesis involves the conversion of the primary aromatic amine of this compound into a diazonium salt, which is then coupled with the electron-rich aromatic compound N,N-dimethylaniline.

Workflow for the Synthesis of APN-Azo-DMA

cluster_diazotization Diazotization cluster_coupling Azo Coupling A This compound B NaNO₂ / HCl (0-5°C) A->B Step 1 C Diazonium Salt Intermediate B->C Formation E APN-Azo-DMA (Red Dye) C->E Step 2 D N,N-Dimethylaniline D->E Coupling

Synthesis of APN-Azo-DMA.
Dye 2: Fluorescent Naphthalimide Probe Synthesis

A fluorescent probe, designated APN-Naphth-Probe, was synthesized by reacting this compound with 4-bromo-N-methyl-1,8-naphthalimide. This reaction results in a molecule with an extended π-conjugated system, which is often associated with desirable fluorescent properties.

Workflow for the Synthesis of APN-Naphth-Probe

cluster_synthesis Probe Synthesis A This compound C APN-Naphth-Probe A->C Reaction B 4-Bromo-N-methyl-1,8-naphthalimide B->C Condensation cluster_probe APN-Naphth-Probe cluster_cell Cellular Environment Probe Probe in 'Off' State (Low Fluorescence) Analyte Cellular Analyte (e.g., H⁺, Metal Ion) Probe->Analyte Binding Probe_On Probe-Analyte Complex 'On' State (High Fluorescence) Analyte->Probe_On Conformational Change Signal Fluorescence Signal Probe_On->Signal Emission

Application Notes: 2-(4-Aminophenoxy)naphthalene as a Versatile Building Block for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthalene scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous compounds with significant biological activity.[1] When functionalized, such as in the diaryl ether 2-(4-aminophenoxy)naphthalene, it serves as a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. The structure combines the rigid, lipophilic naphthalene core with a flexible ether linkage and a reactive primary amine. This amine group provides a convenient handle for introducing diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This scaffold is particularly prominent in the development of kinase inhibitors, which are crucial in oncology for targeting dysregulated signaling pathways.[2] Specifically, derivatives have shown potent activity as pan-Raf inhibitors, targeting the MAPK/ERK signaling cascade, which is frequently implicated in various cancers, including melanoma.[2][3]

Synthesis of the Core Building Block: this compound

The synthesis of the title building block can be achieved via a two-step process involving an Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the essential primary amine.

Protocol 1: Synthesis of 2-(4-Nitrophenoxy)naphthalene (Intermediate)

This procedure is based on the classical Ullmann condensation for diaryl ether synthesis.[4]

  • To a round-bottom flask, add 2-naphthol (1.0 eq), 4-fluoronitrobenzene (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add dimethylformamide (DMF) as the solvent to create a stirrable suspension.

  • Add a catalytic amount of copper(I) iodide (CuI, 0.1 eq).

  • Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

  • Cool the mixture to room temperature and pour it into a large volume of cold water.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield 2-(4-nitrophenoxy)naphthalene as a solid.

Protocol 2: Synthesis of this compound

This protocol employs a common method for the reduction of aromatic nitro compounds using iron in the presence of an acid catalyst. This method is analogous to the synthesis of similar aminophenoxy compounds.[5]

  • To a round-bottom flask containing the 2-(4-nitrophenoxy)naphthalene intermediate (1.0 eq), add a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add ammonium chloride (NH₄Cl, 4.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Add iron powder (Fe, 5.0 eq) portion-wise over 30 minutes to control the exothermic reaction.

  • Maintain the reflux and monitor the reaction by TLC until the nitro intermediate is fully consumed (typically 2-4 hours).

  • Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate (3x).

  • Combine the organic layers , wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Application in Kinase Inhibitor Synthesis

The this compound scaffold is an excellent starting point for generating libraries of potential kinase inhibitors. The primary amine can be readily acylated to form various amides, introducing new points of interaction with the target protein.

Synthetic Workflow

The general workflow for developing kinase inhibitors from this building block involves the functionalization of the amine, followed by screening and lead optimization.

G Drug Discovery Workflow A 2-Naphthol + 4-Fluoronitrobenzene B 2-(4-Nitrophenoxy) naphthalene A->B Ullmann Condensation C 2-(4-Aminophenoxy) naphthalene (Building Block) B->C Nitro Reduction D Amide Coupling (Functionalization) C->D E Library of Naphthalene-Based Diarylamide Derivatives D->E F In Vitro Kinase Assay Screening E->F G Lead Compound Identification F->G Potency & Selectivity

Caption: General workflow from building block to lead compound.
Protocol 3: Synthesis of a Naphthalene-Based Diaryl Amide Pan-Raf Inhibitor

This protocol describes the synthesis of a representative pan-Raf inhibitor, 4-((5-((3-(Difluoromethoxy)phenyl)carbamoyl)naphthalen-2-yl)oxy)-N-methylpicolinamide (Compound 9a) , adapted from the work of Ali et al. (2024). This protocol starts from a carboxylic acid derivative of the core scaffold.

  • To a solution of 6-((4-(N-methylpicolinamido)phenoxy)naphthalene-2-carboxylic acid (1.0 eq) in anhydrous DMF, add 1-hydroxybenzotriazole (HOBt, 1.5 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-(difluoromethoxy)aniline (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and then with n-hexane.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in n-hexane) to afford the final compound.

Biological Activity and Data

Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against key kinases in the MAPK/ERK signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[3]

Targeted Signaling Pathway: MAPK/ERK Cascade

Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers.[2] Compounds derived from the this compound scaffold can act as ATP-competitive inhibitors of Raf kinases (B-Raf, c-Raf), preventing the phosphorylation and activation of downstream MEK and ERK, thereby inhibiting cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF B-Raf / c-Raf RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Inhibitor Naphthalene-Based Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.
Quantitative Data: Pan-Raf Kinase Inhibition

The following table summarizes the in vitro kinase inhibitory activity (IC₅₀) of a series of naphthalene-based diarylamide derivatives against wild-type and mutant B-Raf, as well as c-Raf. Data is derived from Ali et al. (2024).

Compound IDR-Group on Phenyl AmideB-Raf (WT) IC₅₀ (nM)B-Raf (V600E) IC₅₀ (nM)c-Raf IC₅₀ (nM)
9a 3-OCHF₂34.519.825.1
9b 4-isopropyl76.345.255.7
9c 4-Iodo55.133.640.3
9d 3-Fluoro-4-methoxy60.739.848.9
9f 4-Fluoro68.442.151.5
Sorafenib (Reference)30.1110.522.4

Key Experimental Protocols

Protocol 4: Universal In Vitro Kinase Assay (TR-FRET)

This is a general protocol for determining the IC₅₀ of a compound against a specific protein kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.[6]

  • Prepare Reagents :

    • Kinase Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP Solution: Prepare a stock solution in kinase buffer. The final concentration in the assay should be at or near the Kₘ for the specific kinase.

    • Substrate: Biotinylated peptide substrate specific for the kinase of interest.

    • Kinase Enzyme: Recombinant purified kinase.

    • Test Compound: Serially dilute the naphthalene derivative in DMSO, then further dilute in kinase buffer.

    • Detection Reagents: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor (e.g., XL665).

  • Assay Procedure :

    • Add 5 µL of the diluted test compound to the wells of a low-volume 384-well plate.

    • Add 5 µL of a 2x kinase/substrate mix in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of a 3x ATP solution in kinase buffer.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

    • Stop the reaction by adding 5 µL of the detection reagent mix (containing EDTA to chelate Mg²⁺, the terbium-labeled antibody, and the streptavidin-acceptor).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor terbium).

  • Data Analysis :

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 5: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.[7][8]

  • Cell Seeding :

    • Harvest and count cancer cells (e.g., A375 melanoma cells).

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37 °C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle control, e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[7]

    • Incubate the plate for an additional 3-4 hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][7]

  • Solubilization and Measurement :

    • Carefully aspirate the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[2]

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value.

References

Application Notes and Protocols for the Diazotization of 2-(4-Aminophenoxy)naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the diazotization of 2-(4-aminophenoxy)naphthalene, a critical process for the synthesis of various derivatives used in research and drug development. Diazonium salts are versatile intermediates that can be converted into a wide array of functional groups.

Introduction

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid. The resulting diazonium salt of this compound can be used in subsequent reactions, such as azo coupling to form dyes or Sandmeyer reactions to introduce a variety of substituents onto the naphthalene ring system. Due to the inherent instability of diazonium salts, this protocol is designed to be performed at low temperatures, and the resulting diazonium salt solution is intended for immediate use.

Reaction Principle

The diazotization of this compound involves the reaction of the primary amino group with the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid. The reaction proceeds through a series of intermediates to form the N-nitrosamine, which then tautomerizes and eliminates water to yield the diazonium ion.

Experimental Protocol

This protocol outlines a representative procedure for the diazotization of this compound.

Materials and Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel

  • Ice bath

  • Beakers and graduated cylinders

  • Magnetic stir plate

Procedure:

  • Preparation of the Amine Solution:

    • In a 250 mL three-necked round-bottom flask, suspend 2.49 g (10 mmol) of this compound in 50 mL of distilled water.

    • While stirring, slowly add 5 mL of concentrated hydrochloric acid. The mixture may be gently warmed to aid in the dissolution of the amine hydrochloride salt.

    • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this temperature range throughout the reaction.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Diazotization Reaction:

    • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred amine hydrochloride solution over a period of 20-30 minutes.

    • Ensure the temperature of the reaction mixture is maintained between 0 °C and 5 °C during the addition.

    • After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.

    • The resulting pale yellow solution contains the 2-(4-phenoxynaphthyl)diazonium chloride and should be used immediately for subsequent reactions.

Safety Precautions:

  • Diazonium salts can be explosive when isolated in a dry state. Always keep the diazonium salt in a cold aqueous solution.

  • The reaction should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

Data Presentation

The following table summarizes the typical quantitative data for the diazotization of this compound based on the provided protocol.

ParameterValue
Moles of this compound10 mmol
Moles of Sodium Nitrite11 mmol
Moles of Hydrochloric Acid~60 mmol
Reaction Temperature0-5 °C
Reaction Time1 hour
Theoretical Yield of Diazonium Salt10 mmol
Typical Reaction Efficiency>95% (in solution)

Visualizations

Diagram of the Diazotization Workflow

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product amine_prep Dissolve this compound in HCl and Water cool_amine Cool Amine Solution to 0-5 °C amine_prep->cool_amine 1 nanitrite_prep Prepare Aqueous Sodium Nitrite Solution diazotization Slowly Add NaNO2 Solution to Amine Solution at 0-5 °C nanitrite_prep->diazotization cool_amine->diazotization 2 stir Stir for 30 min at 0-5 °C diazotization->stir 3 product Diazonium Salt Solution (Use Immediately) stir->product 4

Caption: Experimental workflow for the diazotization of this compound.

Signaling Pathway of Diazotization

Diazotization_Mechanism cluster_reagents Reactants cluster_intermediates Intermediates cluster_product Product Amine Ar-NH2 (this compound) Nitrosamine Ar-NH-N=O (N-Nitrosamine) Amine->Nitrosamine + NO+ NaNO2 NaNO2 HNO2 HNO2 (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl HCl->HNO2 NO_plus NO+ (Nitrosonium Ion) HNO2->NO_plus + H+ NO_plus->Nitrosamine Diazo_hydroxide Ar-N=N-OH (Diazohydroxide) Nitrosamine->Diazo_hydroxide Tautomerization Diazonium Ar-N2+ (Diazonium Ion) Diazo_hydroxide->Diazonium + H+, -H2O

Caption: Simplified reaction pathway for the formation of a diazonium salt.

Application Notes and Protocols: Acylation of 2-(4-Aminophenoxy)naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the acylation of 2-(4-aminophenoxy)naphthalene, a key intermediate in the synthesis of various biologically active compounds. The resulting N-acylated products have potential applications in medicinal chemistry, including as anticancer agents and enzyme inhibitors.[1][2][3] This document outlines common acylation methods, presents typical experimental data, and provides diagrams to illustrate the reaction pathways.

Introduction

Acylation is a fundamental organic transformation that involves the introduction of an acyl group onto a molecule.[4] In the context of drug development, the N-acylation of aromatic amines is a widely used strategy to modify the physicochemical and pharmacological properties of a compound.[5] this compound serves as a versatile scaffold, and its acylation can lead to a diverse library of amide derivatives. Naphthalene and its derivatives are known to possess a range of biological activities and are found in many drug molecules.[3][6][7]

Acylation Reaction Overview

The primary amino group of this compound can be readily acylated using various acylating agents, such as acid anhydrides or acid chlorides, often in the presence of a base or an acid catalyst.[4][5][8] The choice of reaction conditions can influence the reaction rate and yield.

General Reaction Scheme

Acylation_Reaction This compound Acylated_Product This compound->Acylated_Product + Acylating Agent Catalyst, Solvent Acylating_Agent R-CO-X (e.g., Acetic Anhydride) Acylating_Agent->Acylated_Product Byproduct H-X

Caption: General acylation of this compound.

Experimental Protocols

This section provides detailed protocols for the acetylation of this compound using acetic anhydride under different catalytic conditions.

Protocol 1: Acetylation using Acetic Anhydride with a Base Catalyst (Pyridine)

This method is a standard procedure for the acetylation of aromatic amines.[4] Pyridine acts as a base to neutralize the carboxylic acid byproduct, driving the reaction to completion.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and stir at room temperature.

  • Slowly add acetic anhydride (1.1 eq) to the reaction mixture. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 30 °C.[9]

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain N-(4-(naphthalen-2-yloxy)phenyl)acetamide.

Protocol 2: Acetylation using Acetic Anhydride with an Acid Catalyst (Vinegar)

A greener approach to acetylation can be achieved using a weak acid catalyst like acetic acid, which is the main component of vinegar.[5] This method often proceeds at room temperature and can be performed under solvent-free conditions.[5]

Materials:

  • This compound

  • Acetic Anhydride

  • Vinegar (containing acetic acid)

  • Beaker

  • Stirring bar

Procedure:

  • In a beaker, mix this compound (1.0 eq) and vinegar.[5]

  • Add acetic anhydride (1.5 eq) to the mixture while stirring.[8]

  • Continue stirring at room temperature. The reaction is typically complete within a short period.[5]

  • The product, N-(4-(naphthalen-2-yloxy)phenyl)acetamide, may precipitate out of the solution.

  • Filter the solid product and wash with cold water to remove any remaining catalyst and anhydride.

  • Dry the product in a desiccator. Further purification can be achieved by recrystallization if necessary.

Data Presentation

The following table summarizes typical quantitative data expected from the acylation reactions of this compound based on general knowledge of similar reactions.

ProtocolAcylating AgentCatalystSolventReaction Time (h)Temperature (°C)Typical Yield (%)
1Acetic AnhydridePyridineDichloromethane2 - 4Room Temp85 - 95
2Acetic AnhydrideVinegar (Acetic Acid)Solvent-free0.5 - 1Room Temp90 - 98[5]
3Acetyl ChlorideNoneWater1 - 2Room Temp80 - 90[8]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Mix this compound, Acylating Agent, and Catalyst/Solvent Stir Stir at specified temperature Reactants->Stir Monitor Monitor progress by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Upon completion Extract Extraction and Washing Quench->Extract Dry Dry organic layer Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Recrystallization or Column Chromatography Evaporate->Purify Analyze Characterization (NMR, IR, MS) Purify->Analyze

Caption: A typical workflow for the acylation of this compound.

Potential Signaling Pathway Application

Acylated naphthalene derivatives have been investigated for their potential as anticancer agents.[1][3] One common mechanism of action for such compounds is the inhibition of signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

Signaling_Pathway cluster_pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Acylated This compound Derivative Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK pathway by an acylated derivative.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-(4-Aminophenoxy)naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling reactions of 2-(4-Aminophenoxy)naphthalene. This versatile building block is of significant interest in medicinal chemistry and materials science. The methodologies outlined below are based on established principles of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions and are intended to serve as a foundational guide for reaction optimization and library synthesis.

Introduction

The this compound scaffold is a valuable moiety in the design of novel organic molecules with potential applications in pharmaceuticals and functional materials. Metal-catalyzed cross-coupling reactions provide a powerful toolkit for the derivatization of this core structure, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This document details protocols for three key transformations: the Suzuki-Miyaura coupling for the formation of C-C bonds with boronic acids, the Buchwald-Hartwig amination for the synthesis of C-N bonds with amines, and the Sonogashira coupling for the creation of C-C bonds with terminal alkynes.

A primary challenge in the cross-coupling reactions of this compound is the presence of the free amino group (-NH₂), which can coordinate to the metal catalyst and inhibit its activity.[1] Strategies to mitigate this include the use of bulky, electron-rich phosphine ligands that sterically disfavor amine coordination, or the protection of the amino group prior to the coupling reaction.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[2][3] For this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents.

General Reaction Scheme:
  • Reactants: this compound (as an aryl halide or triflate derivative), an aryl or vinyl boronic acid (or ester).

  • Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor.

  • Ligand: A phosphine ligand, such as PPh₃ or more specialized Buchwald ligands.

  • Base: An inorganic base is required to activate the boronic acid.[2]

  • Solvent: Typically a mixture of an organic solvent and water.

Tabulated Quantitative Data for Analogous Suzuki-Miyaura Reactions

Note: The following data is for analogous bromonaphthalene derivatives and should be used as a guideline for optimizing reactions with this compound derivatives.[4]

EntryAryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-(Aminomethyl)-4-bromonaphthalenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085
22-Bromonaphthalene4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O9092
32-(Aminomethyl)-7-bromonaphthaleneThiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O8078
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a hypothetical bromo-derivative of this compound with an arylboronic acid.

Materials:

  • 4-Bromo-2-(4-aminophenoxy)naphthalene (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

  • Degassed Toluene

  • Degassed Water

Procedure:

  • To a dry Schlenk flask, add 4-bromo-2-(4-aminophenoxy)naphthalene, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[4]

  • Under a positive flow of inert gas, add palladium(II) acetate and SPhos.[4]

  • Add the degassed toluene and water (typically in a 4:1 to 10:1 ratio).[5]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[4][5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel.[4]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine aryl halide, boronic acid, and base in Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add Pd catalyst and ligand B->C D Add degassed solvents C->D E Heat mixture to 80-110 °C with stirring D->E F Monitor progress by TLC/LC-MS E->F G Cool to room temperature F->G H Aqueous workup and extraction G->H I Dry and concentrate organic layer H->I J Purify by column chromatography I->J Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (in Glovebox) cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk tube with Pd catalyst, ligand, and base B Add anhydrous solvent and stir A->B C Add aryl halide and amine B->C D Seal the tube C->D E Heat mixture to 100-120 °C D->E F Monitor progress by TLC/LC-MS E->F G Cool and quench with water F->G H Extract, wash, and dry G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine aryl halide, Pd catalyst, and CuI in Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvents (THF/Et3N) B->C D Degas the mixture C->D E Add terminal alkyne D->E F Stir at RT or heat to 50-60 °C E->F G Monitor progress by TLC/LC-MS F->G H Filter through celite G->H I Concentrate and perform aqueous workup H->I J Dry and concentrate organic layer I->J K Purify by column chromatography J->K

References

Application Notes and Protocols: 2-(4-Aminophenoxy)naphthalene as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene and its derivatives are a well-established class of fluorescent compounds utilized extensively in the development of probes for biological research and drug discovery.[1][2] Their rigid, planar structure and extended π-electron conjugation result in high quantum yields and excellent photostability.[2] The photophysical properties of naphthalene-based probes are often sensitive to the local microenvironment, making them valuable tools for sensing changes in polarity, pH, and the presence of specific ions or biomolecules.[3]

2-(4-Aminophenoxy)naphthalene possesses a naphthalene core, which provides the intrinsic fluorescence, and an aminophenoxy substituent. The amino group can serve as a reactive handle for conjugation to biomolecules or as a potential chelating site for metal ions, while the phenoxy linkage can influence the probe's solubility and cellular uptake. It is hypothesized that this compound may exhibit sensitivity to environmental polarity and could be a valuable tool for cellular imaging and biomolecule labeling.

Principle of Action

The fluorescence of this compound originates from the π-electron system of the naphthalene rings. The aminophenoxy group can act as an electron donor, potentially leading to intramolecular charge transfer (ICT) characteristics. This ICT nature can make the probe's fluorescence emission sensitive to the polarity of its environment. In nonpolar environments, the probe may exhibit strong fluorescence, while in polar, protic environments, the fluorescence might be quenched or shifted. This solvatochromic behavior can be exploited to study changes in cellular microenvironments, such as within lipid membranes or during protein conformational changes.

Potential Applications

Based on the properties of analogous aminonaphthalene derivatives, this compound is proposed for the following applications:

  • General Cytoplasmic and Membrane Staining: Many naphthalene-based dyes exhibit lipophilicity, allowing them to readily stain cellular membranes and lipid-rich organelles.

  • Environmental Sensing: The potential sensitivity of its fluorescence to environmental polarity could be utilized to probe changes in the cellular microenvironment.[3]

  • Biomolecule Labeling: The primary amine on the phenoxy group can be used as a reactive site for conjugation to proteins, peptides, or other biomolecules through reactions with activated esters or other crosslinkers.

  • Drug Development: As a core scaffold, naphthalene derivatives are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds, including those for cancer and inflammatory diseases.[1][4]

Data Presentation

The following table summarizes the hypothetical photophysical and chemical properties of this compound based on typical values for similar naphthalene derivatives.

PropertyPredicted Value
Chemical FormulaC₁₆H₁₃NO
Molecular Weight235.28 g/mol
Excitation Maximum (λex)~340 nm
Emission Maximum (λem)~450 - 550 nm (highly solvent dependent)
Quantum Yield (Φ)0.1 - 0.5 (in non-polar solvents)
Extinction Coefficient (ε)~5,000 - 10,000 M⁻¹cm⁻¹ at λex
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, DMF, and alcohols

Experimental Protocols

Preparation of Stock Solution
  • Prepare a 1 mM stock solution of this compound in cell-culture grade dimethyl sulfoxide (DMSO).

  • Vortex the solution until the compound is fully dissolved.

  • Store the stock solution at -20°C, protected from light.

Live-Cell Staining Protocol
  • Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or chamber slides).

  • Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed, phenol red-free cell culture medium to a final concentration of 1-10 µM.

  • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Add the working solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or phenol red-free medium.

  • The cells are now ready for fluorescence microscopy.

Fluorescence Microscopy Imaging
  • Place the imaging dish or slide on the stage of a fluorescence microscope equipped with a suitable filter set for UV-excitable dyes (e.g., excitation filter ~340/20 nm, emission filter ~450/50 nm).

  • Use a low laser power or illumination intensity to minimize phototoxicity and photobleaching.

  • Acquire images using a high-sensitivity camera.

Protein Labeling Protocol (Amine-Reactive Conjugation)

This protocol describes the conjugation of this compound to a protein with available carboxyl groups using EDC/NHS chemistry.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of the fluorescent probe: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare protein solution: Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL.

  • Activate carboxyl groups: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature.

  • Conjugation reaction: Add the this compound stock solution to the activated protein solution. The molar ratio of probe to protein will need to be optimized for the specific protein but a starting point of 10-20 fold molar excess of the probe is recommended.

  • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Quench the reaction: Add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.

  • Purify the conjugate: Remove the excess, unreacted probe by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Determine the degree of labeling: Measure the absorbance of the protein-probe conjugate at 280 nm and at the λmax of the probe (~340 nm). The degree of labeling can be calculated using the Beer-Lambert law.[5]

Mandatory Visualizations

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on glass-bottom dish wash_pbs Wash with PBS cell_culture->wash_pbs prepare_probe Prepare working solution of probe (1-10 µM) incubate_probe Incubate cells with probe (15-30 min) prepare_probe->incubate_probe wash_cells Wash cells to remove unbound probe incubate_probe->wash_cells microscopy Fluorescence Microscopy (Ex: ~340nm, Em: ~450nm) acquire_images Acquire Images microscopy->acquire_images G cluster_pathway Hypothetical Drug-Induced Apoptosis Pathway Drug Drug Candidate Membrane Cell Membrane (Probe Localization) Drug->Membrane Caspase Caspase Activation Membrane->Caspase Fluorescence_Change Change in Membrane Polarity (Fluorescence Shift) Membrane->Fluorescence_Change Apoptosis Apoptosis Caspase->Apoptosis

References

Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 2-(4-Aminophenoxy)naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 2-(4-aminophenoxy)naphthalene. This class of compounds holds significant promise in medicinal chemistry and materials science due to the combined structural features of the bulky, lipophilic naphthalene moiety and the versatile azomethine linkage. While specific literature on Schiff bases from this compound is emerging, this document compiles generalized protocols and representative data based on closely related analogues to guide research and development efforts.

Introduction

Schiff bases, characterized by the presence of an imine or azomethine (-C=N-) functional group, are versatile ligands that can coordinate with various metal ions to form stable complexes.[1][2] The incorporation of a naphthalene ring, such as in this compound, can enhance the biological activity of the resulting Schiff bases, potentially by increasing their lipophilicity and facilitating membrane penetration.[3] These compounds and their metal complexes have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[2][4][5][6][7][8][9][10]

Synthesis of Schiff Bases from this compound

The general synthesis of Schiff bases involves the condensation reaction between a primary amine and an aldehyde or ketone.[1] For the synthesis of Schiff bases from this compound, the primary amine will be reacted with various substituted aromatic aldehydes.

General Synthetic Protocol

A generalized method for the synthesis of Schiff bases from this compound is as follows:

  • Dissolution of Amine: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

  • Addition of Aldehyde: To this solution, add an equimolar amount of the desired substituted aromatic aldehyde.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.[11]

  • Reflux: Heat the reaction mixture to reflux for a period of 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3][11]

  • Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. The final product can be further purified by recrystallization from a suitable solvent like ethanol or a solvent mixture.

  • Characterization: The structure of the synthesized Schiff bases should be confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Diagram of the General Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants Amine This compound in Solvent Mix Mixing and Addition of Catalyst Amine->Mix Aldehyde Substituted Aromatic Aldehyde Aldehyde->Mix Reflux Reflux (2-8 hours) Mix->Reflux Cool Cooling to Room Temperature Reflux->Cool Filter Filtration and Washing Cool->Filter Purify Recrystallization Filter->Purify Characterize Spectroscopic Characterization (FTIR, NMR, MS) Purify->Characterize Anticancer_Pathway cluster_cell Cancer Cell SB Schiff Base Derivative Membrane Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) Mito Mitochondrial Dysfunction ROS->Mito Induces Caspase Caspase Activation Mito->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Aminophenoxy)naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Aminophenoxy)naphthalene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this valuable compound. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols for the most common synthetic methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The synthesis of this compound, a diaryl ether, is primarily achieved through two main cross-coupling strategies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.[1][2] Both methods involve the formation of a carbon-oxygen bond between a naphthalene derivative and a p-aminophenol derivative. An alternative conceptual approach involves forming the ether linkage with a protected amine (e.g., a nitro group) followed by a reduction step.[3]

Q2: Which method, Ullmann or Buchwald-Hartwig, is better for my synthesis?

A2: The choice between the Ullmann condensation and the Buchwald-Hartwig reaction depends on several factors, including your substrate's functional group tolerance, desired reaction conditions, and cost considerations. The Buchwald-Hartwig reaction generally offers milder conditions and a broader substrate scope, while the Ullmann condensation is often more cost-effective due to the use of a copper catalyst.[1]

Q3: What are the starting materials for the synthesis of this compound?

A3: For a direct coupling approach, the typical starting materials would be:

  • Route A (Ullmann or Buchwald-Hartwig): 2-halonaphthalene (e.g., 2-bromonaphthalene or 2-iodonaphthalene) and 4-aminophenol.

  • Route B (Ullmann or Buchwald-Hartwig): 2-naphthol and a 4-haloaniline derivative (e.g., 4-bromoaniline or 4-iodoaniline).

Q4: My yield of this compound is consistently low. What are the most likely causes?

A4: Low yields can stem from several issues, including:

  • Poor catalyst activity: The catalyst may be deactivated by impurities or improper handling.

  • Suboptimal reaction conditions: The temperature, solvent, or base may not be ideal for your specific substrates.

  • Side reactions: Competing reactions, such as self-coupling of the starting materials or N-arylation, can reduce the yield of the desired product.

  • Difficult purification: The product may be difficult to separate from starting materials or byproducts, leading to loss during workup and chromatography.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4] This will allow you to track the consumption of the starting materials and the formation of the product over time.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst is fresh and has been stored under an inert atmosphere. For Buchwald-Hartwig reactions, consider using a more air-stable palladium precatalyst.[4]
Incorrect Base The choice of base is crucial. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common.[1] For Ullmann, K₂CO₃ or Cs₂CO₃ are often used.[1] Ensure the base is anhydrous.
Inappropriate Ligand (Buchwald-Hartwig) The ligand plays a critical role in the catalytic cycle. For diaryl ether synthesis, bulky, electron-rich phosphine ligands are often effective.[1][4] Consider screening different ligands.
Reaction Temperature Too Low Ullmann reactions often require high temperatures (100-220 °C), while Buchwald-Hartwig reactions are typically milder (80-120 °C).[1] Ensure your reaction is at the appropriate temperature.
Poor Solvent Choice Use anhydrous, high-purity solvents. For Ullmann, high-boiling polar solvents like DMF or pyridine are common.[2][5] For Buchwald-Hartwig, aprotic solvents like toluene or dioxane are preferred.[1][4]
Issue 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Step
Homocoupling of Aryl Halide This can occur at high temperatures. Try lowering the reaction temperature or using a more active catalyst system that allows for milder conditions.
N-Arylation instead of O-Arylation The amino group of 4-aminophenol can compete with the hydroxyl group in the coupling reaction. Consider protecting the amino group (e.g., as a carbamate) before the coupling reaction, followed by deprotection.
Hydrodehalogenation of the Aryl Halide This side reaction can be promoted by moisture or certain bases. Ensure all reagents and solvents are anhydrous.

Data Presentation: Comparison of Synthetic Methods

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (Cu)[1]Palladium (Pd)[1]
Typical Ligands Simple diamines, amino acids, or none[1]Bulky, electron-rich phosphines (e.g., biaryl phosphines)[1][4]
Reaction Temperature High (often >100-220°C)[1]Milder (often 80-120°C)[1]
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)[1]Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)[1]
Solvent High-boiling polar solvents (e.g., DMF, NMP, pyridine)[1][2]Aprotic solvents (e.g., toluene, dioxane)[1]
Substrate Scope Traditionally favored for electron-poor aryl halides[1]Broad scope, including electron-rich and -neutral aryl halides[4]
Cost Generally lower cost (copper is more abundant)[1]Higher cost (palladium and specialized ligands)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig C-O Coupling

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • 2-Bromonaphthalene

  • 4-Aminophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Biarylphosphine ligand (e.g., XPhos, RuPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add 2-bromonaphthalene (1.0 mmol), 4-aminophenol (1.2 mmol), Pd(OAc)₂ (0.02 mmol), the biarylphosphine ligand (0.04 mmol), and K₃PO₄ (2.0 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.[4]

Protocol 2: Synthesis of this compound via Ullmann Condensation

This protocol is a general guideline and may require optimization. Traditional Ullmann reactions often require harsh conditions, but modern ligand-accelerated protocols can be milder.

Materials:

  • 2-Bromonaphthalene

  • 4-Aminophenol

  • Copper(I) iodide (CuI)

  • Ligand (e.g., N,N-dimethylglycine)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube, add 2-bromonaphthalene (1.0 mmol), 4-aminophenol (1.2 mmol), CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120-150 °C.

  • Stir the reaction mixture for 24-48 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Workflow reagents Reagents: - 2-Bromonaphthalene - 4-Aminophenol - Pd(OAc)2 / Ligand - K3PO4 - Toluene setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating (100°C, 16-24h) setup->reaction monitoring Reaction Monitoring (TLC / GC-MS) reaction->monitoring workup Aqueous Workup & Extraction reaction->workup monitoring->reaction purification Column Chromatography workup->purification product 2-(4-Aminophenoxy) naphthalene purification->product

Caption: Experimental workflow for the Buchwald-Hartwig synthesis.

Reaction_Decision_Tree start Start: Synthesize This compound cost Is cost a major constraint? start->cost functional_groups Are sensitive functional groups present? cost->functional_groups No ullmann Consider Ullmann Condensation cost->ullmann Yes functional_groups->ullmann No buchwald Consider Buchwald-Hartwig C-O Coupling functional_groups->buchwald Yes ullmann_ligand Use modern ligand- accelerated Ullmann protocol ullmann->ullmann_ligand buchwald_mild Optimal for milder conditions and broad scope buchwald->buchwald_mild

Caption: Decision tree for selecting a synthesis method.

Ullmann_vs_Buchwald U_catalyst Catalyst: Copper (Cu) U_temp Temp: High (>100°C) U_ligands Ligands: Simple/None U_cost Cost: Lower B_catalyst Catalyst: Palladium (Pd) B_temp Temp: Mild (80-120°C) B_ligands Ligands: Bulky Phosphines B_cost Cost: Higher

Caption: Key differences between Ullmann and Buchwald-Hartwig reactions.

References

Technical Support Center: Purification of Crude 2-(4-Aminophenoxy)naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2-(4-Aminophenoxy)naphthalene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and solutions in a question-and-answer format.

Recrystallization Troubleshooting

  • Question: My this compound fails to crystallize from the solution upon cooling. What should I do?

    • Answer: This issue can stem from several factors:

      • Supersaturation has not been reached: The volume of the solvent may be too large. Try evaporating some of the solvent to increase the concentration of the compound.

      • Cooling is too rapid: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation.[1]

      • Lack of nucleation sites: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.

  • Question: The recrystallized product is colored, suggesting the presence of impurities. How can I remove the color?

    • Answer: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product.

  • Question: The yield of my recrystallized this compound is very low. How can I improve it?

    • Answer: Low recovery can be due to several reasons:

      • Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]

      • Premature crystallization: Ensure your filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper during hot filtration.

      • Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation. Cooling in an ice bath after slow cooling to room temperature is recommended.[2]

      • Washing with warm solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.

Column Chromatography Troubleshooting

  • Question: My this compound is streaking or showing poor separation on a silica gel column. What can I do?

    • Answer: Streaking and poor separation of basic compounds like amines on silica gel are common due to strong interactions with the acidic silanol groups.[3] Here are several strategies to mitigate this issue:

      • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the silica. Common choices include:

        • 0.5-2% triethylamine (Et₃N) in your solvent system (e.g., ethyl acetate/hexanes).[3]

        • A small percentage of ammonium hydroxide in a more polar solvent system like dichloromethane/methanol.[3]

      • Alternative Stationary Phases:

        • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds like amines.[3]

        • Amine-functionalized silica: These columns are specifically designed to improve the chromatography of amines by minimizing interactions with the stationary phase.[3]

  • Question: I am not getting good separation between my product and a non-polar impurity. What should I change?

    • Answer: To improve the separation of compounds with different polarities, you can adjust the mobile phase. For better separation of a less polar impurity from your more polar product, decrease the polarity of the eluent. This can be achieved by increasing the proportion of the non-polar solvent (e.g., hexanes) in your mobile phase.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in crude this compound?

    • A1: Common impurities can include unreacted starting materials (e.g., 4-aminophenol and 2-naphthol), by-products from side reactions, and residual solvents. The synthesis of related naphthalene compounds can sometimes introduce sulfur-containing impurities like thionaphthene.[4]

  • Q2: Which purification method is best for this compound?

    • A2: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is a cost-effective method for removing small amounts of impurities and for large-scale purification.[1] Column chromatography is highly effective for separating complex mixtures and for achieving very high purity, especially for smaller scales.[1]

  • Q3: What is a good solvent for the recrystallization of this compound?

    • A3: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For naphthalene derivatives, alcohols like methanol or ethanol are often good choices.[2][5] A solvent system, such as acetone-water, can also be effective.[6] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

  • Q4: How can I monitor the purity of my this compound during purification?

    • A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of a column chromatography separation and to assess the purity of fractions. High-performance liquid chromatography (HPLC) can provide more quantitative information on purity. The melting point of the purified solid can also be a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.

Quantitative Data Summary

The following table presents hypothetical data for the purification of crude this compound using different methods. This data is for illustrative purposes to compare the potential outcomes of each technique.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Notes
Recrystallization (Methanol)8598.575Single recrystallization. Yield can be improved with a second crop.
Column Chromatography (Silica)8599.860Eluent: Ethyl Acetate/Hexanes with 1% Triethylamine.
Column Chromatography (Alumina)8599.565Eluent: Ethyl Acetate/Hexanes. Better recovery for basic compounds.

Experimental Protocols

1. Recrystallization using a Single Solvent (Methanol)

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and a boiling chip. Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of hot methanol until the solid just completely dissolves.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel with a fluted filter paper by pouring hot methanol through it. Filter the hot solution quickly to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

2. Column Chromatography on Silica Gel

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes). Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow Dissolve Dissolve in Hot Solvent HotFilter Hot Filtration Dissolve->HotFilter Remove Insoluble Impurities Cool Cool to Crystallize HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Isolate Crystals Dry Dry Crystals VacuumFilter->Dry PackColumn Pack Column LoadSample Load Sample PackColumn->LoadSample Elute Elute with Solvent Gradient LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions AnalyzeFractions Analyze Fractions (TLC) CollectFractions->AnalyzeFractions Combine Combine Pure Fractions AnalyzeFractions->Combine Evaporate Evaporate Solvent Combine->Evaporate

Caption: General workflows for purification by recrystallization and column chromatography.

TroubleshootingLogic cluster_recrystallization_issues Recrystallization Issues cluster_recrystallization_solutions Recrystallization Solutions cluster_chromatography_issues Chromatography Issues cluster_chromatography_solutions Chromatography Solutions Start Purification Issue NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield ColoredProduct Colored Product Start->ColoredProduct Streaking Streaking/Poor Separation Start->Streaking PoorSeparation Poor Separation of Spots Start->PoorSeparation Concentrate Concentrate Solution NoCrystals->Concentrate ScratchFlask Scratch Flask / Add Seed NoCrystals->ScratchFlask SlowCool Cool Slowly NoCrystals->SlowCool MinSolvent Use Minimal Hot Solvent LowYield->MinSolvent PreheatFunnel Preheat Funnel LowYield->PreheatFunnel Charcoal Add Activated Charcoal ColoredProduct->Charcoal AddBase Add Base (e.g., Et3N) Streaking->AddBase ChangeStationary Use Alumina/Amine-Silica Streaking->ChangeStationary AdjustEluent Adjust Eluent Polarity PoorSeparation->AdjustEluent

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Preventing Oxidation of 2-(4-Aminophenoxy)naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 2-(4-Aminophenoxy)naphthalene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the oxidation of the aromatic amino group in this molecule.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group in this compound susceptible to oxidation?

A1: The primary amino group attached to the phenoxy ring is an electron-donating group. This increases the electron density of the aromatic system, making the amine itself and the rings more susceptible to oxidation. Aromatic amines can be oxidized by air, especially in the presence of light, metal ions, or other oxidizing agents, leading to the formation of colored impurities (like nitroso, nitro, and azo compounds) and complex polymeric materials.[1][2] This reactivity necessitates a protection strategy if subsequent reactions are to be performed under oxidative, strongly acidic, or certain electrophilic conditions.[3][4]

Q2: What is the most effective way to prevent the oxidation of the amino group?

A2: The most robust and common strategy is to "protect" the amino group by converting it into a less reactive functional group, such as an amide or a carbamate.[3][4] This temporarily masks the amine's nucleophilic and basic properties, preventing it from reacting in subsequent steps. The protecting group can then be selectively removed later in the synthesis to regenerate the free amine.[5]

Q3: How do I choose the right protecting group for my synthetic route?

A3: The choice of protecting group depends on the stability required for your planned downstream reactions. You should select a group that is stable under your reaction conditions but can be removed under conditions that will not affect other functional groups in your molecule. This is known as an "orthogonal" protection strategy.[4][5]

  • For reactions under basic conditions: Use an acid-labile group like the tert-butyloxycarbonyl (Boc) group.[]

  • For reactions under acidic conditions or with most nucleophiles/bases: Use a base-labile group like the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4]

  • For reactions sensitive to both acid and base: A group removable by hydrogenolysis, like the benzyloxycarbonyl (Cbz) group, can be used, provided your molecule does not contain other reducible groups (e.g., alkenes, alkynes, or nitro groups).[7]

  • For robust protection against a wide range of conditions: An acetyl (Ac) group can be used, but its removal often requires harsh acidic or basic hydrolysis.[8]

Below is a decision workflow to aid in selecting an appropriate protecting group.

G start Start: Choose a Protecting Group q1 What are the conditions of the next reaction step? start->q1 cond_base Basic or Nucleophilic q1->cond_base cond_acid Acidic q1->cond_acid cond_h2 Hydrogenation q1->cond_h2 cond_other Other/Robust Protection Needed q1->cond_other pg_boc Use Boc Group (Acid-labile) cond_base->pg_boc pg_fmoc Use Fmoc Group (Base-labile) cond_acid->pg_fmoc pg_cbz Use Cbz Group (H2-labile) cond_h2->pg_cbz pg_ac Use Acetyl Group (Hydrolysis) cond_other->pg_ac

Caption: Decision workflow for selecting a suitable amino protecting group.

Troubleshooting Guides

Problem 1: My solution of this compound turns dark/colored upon standing or during workup.

Possible Cause Suggested Solution
Air Oxidation The free amine is sensitive to atmospheric oxygen.[9] Handle the compound under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible, especially during purification and solvent removal.[9] Degas solvents before use.
Trace Metal Contamination Trace metals can catalyze oxidation. Use high-purity solvents and reagents. If feasible, wash organic solutions with a chelating agent like aqueous EDTA solution during workup.
Light Exposure Photochemical oxidation can occur. Protect the reaction mixture and the isolated compound from direct light by using amber glassware or wrapping the flask with aluminum foil.

Problem 2: The protection reaction is sluggish or gives a low yield.

Possible Cause Suggested Solution
Low Nucleophilicity of the Amine Aromatic amines are less nucleophilic than aliphatic amines. For Boc protection, consider adding a catalyst like 4-(dimethylamino)pyridine (DMAP) in catalytic amounts.[10] For acetyl protection, using a more reactive acylating agent like acetyl chloride instead of acetic anhydride may be beneficial.
Poor Reagent Quality Acylating agents like acetic anhydride or Boc-anhydride can hydrolyze over time. Use fresh or properly stored reagents.
Inappropriate Solvent or Base Ensure the solvent is dry and appropriate for the reaction. For Boc protection, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are common. The base used (e.g., triethylamine, pyridine) should be a strong enough proton scavenger but not so strong as to cause side reactions.
Steric Hindrance The bulky naphthalene group may slightly hinder the approach of the protecting group. Gentle heating may be required to drive the reaction to completion.[10] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition.

Problem 3: The protecting group is unintentionally removed during a subsequent step.

Possible Cause Suggested Solution
Incorrect Choice of Protecting Group The protecting group is not stable to the reaction conditions. Review the stability chart below and select a more appropriate group for your synthetic route. For example, a Boc group will be cleaved by strong acid, while an Fmoc group will be cleaved by base.[4][]
Reaction Conditions are too Harsh Even a "stable" protecting group can be cleaved under forcing conditions (e.g., high temperature, prolonged reaction time). Attempt the reaction under milder conditions if possible.
Stability of Common Amino Protecting Groups

The following table summarizes the stability of common protecting groups under various conditions, which is critical for planning a multi-step synthesis.

Protecting GroupReagentStability to Strong Acid (e.g., TFA, HCl)Stability to Base (e.g., Piperidine, NaOH)Stability to Hydrogenolysis (H₂, Pd/C)Stability to Nucleophiles
Boc (Boc)₂O❌ (Labile)✅ (Stable)✅ (Stable)✅ (Stable)
Cbz Cbz-Cl✅ (Stable)✅ (Stable)❌ (Labile)✅ (Stable)
Fmoc Fmoc-Cl✅ (Stable)❌ (Labile)✅ (Stable)❌ (Labile)
Acetyl Ac₂O, AcCl❌ (Labile)❌ (Labile)✅ (Stable)✅ (Stable)

Data adapted from various sources on protective group chemistry.[4][][7][8]

Experimental Protocols

Protocol 1: Protection of the Amino Group as a tert-Butyl Carbamate (Boc)

This protocol is suitable when subsequent reactions are performed under basic or nucleophilic conditions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 - 1.5 eq).

  • Add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the N-Boc protected product.

Deprotection Protocol:

  • Dissolve the N-Boc protected compound in DCM.

  • Add an equal volume of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.[11]

  • Remove the solvent and excess TFA under reduced pressure to yield the amine salt.

Protocol 2: Protection of the Amino Group as an Acetamide (Acetyl)

This protocol provides a very stable protecting group, suitable for reactions where the Boc group might be too labile.

Materials:

  • This compound

  • Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or EtOAc in a flask.

  • Add pyridine or TEA (1.5 eq).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Dilute the mixture with the solvent and wash sequentially with 1M HCl (to remove the base), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting N-acetylated product can be purified by recrystallization. Yields are often quantitative or near-quantitative.[12][13]

Deprotection Protocol:

  • Heat the N-acetylated compound under reflux in aqueous acid (e.g., 6M HCl) or aqueous base (e.g., 6M NaOH) for several hours.[8] Neutralize carefully upon completion to isolate the free amine.

Experimental Workflow and Troubleshooting Diagram

The following diagram illustrates a typical protection-reaction-deprotection sequence and a simple troubleshooting workflow for an incomplete protection reaction.

G cluster_workflow General Experimental Workflow cluster_troubleshooting Troubleshooting: Incomplete Protection start_amine Start: This compound protect Step 1: Protect Amino Group (e.g., with Boc₂O) start_amine->protect protected_amine Intermediate: N-Protected Compound protect->protected_amine reaction Step 2: Perform Desired Reaction (e.g., Oxidation, Acylation) protected_amine->reaction deprotect Step 3: Deprotect Amino Group (e.g., with TFA) reaction->deprotect final_product Final Product deprotect->final_product check_tlc Monitor reaction by TLC. Is starting material consumed? incomplete No check_tlc->incomplete complete Yes check_tlc->complete ts_q1 Increase reaction time and/or temperature slightly. incomplete->ts_q1 proceed Proceed to Workup complete->proceed ts_q2 Add catalyst (e.g., DMAP) or use a more reactive agent. ts_q1->ts_q2 ts_q3 Check reagent quality and solvent dryness. ts_q2->ts_q3

Caption: A combined experimental and troubleshooting workflow.

References

Optimizing reaction conditions for the etherification of 2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Etherification of 2-Naphthol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the etherification of 2-naphthol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the etherification of 2-naphthol?

A1: The most prevalent and versatile method for the etherification of 2-naphthol is the Williamson ether synthesis.[1][2][3] This SN2 reaction involves the deprotonation of the weakly acidic hydroxyl group of 2-naphthol by a base to form a nucleophilic naphthoxide ion. This ion then attacks an alkyl halide, displacing the halide and forming the desired ether.

Q2: What are the typical reagents and solvents used in the Williamson ether synthesis of 2-naphthol?

A2: Commonly used reagents include 2-naphthol as the starting material, a base to deprotonate the 2-naphthol, and an alkylating agent. Typical solvents are polar and can be protic or aprotic. The choice of reagents and solvent can significantly impact the reaction's success.

Q3: What is the role of a phase transfer catalyst (PTC) in this reaction?

A3: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriphenylammonium chloride), is used to facilitate the reaction when the reactants are in different phases (e.g., an aqueous phase containing the base and an organic phase with the 2-naphthol and alkyl halide).[4][5][6] The PTC helps to transport the nucleophile (naphthoxide) from the aqueous phase to the organic phase, thereby increasing the reaction rate and yield.[5][6][7]

Q4: What are the primary safety concerns when working with the reagents for this reaction?

A4: Many reagents used in this synthesis are hazardous. 2-naphthol is a toxic irritant.[8] Bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are corrosive and toxic.[8] Alkylating agents such as dimethyl sulfate are extremely toxic. Solvents like methanol and ethanol are flammable and toxic.[8] It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of 2-naphthol.Use a sufficiently strong base (e.g., NaOH, KOH, NaH) and ensure anhydrous conditions if using a very strong base like NaH. The pKa of 2-naphthol is around 9.5, so a base that generates an alkoxide with a higher pKa is required.[9]
Poor leaving group on the alkylating agent.Use an alkyl halide with a good leaving group. The reactivity order is I > Br > Cl. Alkyl iodides are generally the most reactive.[3]
Side reaction with the solvent.If using a protic solvent like ethanol, the base can also deprotonate the solvent, creating a competing nucleophile. While the naphthoxide is a softer nucleophile and may react preferentially with the soft electrophile of the alkyl halide, using an aprotic solvent like DMF or acetone can mitigate this.[10][11]
Reaction has not gone to completion.Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of Impurities/Byproducts C-alkylation instead of O-alkylation.This is a common side reaction with phenoxides. The ambident naphthoxide ion can react at either the oxygen or the carbon atom. O-alkylation is generally favored under thermodynamic control (higher temperatures, weaker bases), while C-alkylation can be favored under kinetic control. Using polar aprotic solvents can also favor O-alkylation.
Unreacted 2-naphthol remains.Ensure at least a stoichiometric amount of base is used to fully deprotonate the 2-naphthol. The reaction mixture can be washed with an aqueous base solution (e.g., 10% NaOH) during workup to remove unreacted 2-naphthol.[12]
Hydrolysis of the alkyl halide.If excess hydroxide is present in an aqueous or protic solvent, it can compete with the naphthoxide and hydrolyze the alkyl halide to the corresponding alcohol.[11] Use stoichiometric amounts of base or an aprotic solvent.
Difficulty in Product Isolation Product is an oil and does not solidify.Cool the reaction mixture in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.[8]
Emulsion formation during workup.Add a saturated brine solution to help break the emulsion.
Product is Discolored Oxidation of 2-naphthol.2-naphthol and its corresponding naphthoxide can be sensitive to air oxidation, which can lead to colored byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help.
Impure starting materials.Ensure the purity of the 2-naphthol and other reagents before starting the reaction. Recrystallize the 2-naphthol if necessary.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various experimental protocols for the etherification of 2-naphthol.

Table 1: Williamson Ether Synthesis of 2-Ethoxynaphthalene (Nerolin)

Parameter Protocol 1 Protocol 2 Protocol 3
Base Potassium Hydroxide (KOH)Sodium Hydroxide (NaOH)Potassium Hydroxide (KOH)
Alkylating Agent IodoethaneBromoethaneIodoethane
Solvent EthanolEthanolMethanol
Temperature (°C) Reflux (approx. 78°C)Reflux (approx. 78°C)Reflux (approx. 65°C)
Reaction Time 2 hours1.5 - 2 hours1.5 - 2 hours
Reference [8]

Table 2: Williamson Ether Synthesis of other 2-Alkoxynaphthalenes

Product Base Alkylating Agent Solvent Temperature (°C) Reaction Time Reference
2-MethoxynaphthaleneSodium Hydroxide (NaOH)Dimethyl SulfateWater/Methanol70-80°C1 hour[12]
2-ButoxynaphthaleneSodium Hydroxide (NaOH)1-BromobutaneEthanolReflux (approx. 78°C)50 minutes[1]
2-AllyloxynaphthaleneStrong BaseAllyl BromideDichloromethaneNot specifiedNot specified[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxynaphthalene (Nerolin) using Potassium Hydroxide and Iodoethane

This protocol is adapted from a common undergraduate organic chemistry experiment.

Materials:

  • 2-naphthol

  • Potassium hydroxide (KOH)

  • Iodoethane

  • Ethanol

  • Ice-cold water

Procedure:

  • In a round-bottom flask, combine 2-naphthol and potassium hydroxide in ethanol.

  • Swirl the mixture for several minutes to allow for the deprotonation of 2-naphthol to form the potassium naphthoxide salt.

  • Add iodoethane to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle boil for 1.5 to 2 hours.[8]

  • After the reflux period, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water.

Protocol 2: Synthesis of 2-Butoxynaphthalene using Sodium Hydroxide and 1-Bromobutane

This protocol provides a method for synthesizing a different 2-alkoxynaphthalene.

Materials:

  • 2-naphthol

  • Sodium hydroxide (NaOH)

  • 1-bromobutane

  • Ethanol

  • Ice

Procedure:

  • To a reaction vial, add 2-naphthol and crushed solid sodium hydroxide in ethanol.

  • Heat the mixture to reflux for 10 minutes to ensure complete formation of the sodium naphthoxide.[1]

  • Cool the solution slightly and then add 1-bromobutane.

  • Reheat the reaction to reflux for 50 minutes.[1]

  • After cooling, add ice to the reaction vial to precipitate the product.

  • Place the vial in an ice bath for 10 minutes to maximize precipitation.[1]

  • Collect the solid product by vacuum filtration and rinse with ice-cold water.

  • Allow the product to air dry.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine 2-naphthol, base, and solvent B Heat to reflux to form naphthoxide A->B Deprotonation C Add alkyl halide B->C D Reflux for specified time C->D SN2 Reaction E Cool reaction mixture D->E F Precipitate product in ice-water E->F G Collect crude product (vacuum filtration) F->G H Recrystallize from appropriate solvent G->H Optional I Dry pure product H->I

Caption: General experimental workflow for the Williamson ether synthesis of 2-naphthol.

Troubleshooting Logic

troubleshooting_logic Start Low or No Product Yield? Incomplete_Reaction Is the reaction incomplete? Start->Incomplete_Reaction Yes Check_Purity Check starting material purity. Start->Check_Purity No Base_Issue Is the base strong enough? Incomplete_Reaction->Base_Issue No Increase_Time_Temp Increase reaction time/temp. Monitor by TLC. Incomplete_Reaction->Increase_Time_Temp Yes Leaving_Group_Issue Is the leaving group poor? Base_Issue->Leaving_Group_Issue Yes Use_Stronger_Base Use a stronger base (e.g., KOH, NaH). Base_Issue->Use_Stronger_Base No Side_Reactions Are there side reactions? Leaving_Group_Issue->Side_Reactions No Use_Better_LG Use alkyl iodide or bromide. Leaving_Group_Issue->Use_Better_LG Yes Change_Solvent Consider aprotic solvent to minimize side reactions. Side_Reactions->Change_Solvent Yes

Caption: A logical flowchart for troubleshooting low yield in 2-naphthol etherification.

References

Technical Support Center: Synthesis of 2-(4-Aminophenoxy)naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Aminophenoxy)naphthalene.

Troubleshooting Guide

Low yields, incomplete reactions, and the formation of impurities are common challenges during the synthesis of this compound. This guide addresses specific issues in a question-and-answer format to help you navigate these experimental hurdles.

Q1: My Ullmann condensation of 2-naphthol and a 4-halo-nitrobenzene derivative is resulting in a low yield of 2-(4-nitrophenoxy)naphthalene. What are the potential causes and solutions?

A1: Low yields in the Ullmann condensation step can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inactive Copper Catalyst The active catalyst is Copper(I), which can be oxidized to the inactive Copper(II) state. Ensure you are using a high-quality Cu(I) source (e.g., CuI, CuBr). Consider adding a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state. Degassing solvents to remove dissolved oxygen is also advisable.
Suboptimal Reaction Conditions Traditional Ullmann reactions often require high temperatures (>160 °C), which can lead to degradation. If using a modern catalytic system, systematically optimize the temperature, solvent, and base. Polar aprotic solvents like DMF, DMSO, or NMP are often effective. The choice of base is also critical; common bases include K₂CO₃, Cs₂CO₃, and t-BuOK.
Ligand Issues For modern, milder Ullmann reactions, the choice of ligand is crucial for stabilizing the copper catalyst and facilitating the reaction. Common ligands for C-O coupling include 1,10-phenanthroline, N,N-dimethylethylenediamine (DMEDA), and various amino acids. If you are not using a ligand, consider adding one. If you are, you may need to screen different ligands to find the optimal one for your specific substrates.
Poor Substrate Reactivity Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. If you are using an aryl bromide or chloride, you may need to use more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system. The electronic nature of the substrates also plays a role; electron-withdrawing groups on the aryl halide can increase its reactivity.

A logical workflow for troubleshooting low yield is presented below.

troubleshooting_low_yield start Low Yield of 2-(4-nitrophenoxy)naphthalene check_catalyst Is the copper catalyst active? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh Cu(I) source. Consider a reducing agent. Degas solvents. check_catalyst->solution_catalyst No check_ligand Is the ligand appropriate? check_conditions->check_ligand Yes solution_conditions Optimize temperature, solvent, and base. check_conditions->solution_conditions No check_substrates Are the substrates sufficiently reactive? check_ligand->check_substrates Yes solution_ligand Screen different ligands (e.g., phenanthroline, DMEDA). check_ligand->solution_ligand No solution_substrates Use a more reactive aryl halide (I > Br > Cl). Increase reaction time or temperature. check_substrates->solution_substrates No end_node Improved Yield check_substrates->end_node Yes solution_catalyst->check_catalyst solution_conditions->check_conditions solution_ligand->check_ligand solution_substrates->check_substrates

Troubleshooting workflow for low yield.

Q2: I am observing significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: The formation of side products is a common issue in Ullmann-type reactions. The most probable side reactions are detailed below.

Common Side Reactions and Mitigation Strategies

Side Reaction Description Mitigation Strategies
Homocoupling of Aryl Halide The aryl halide can react with itself to form a biaryl compound.This is more common at very high temperatures. Using a well-defined catalyst system with an appropriate ligand at lower temperatures can suppress this side reaction.
Homocoupling of 2-Naphthol 2-Naphthol can undergo oxidative coupling to form binaphthol.This can be minimized by maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
N-Arylation If the amino group on the phenoxy moiety is not protected, it can compete with the hydroxyl group of 2-naphthol, leading to the formation of N-arylated byproducts.It is highly recommended to start with a nitro-substituted aryl halide (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) and then reduce the nitro group to an amine in a subsequent step. This two-step approach avoids the issue of N- vs. O-arylation.
Reduction of the Aryl Halide The aryl halide can be reduced to the corresponding arene.This is more likely to occur with very reactive copper species or if there are sources of hydride in the reaction mixture. Ensuring the purity of reagents and using a well-defined catalyst can help.

The recommended synthetic pathway to avoid N-arylation side reactions is a two-step process.

two_step_synthesis naphthol 2-Naphthol intermediate 2-(4-Nitrophenoxy)naphthalene naphthol->intermediate Ullmann Condensation (Cu catalyst, base) nitrohalobenzene 4-Halo-nitrobenzene nitrohalobenzene->intermediate product This compound intermediate->product Reduction (e.g., Fe/NH₄Cl, H₂/Pd-C)

Recommended two-step synthesis pathway.

Q3: The reduction of the nitro group in 2-(4-nitrophenoxy)naphthalene is incomplete or is leading to decomposition. What are the best methods for this reduction?

A3: The reduction of an aromatic nitro group can be sensitive to the reaction conditions. Here are some reliable methods and troubleshooting tips.

Methods for Nitro Group Reduction

Reducing Agent Conditions Advantages Potential Issues & Solutions
Iron powder in the presence of an acid or ammonium chloride Fe/NH₄Cl in ethanol/water, reflux.Cost-effective, safe, and generally high-yielding.Incomplete reaction: Ensure the iron powder is activated (e.g., by washing with dilute HCl). Use a sufficient excess of iron. Product purity: The product may be contaminated with iron salts. A thorough workup with filtration and extraction is necessary.
Catalytic Hydrogenation H₂ gas with a catalyst such as Pd/C or PtO₂ in a solvent like ethanol or ethyl acetate.Often gives very clean products with high yields.Catalyst poisoning: Ensure starting material is free of sulfur-containing impurities. Over-reduction: Careful monitoring of the reaction is needed to avoid reduction of the naphthalene ring. Use milder conditions (lower pressure, room temperature) if this is observed.
Tin(II) Chloride SnCl₂·2H₂O in ethanol or ethyl acetate, often with heating.Effective for many substrates and can be selective.Stoichiometric amounts of tin salts are produced as waste. The workup can be cumbersome to remove all tin residues.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route to this compound?

A: The most common and generally most successful route is a two-step synthesis.[1] The first step is an Ullmann condensation (a copper-catalyzed cross-coupling reaction) between 2-naphthol and a 4-halo-nitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) to form 2-(4-nitrophenoxy)naphthalene. The second step is the reduction of the nitro group to an amine, for example, using iron powder and ammonium chloride.[1] This approach avoids potential side reactions involving the amino group.

Q: Can I perform a direct Ullmann coupling between 2-naphthol and 4-aminophenol or a 4-haloaniline?

A: While theoretically possible, a direct coupling with an unprotected aniline is often problematic. The amino group can compete with the hydroxyl group in the coupling reaction, leading to a mixture of O-arylated and N-arylated products. Protecting the amino group is an option, but the two-step approach starting with a nitro-substituted precursor is often more straightforward and higher yielding.

Q: What are the key parameters to control for a successful Ullmann condensation?

A: The key parameters are:

  • Catalyst System: The choice of copper source (e.g., CuI) and, if applicable, the ligand are critical.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) plays a crucial role in deprotonating the phenol.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are typically used.

  • Temperature: The reaction temperature needs to be high enough for the reaction to proceed but not so high that it causes degradation or side reactions.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation of the catalyst and starting materials.

Q: How can I purify the final product, this compound?

A: Purification of the crude product is typically achieved by one or a combination of the following methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: If recrystallization is not effective or if there are closely related impurities, silica gel column chromatography can be used. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) will need to be determined by thin-layer chromatography (TLC).

Experimental Protocols

The following are representative experimental protocols based on analogous syntheses. Optimization may be required for your specific substrates and setup.

Step 1: Synthesis of 2-(4-Nitrophenoxy)naphthalene (Ullmann Condensation)

This protocol is adapted from the general principles of Ullmann ether synthesis.

Materials:

  • 2-Naphthol

  • 4-Fluoronitrobenzene (or 4-chloronitrobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-naphthol (1.0 eq.), 4-fluoronitrobenzene (1.1 eq.), CuI (0.1 eq.), and anhydrous K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction may take 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Nitro Group Reduction)

This protocol is adapted from the reduction of a similar nitroaromatic compound.[1]

Materials:

  • 2-(4-Nitrophenoxy)naphthalene

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 2-(4-nitrophenoxy)naphthalene (1.0 eq.), iron powder (3.0-5.0 eq.), and ammonium chloride (1.0 eq.).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture and filter it through a pad of celite while hot to remove the iron salts. Wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

References

Troubleshooting low solubility of 2-(4-Aminophenoxy)naphthalene in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Aminophenoxy)naphthalene in polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound for polymerization?

A1: Based on studies of structurally similar aromatic diamines, this compound is expected to be soluble in polar aprotic solvents. These include N-Methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] The solubility in these solvents is crucial for achieving a homogeneous reaction mixture, which is essential for successful polymerization.

Q2: I am observing low solubility of this compound in my chosen solvent. What could be the cause?

A2: Low solubility can be attributed to several factors:

  • Solvent Purity: The presence of impurities, especially water, in aprotic polar solvents can significantly decrease the solubility of aromatic diamines.

  • Monomer Purity: Impurities in the this compound monomer itself can hinder dissolution.

  • Temperature: The solubility of many organic compounds, including aromatic diamines, is temperature-dependent. The dissolution process may require gentle heating.

  • Particle Size: A larger particle size of the monomer will result in a slower dissolution rate. Grinding the monomer to a fine powder can improve the rate of dissolution.

Q3: Can I heat the solvent to improve the solubility of this compound?

A3: Yes, gentle heating can often improve the solubility of aromatic diamines in polar aprotic solvents.[3] However, it is crucial to control the temperature to avoid any potential degradation of the monomer or premature side reactions. A modest temperature increase, for example to 40-60°C, is a good starting point. Always conduct heating under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine groups.

Q4: Are there any alternative strategies to enhance the solubility of aromatic diamines in polymerization?

A4: Yes, several strategies can be employed to improve the solubility of aromatic diamines:

  • Co-solvents: Using a mixture of solvents can sometimes enhance solubility compared to a single solvent system.

  • Monomer Modification: Although this involves chemical synthesis, modifying the diamine structure by introducing flexible linkages or bulky side groups can significantly improve solubility.

  • Salt Formation: In some cases, converting the amine to a more soluble salt and then neutralizing it in situ can be a viable strategy, though this can complicate the polymerization process.

Troubleshooting Guide: Low Solubility of this compound

This guide provides a systematic approach to troubleshoot low solubility issues during the polymerization of this compound.

Initial Assessment

Before proceeding with more complex troubleshooting steps, verify the following:

  • Visual Inspection: Is the monomer fully dissolved, or is there visible particulate matter in the reaction vessel?

  • Reaction Heterogeneity: Does the reaction mixture appear uniform, or are there distinct phases or precipitates forming?

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving low solubility issues.

TroubleshootingWorkflow start Low Monomer Solubility Observed check_purity Step 1: Verify Monomer and Solvent Purity start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Purity meets specifications? purify Action: Purify Monomer/Solvent check_purity->purify No optimize_dissolution Step 2: Optimize Dissolution Conditions purity_ok->optimize_dissolution Yes purify->check_purity dissolution_ok Solubility Improved optimize_dissolution->dissolution_ok Solubility sufficient? change_solvent Step 3: Evaluate Alternative Solvents optimize_dissolution->change_solvent No end Problem Resolved dissolution_ok->end Yes solvent_ok Suitable Solvent Found change_solvent->solvent_ok Alternative solvent effective? consult Consult Further Resources change_solvent->consult No solvent_ok->end Yes

Caption: Troubleshooting workflow for addressing low monomer solubility.

Detailed Troubleshooting Steps

Step 1: Verify Purity of Monomer and Solvent

  • Rationale: Impurities can significantly impact solubility. Water is a common impurity in hygroscopic polar aprotic solvents and can lead to the precipitation of aromatic monomers.

  • Action:

    • Solvent: Use freshly dried, high-purity solvents. Consider techniques like distillation over a suitable drying agent or using commercially available anhydrous solvents.

    • Monomer: If the purity of this compound is in doubt, consider recrystallization or other purification methods.

Step 2: Optimize Dissolution Conditions

  • Rationale: Kinetic factors can limit the rate and extent of dissolution.

  • Action:

    • Agitation: Ensure vigorous and continuous stirring of the solution.

    • Temperature: Gently warm the mixture (e.g., to 40-60°C) under an inert atmosphere. Monitor for any signs of degradation (color change).

    • Time: Allow sufficient time for the monomer to dissolve completely before initiating the polymerization.

    • Particle Size: If the monomer is in a coarse crystalline form, grind it to a fine powder to increase the surface area for dissolution.

Step 3: Evaluate Alternative Solvents or Co-solvent Systems

  • Rationale: The solubility of a given monomer can vary significantly between different solvents due to differences in polarity and specific solute-solvent interactions.

  • Action:

    • Conduct small-scale solubility tests with alternative polar aprotic solvents such as NMP, DMAc, DMF, or DMSO.

    • Explore the use of a co-solvent system. For example, a small amount of a more powerful solvent might be added to the primary reaction solvent.

Experimental Protocols

Protocol for Qualitative Solubility Testing of this compound

This protocol provides a straightforward method to assess the qualitative solubility of the monomer in various solvents.

SolubilityTestWorkflow start Start: Prepare Materials weigh 1. Weigh ~10 mg of monomer into a labeled vial. start->weigh add_solvent 2. Add 1 mL of the test solvent. weigh->add_solvent agitate 3. Agitate at room temperature (e.g., vortex for 1-2 minutes). add_solvent->agitate observe1 4. Observe for dissolution. agitate->observe1 soluble_rt Result: Soluble at Room Temp observe1->soluble_rt Completely dissolved heat 5. If not fully dissolved, warm gently (e.g., 40-60°C) with agitation. observe1->heat Not fully dissolved observe2 6. Observe for dissolution. heat->observe2 soluble_heat Result: Soluble with Heating observe2->soluble_heat Completely dissolved insoluble Result: Insoluble observe2->insoluble Still not dissolved

Caption: Experimental workflow for qualitative solubility testing.

Materials:

  • This compound

  • Test solvents (e.g., NMP, DMAc, DMF, DMSO)

  • Small glass vials with caps

  • Vortex mixer

  • Hot plate or water bath with temperature control

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Add 1 mL of the test solvent to the vial.

  • Cap the vial and agitate vigorously using a vortex mixer for 1-2 minutes at room temperature.

  • Visually inspect the solution against a contrasting background to see if the solid has completely dissolved.

  • If the solid is not completely dissolved, warm the vial to 40-60°C while continuing to agitate periodically.

  • After 10-15 minutes of heating and agitation, visually inspect the solution again.

  • Record your observations as "Soluble at Room Temperature," "Soluble with Heating," or "Insoluble."

General Protocol for Polyimide Synthesis

This protocol provides a general two-step procedure for the synthesis of polyimides from an aromatic diamine and a dianhydride.

Materials:

  • This compound

  • Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)

  • Anhydrous polar aprotic solvent (e.g., DMAc)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube

  • Glass plate for casting

Procedure:

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the this compound in the anhydrous solvent with stirring until a clear solution is obtained.

  • Slowly add an equimolar amount of the dianhydride in small portions to the stirred diamine solution. The addition should be done carefully to control the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

  • Place the cast film in a vacuum oven and perform a stepwise thermal imidization. A typical heating program would be: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour. This process converts the poly(amic acid) to the final polyimide.

  • After cooling to room temperature, the polyimide film can be carefully peeled from the glass plate.

Data Summary

SolventChemical FormulaPolarityExpected Solubility
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOPolar AproticLikely Soluble
N,N-dimethylacetamide (DMAc)C₄H₉NOPolar AproticLikely Soluble
N,N-dimethylformamide (DMF)C₃H₇NOPolar AproticLikely Soluble
Dimethyl sulfoxide (DMSO)C₂H₆OSPolar AproticLikely Soluble
m-CresolC₇H₈OPolar ProticPotentially Soluble
Tetrahydrofuran (THF)C₄H₈OModerately PolarLikely Partially Soluble
ChloroformCHCl₃NonpolarLikely Insoluble
TolueneC₇H₈NonpolarLikely Insoluble

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 2-(4-Aminophenoxy)naphthalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 2-(4-aminophenoxy)naphthalene derivatives. The focus is on strategies to enhance the fluorescence quantum yield (Φ) of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it important for my research?

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, resulting in a brighter fluorescent signal. For applications in drug development and cellular imaging, a high quantum yield is crucial for achieving high sensitivity and a strong signal-to-noise ratio.

Q2: What are the primary factors that influence the fluorescence quantum yield of this compound derivatives?

The fluorescence quantum yield of this compound derivatives is highly sensitive to their local environment. Key factors include:

  • Solvent Polarity: Naphthalene derivatives, particularly those with charge-transfer characteristics like the aminophenoxy group, exhibit solvatochromism. This means their fluorescence properties, including intensity and emission wavelength, are dependent on the polarity of the solvent.[1]

  • Concentration: At high concentrations, these derivatives can form non-fluorescent aggregates, a phenomenon known as aggregation-caused quenching (ACQ), which significantly reduces the quantum yield.[1]

  • pH: The protonation state of the amino group can influence the electronic properties of the fluorophore and thus its quantum yield.

  • Presence of Quenchers: Dissolved oxygen, heavy atoms, and certain metal ions can deactivate the excited state of the fluorophore, leading to a decrease in fluorescence.[1]

  • Temperature: Increased temperature can promote non-radiative decay pathways, leading to a lower quantum yield.

Q3: Can aggregation enhance the fluorescence of my this compound derivative?

While aggregation typically quenches fluorescence (ACQ), some naphthalene derivatives, such as certain monoimide and diimide structures, can exhibit aggregation-induced emission (AIE).[2][3][4][5] In AIE-active molecules, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence emission. Whether your specific this compound derivative exhibits AIE would need to be experimentally determined.

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent Environment Naphthalene-based probes with charge-transfer characteristics are often highly fluorescent in non-polar environments but show significantly lower quantum yields in polar, protic solvents like water.[1] Solution: Experiment with a range of solvents with varying polarities to identify the optimal environment for your derivative. If working in aqueous buffers, consider if the probe is intended to bind to a hydrophobic target, such as a protein binding pocket, which would enhance its fluorescence.
Aggregation-Caused Quenching (ACQ) At high concentrations, fluorophores can aggregate, leading to self-quenching and a decrease in the overall fluorescence signal.[1] Solution: Prepare a dilution series of your compound to determine the optimal concentration range where fluorescence intensity is maximal and linearly proportional to absorbance.
Incorrect pH of the Solution The fluorescence of aminonaphthalene derivatives can be sensitive to pH.[1] Solution: Buffer your solution to maintain a stable pH. Perform a pH titration to determine the optimal pH for maximum fluorescence intensity of your specific derivative.
Presence of Quenching Agents Dissolved oxygen and metal ions (e.g., Fe³⁺, Cu²⁺) can quench fluorescence.[1] Solution: De-gas your solvent by bubbling with an inert gas like nitrogen or argon. If metal ion contamination is suspected, consider adding a chelating agent such as EDTA.
Photobleaching Prolonged exposure to high-intensity excitation light can irreversibly damage the fluorophore.[1] Solution: Minimize exposure time and use the lowest possible excitation intensity. For microscopy, consider using an antifade mounting medium.
Instrument Settings Not Optimized Incorrect excitation and emission wavelengths or inappropriate detector gain can lead to a weak signal. Solution: Verify the optimal excitation and emission wavelengths for your derivative in the specific solvent being used. Adjust the detector gain to an appropriate level.

Data Presentation

Due to the lack of specific quantitative data for this compound derivatives in the searched literature, the following table provides a general overview of the expected trends in fluorescence quantum yield based on the behavior of analogous aminonaphthalene compounds.

Table 1: Expected Influence of Solvent Polarity on the Fluorescence Quantum Yield of Aminonaphthalene Derivatives

SolventPolarityExpected Quantum Yield (Φ)
DioxaneNon-polarHigh
TolueneNon-polarHigh
ChloroformModerately PolarModerate to High
AcetonitrilePolar AproticModerate
EthanolPolar ProticLow to Moderate
MethanolPolar ProticLow
WaterHighly Polar ProticVery Low

Experimental Protocols

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield of a this compound derivative relative to a known standard.

Materials:

  • This compound derivative (sample)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopy-grade solvents

  • UV-Vis spectrophotometer

  • Spectrofluorometer with corrected emission spectra capabilities

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in the desired solvent.

  • Prepare Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Use the pure solvent as a blank. Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard have significant absorbance.

    • Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the resulting linear plots.

    • Calculate the quantum yield of the sample (Φ_s) using the following equation:

      Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

      Where:

      • Φ_r is the quantum yield of the reference standard.

      • Grad_s and Grad_r are the gradients of the plots for the sample and the reference, respectively.

      • n_s and n_r are the refractive indices of the sample and reference solutions (solvents).

Visualizations

Logical Workflow for Troubleshooting Low Fluorescence

TroubleshootingWorkflow Troubleshooting Low Fluorescence of this compound Derivatives start Low or No Fluorescence Signal Detected check_concentration Is the concentration in an optimal range? start->check_concentration check_solvent Is the solvent appropriate? check_concentration->check_solvent No dilute Prepare a dilution series to find the optimal concentration. check_concentration->dilute Yes check_ph Is the pH optimal? check_solvent->check_ph No change_solvent Test solvents with lower polarity. check_solvent->change_solvent Yes check_quenchers Are there potential quenchers present? check_ph->check_quenchers No buffer_ph Buffer the solution and perform a pH titration. check_ph->buffer_ph Yes check_photobleaching Has photobleaching occurred? check_quenchers->check_photobleaching No remove_quenchers De-gas the solvent or use a chelating agent. check_quenchers->remove_quenchers Yes minimize_exposure Reduce excitation intensity and exposure time. check_photobleaching->minimize_exposure Yes end_bad Issue Persists - Consider Synthesis/Purity Issues check_photobleaching->end_bad No end_good Fluorescence Signal Enhanced dilute->end_good change_solvent->end_good buffer_ph->end_good remove_quenchers->end_good minimize_exposure->end_good

Caption: A flowchart outlining the systematic process for troubleshooting low fluorescence signals.

Experimental Workflow for Quantum Yield Measurement

QuantumYieldWorkflow Relative Quantum Yield Measurement Workflow prep_solutions 1. Prepare Stock Solutions (Sample & Standard) prep_dilutions 2. Prepare Dilution Series (Abs < 0.1) prep_solutions->prep_dilutions measure_abs 3. Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->measure_abs measure_fluor 4. Measure Fluorescence Emission (Spectrofluorometer) prep_dilutions->measure_fluor plot_data 6. Plot Integrated Intensity vs. Absorbance measure_abs->plot_data integrate_area 5. Integrate Emission Spectra measure_fluor->integrate_area integrate_area->plot_data calculate_qy 7. Calculate Quantum Yield plot_data->calculate_qy

Caption: A step-by-step workflow for determining the relative fluorescence quantum yield.

References

Stability issues of 2-(4-Aminophenoxy)naphthalene under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Stability Issues of 2-(4-Aminophenoxy)naphthalene under Acidic or Basic Conditions

This guide provides troubleshooting advice and frequently asked questions regarding the chemical stability of this compound. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary stability concerns associated with this compound?

A1: The structure of this compound contains three key functional groups susceptible to degradation:

  • Aryl Ether Linkage (-O-): The ether bond connecting the naphthalene and phenoxy rings can undergo hydrolysis. This reaction, which cleaves the molecule, is typically catalyzed by strong acidic or basic conditions, especially at elevated temperatures.[2]

  • Naphthalene Ring: The polycyclic aromatic hydrocarbon (PAH) structure of naphthalene can be susceptible to oxidation, particularly under harsh conditions.[3][4]

Q2: How does pH specifically affect the stability of the compound?

A2: The pH of the solution is a critical factor governing the stability of this compound.

  • Under acidic conditions (low pH): The amino group will be protonated to form an ammonium salt (-NH₃⁺). While this can protect the amine from oxidation to some extent, strong acidic conditions (e.g., pH < 2) combined with heat can promote the hydrolysis of the ether linkage.

  • Under basic conditions (high pH): In strongly alkaline solutions (e.g., pH > 12), the compound is susceptible to base-catalyzed hydrolysis of the ether bond. The free amino group is also more prone to oxidation at higher pH values compared to its protonated form.

Q3: What are the most likely degradation products I should expect to see?

A3: Based on the molecular structure, the primary degradation products formed under hydrolytic stress (acidic or basic) would be 4-aminophenol and 2-naphthol , resulting from the cleavage of the ether bond. Under oxidative stress, a complex mixture of products could form, including quinone-like structures from the oxidation of the aminophenoxy or naphthalene moieties.

Troubleshooting Experimental Issues

Q4: My solution of this compound is turning brown/yellow upon standing. What is causing this discoloration?

  • Prepare solutions using deoxygenated solvents (e.g., sparged with nitrogen or argon).

  • Work under an inert atmosphere (e.g., in a glove box or using a nitrogen blanket).

  • Store solutions protected from light and at reduced temperatures.

  • Avoid sources of metal ion contamination, which can catalyze oxidation.

Q5: I am observing unexpected peaks in my HPLC/LC-MS analysis after preparing my sample in an acidic or basic mobile phase. What are they?

A5: These unexpected peaks are likely degradation products. If your sample preparation involves significant exposure to harsh pH conditions, even at room temperature, degradation can occur. This is a common issue in what are known as "forced degradation" studies, which are designed to identify potential degradants.[5][6] Use the workflow below to troubleshoot this issue.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Recommended Action observe Unexpected peaks in HPLC/LC-MS analysis cause1 Potential Cause: Acid/Base Hydrolysis observe->cause1 cause2 Potential Cause: Oxidation observe->cause2 action1 Analyze a control sample prepared in neutral solvent cause1->action1 Confirm hydrolysis action3 Re-prepare sample using deoxygenated solvents and inert atmosphere cause2->action3 Test for oxidation action2 Compare retention times to 4-aminophenol and 2-naphthol standards action1->action2 action4 Perform a time-course study to monitor peak growth action2->action4 action3->action4

Caption: Troubleshooting workflow for identifying unknown peaks.

Q6: How can I minimize the degradation of this compound during storage and experiments?

A6: To ensure the integrity of your sample, follow these best practices:

  • Storage: Store the solid compound in a tightly sealed container, protected from light, in a cool and dry place. For solutions, store frozen under an inert atmosphere.

  • pH Control: Buffer your experimental solutions to a neutral or mildly acidic pH (pH 4-7), where the compound is generally more stable. Avoid prolonged exposure to pH extremes.

  • Temperature: Perform experiments at the lowest practical temperature to slow the rate of potential degradation reactions.

  • Atmosphere: As mentioned, use deoxygenated solvents and an inert atmosphere whenever possible, especially for long-term experiments.

Quantitative Data Summary

The following tables present illustrative data from simulated forced degradation studies to demonstrate the compound's stability profile. Note: This data is for example purposes only and may not reflect actual experimental results.

Table 1: Illustrative Stability Data under Acidic Conditions

Stress Condition (HCl)Temperature (°C)Time (hours)Remaining Parent Compound (%)
0.1 M402498.5
0.1 M802485.2
1.0 M402495.1
1.0 M802460.7

Table 2: Illustrative Stability Data under Basic Conditions

Stress Condition (NaOH)Temperature (°C)Time (hours)Remaining Parent Compound (%)
0.1 M402497.3
0.1 M802481.4
1.0 M402492.0
1.0 M802455.9

Experimental Protocols

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[7]

Protocol 1: Forced Degradation Study - Acid Hydrolysis
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation: Add 1 mL of the stock solution to a vial containing 9 mL of 1.0 M HCl. This results in a final drug concentration of 0.1 mg/mL in 10% organic solvent and 0.9 M HCl.

  • Incubation: Tightly cap the vial and place it in a temperature-controlled bath at 60°C.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the acidic aliquot by adding an equimolar amount of NaOH to stop the degradation reaction. For example, dilute 100 µL of the sample with 900 µL of a neutralizing buffer or mobile phase.

  • Analysis: Analyze the neutralized sample by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Base Hydrolysis
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution as described in the acid hydrolysis protocol.

  • Stress Sample Preparation: Add 1 mL of the stock solution to a vial containing 9 mL of 1.0 M NaOH.

  • Incubation: Tightly cap the vial and incubate at 60°C.

  • Time Points: Withdraw aliquots at specified intervals.

  • Neutralization: Immediately neutralize the basic aliquot by adding an equimolar amount of HCl.

  • Analysis: Analyze the neutralized sample by HPLC.

G prep 1. Prepare 1 mg/mL Stock Solution stress 2. Add Stock to Stressor (e.g., 1.0 M HCl or NaOH) prep->stress incubate 3. Incubate at Controlled Temperature (e.g., 60°C) stress->incubate sample 4. Withdraw Aliquots at Time Intervals incubate->sample quench 5. Neutralize Sample to Stop Reaction sample->quench analyze 6. Analyze by HPLC/LC-MS quench->analyze identify 7. Identify & Quantify Parent and Degradants analyze->identify

Caption: General experimental workflow for a forced degradation study.

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound under hydrolytic and oxidative stress.

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound prod1 4-Aminophenol parent->prod1 H₃O⁺ or OH⁻ (Ether Cleavage) prod2 2-Naphthol parent->prod2 H₃O⁺ or OH⁻ (Ether Cleavage) prod3 Oxidized Products (e.g., Quinone Imines, Naphthoquinones) parent->prod3 [O] (e.g., O₂, Light) prod1->prod3 [O]

Caption: Likely degradation pathways under stress conditions.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions Involving 2-(4-Aminophenoxy)naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Aminophenoxy)naphthalene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of reactivity on this compound and which is more susceptible to steric hindrance?

The primary reactive sites are the amino group on the phenoxy ring and the naphthalene core. The amino group is a nucleophile, while the naphthalene ring can undergo electrophilic or coupling reactions. The naphthyl ether linkage is generally stable but can be a target for cleavage under harsh conditions. Steric hindrance is a significant factor at both the amino group, shielded by the bulky naphthyl group, and at positions on the naphthalene ring adjacent to the phenoxy substituent.

Q2: I am having trouble with the N-acylation of this compound, observing low yields and unreacted starting material. What are the likely causes?

Low yields in the N-acylation of this compound are often due to the reduced nucleophilicity of the aromatic amine and steric hindrance from the bulky 2-naphthoxy group. The lone pair of electrons on the nitrogen is delocalized into the aromatic ring, and the large substituent impedes the approach of the acylating agent.

Q3: Which coupling reaction is most suitable for functionalizing the naphthalene core of this compound?

The choice of coupling reaction depends on the desired transformation.

  • Suzuki-Miyaura coupling is excellent for forming C-C bonds with aryl or vinyl boronic acids/esters.

  • Buchwald-Hartwig amination is the preferred method for forming C-N bonds with various amines.

  • Sonogashira coupling is ideal for introducing alkyne moieties.

  • Ullmann condensation can be used for C-O, C-N, and C-S bond formation, often requiring harsher conditions than palladium-catalyzed methods but can be effective for specific substrates.

Q4: Can I perform reactions on the ether linkage of this compound?

While the ether bond is relatively stable, it can be cleaved under harsh acidic (e.g., HBr, HI) or basic conditions, which is generally not a desired outcome. For constructive modifications, reactions targeting other parts of the molecule are more common. If ether synthesis is the goal, forming the ether linkage via a nucleophilic aromatic substitution (e.g., Ullmann condensation of 2-halonaphthalene and 4-aminophenol) or a Mitsunobu reaction are viable strategies, each with its own considerations for overcoming steric hindrance.

Troubleshooting Guides

Issue 1: Low Yield in N-Acylation of the Amino Group
Potential Cause Troubleshooting Strategy Rationale
Insufficiently reactive acylating agent Switch from an acid anhydride to a more reactive acyl chloride.Acyl chlorides are more electrophilic and can overcome the lower nucleophilicity of the hindered amine more effectively.
Steric hindrance impeding approach of the acylating agent Use a nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP).DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.
Unfavorable reaction conditions Increase the reaction temperature and/or use a higher-boiling aprotic solvent (e.g., DMF, DMAc).Higher temperatures can provide the necessary activation energy to overcome the steric barrier.
Incomplete reaction Increase the equivalents of the acylating agent and/or the base.Driving the equilibrium towards the product by increasing the concentration of reactants can improve yield.
Issue 2: Poor Conversion in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
Potential Cause Troubleshooting Strategy Rationale
Catalyst inhibition by the amino group Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) prior to the coupling reaction.The lone pair on the nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Protection prevents this coordination.[1]
Steric hindrance around the coupling site Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos for Buchwald-Hartwig; SPhos, DavePhos for Suzuki).[2][3]These ligands promote the formation of a monoligated, highly active palladium species and can accelerate both oxidative addition and reductive elimination steps, overcoming steric challenges.[2]
Inefficient oxidative addition If using an aryl chloride, consider switching to a more reactive aryl bromide or iodide. For Suzuki couplings, ensure the boronic acid is activated with a suitable base.The C-X bond strength (Cl > Br > I) affects the rate of oxidative addition. For Suzuki reactions, base activation of the boronic acid is crucial for transmetalation.[4]
Low solubility of reagents Choose a solvent system that ensures all components are well-dissolved at the reaction temperature (e.g., dioxane, toluene, THF).[5]Poor solubility can lead to slow reaction rates and incomplete conversion.

Experimental Protocols

Protocol 1: N-Acylation of this compound using an Acyl Chloride and DMAP
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and 4-(Dimethylaminopyridine) (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Halogenated this compound Derivative
  • Preparation: In a glovebox or under an inert atmosphere, add the halogenated this compound derivative (1.0 eq.), the amine coupling partner (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a bulky phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.5 eq.) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
  • Preparation: To a reaction vessel, add the halogenated this compound derivative (1.0 eq.), the boronic acid or ester (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂ with a ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent System: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere for 6-24 hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature and add water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solution and purify the residue by column chromatography.

Protocol 4: Mitsunobu Reaction for the Synthesis of Hindered Ethers

This protocol is an alternative for synthesizing ethers when the Williamson ether synthesis fails due to steric hindrance. For example, coupling a hindered phenol with a naphthalene-based alcohol.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (e.g., a hydroxymethylnaphthalene derivative, 1.0 eq.), the phenolic coupling partner (e.g., a sterically hindered aminophenol, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Concentrate the reaction mixture and purify directly by column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct. For very hindered substrates, using sonication at high concentrations has been shown to dramatically increase reaction rates.[6][7]

Quantitative Data Summary

The following tables provide representative data for reactions on analogous sterically hindered systems. These should be used as a starting point for optimization.

Table 1: N-Acylation of Hindered Aromatic Amines

Acylating AgentCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Acetyl ChlorideDMAPTEADCMRT4>90
Benzoyl ChloridenonePyridinePyridine80675-85
Acetic AnhydrideDMAPTEATHF601260-70

Table 2: Buchwald-Hartwig Amination with Hindered Substrates

Aryl HalideAminePd CatalystLigandBaseSolventTemp (°C)Yield (%)
Aryl BromidePrimary AlkylaminePd₂(dba)₃XPhosNaOt-BuToluene10085-95
Aryl ChlorideSecondary ArylaminePd(OAc)₂RuPhosLHMDSDioxane11070-85
Aryl BromideAnilinePd₂(dba)₃BrettPhosK₃PO₄Dioxane10080-90

Table 3: Suzuki-Miyaura Coupling with Hindered Naphthyl Bromides

Naphthyl BromideBoronic AcidPd CatalystLigandBaseSolventTemp (°C)Yield (%)
1-Bromo-2-methylnaphthalenePhenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O9080-90
2-Bromo-1,3-dimethylnaphthalene4-Methoxyphenylboronic acidPd(OAc)₂SPhosCs₂CO₃Dioxane/H₂O10075-85

Visualizations

N_Acylation_Troubleshooting start Low Yield in N-Acylation? q1 Acylating Agent Reactivity? start->q1 s1 Switch to Acyl Chloride q1->s1 Yes q2 Steric Hindrance? q1->q2 No s1->q2 s2 Add DMAP Catalyst q2->s2 Yes q3 Reaction Conditions? q2->q3 No s2->q3 s3 Increase Temperature / Change Solvent q3->s3 Yes end Improved Yield q3->end No s3->end

Caption: Troubleshooting workflow for low-yielding N-acylation reactions.

Cross_Coupling_Workflow start Low Conversion in Cross-Coupling? q1 Catalyst Inhibition by Amine? start->q1 s1 Protect Amino Group (e.g., Boc) q1->s1 Yes q2 Steric Hindrance at Coupling Site? q1->q2 No s1->q2 s2 Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) q2->s2 Yes q3 Inefficient Oxidative Addition? q2->q3 No s2->q3 s3 Use More Reactive Halide (I > Br > Cl) q3->s3 Yes end Successful Coupling q3->end No s3->end

Caption: Decision process for troubleshooting palladium-catalyzed cross-coupling reactions.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)(X)L2 pd0->pd2_complex Ar-X oa Oxidative Addition pd2_amine [Ar-Pd(II)(NHR'R'')L2]+X- pd2_complex->pd2_amine HNR'R'' amine_assoc Amine Association pd2_amido Ar-Pd(II)(NR'R'')L2 pd2_amine->pd2_amido -HX deprotonation Deprotonation (Base) pd2_amido->pd0 product Ar-NR'R'' pd2_amido->product re Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Scaling up the synthesis of 2-(4-Aminophenoxy)naphthalene for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 2-(4-Aminophenoxy)naphthalene.

I. Synthetic Routes and Workflow

The industrial synthesis of this compound can be approached through several synthetic routes. The most common methods involve the formation of a diaryl ether bond. Two prominent methods are the Ullmann Condensation and the Buchwald-Hartwig Amination. A third, less common, route could involve the Bucherer reaction.

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination 2-Naphthol 2-Naphthol Ullmann_Reaction Copper-catalyzed Condensation 2-Naphthol->Ullmann_Reaction 4-Chloronitrobenzene 4-Chloronitrobenzene 4-Chloronitrobenzene->Ullmann_Reaction Nitro_Intermediate 2-(4-Nitrophenoxy)naphthalene Ullmann_Reaction->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction Product_U This compound Reduction->Product_U 2-Bromonaphthalene 2-Bromonaphthalene Buchwald_Reaction Palladium-catalyzed Amination 2-Bromonaphthalene->Buchwald_Reaction 4-Aminophenol 4-Aminophenol 4-Aminophenol->Buchwald_Reaction Product_B This compound Buchwald_Reaction->Product_B

Caption: Common synthetic routes for this compound.

II. Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

A. Ullmann Condensation Route

Question 1: Low yield of 2-(4-Nitrophenoxy)naphthalene during the Ullmann condensation.

Answer: Low yields in the Ullmann diaryl ether synthesis are a common issue. Several factors can contribute to this problem:

  • Catalyst Activity: The copper catalyst is crucial. Ensure you are using a high-purity, active copper source. Copper(I) salts like CuI or CuBr are generally more effective than copper(II) salts or copper metal.[1]

  • Ligand Choice: While traditional Ullmann reactions are often ligand-less, the use of ligands can significantly improve yields and reaction rates, especially for less reactive substrates. N,N- or N,O-chelating ligands are known to be effective.[1]

  • Base Selection: The choice of base is critical. In non-polar solvents like toluene or xylene, an inexpensive base such as K₂CO₃ can be effective. For polar aprotic solvents, Cs₂CO₃ is often preferred. The solubility and strength of the base can significantly impact the yield.[1]

  • Reaction Temperature: Traditional Ullmann reactions often require high temperatures (>200 °C). If using a ligand-based system, the temperature can often be lowered, but optimization is necessary.

  • Purity of Reactants: Ensure that 2-naphthol and 4-chloronitrobenzene are free of impurities, as these can poison the catalyst.

Troubleshooting Steps:

  • Screen Catalysts and Ligands: If yields are low, consider screening different copper(I) sources and ligands.

  • Optimize Base and Solvent: Perform small-scale experiments to find the optimal base and solvent combination for your specific setup.

  • Temperature Study: Systematically vary the reaction temperature to find the optimal balance between reaction rate and byproduct formation.

Question 2: Difficulty in the reduction of the nitro-intermediate to the final amine product.

Answer: The reduction of the nitro group can sometimes be challenging, especially on a large scale.

  • Choice of Reducing Agent: While catalytic hydrogenation (e.g., H₂ with Pd/C) is a common method, it may not always be the most efficient or cost-effective on an industrial scale. An alternative, safer, and cheaper method is the use of iron powder in the presence of an acid, such as ammonium chloride (NH₄Cl/Fe).[2]

  • Reaction Conditions: Ensure complete reaction by monitoring with techniques like TLC or HPLC. Incomplete reduction will lead to purification challenges.

  • Workup Procedure: After the reduction, a hot filtration is often necessary to remove the iron salts.

Troubleshooting Steps:

  • Evaluate Reducing Agent: If catalytic hydrogenation is problematic, consider switching to a metal/acid system like Fe/NH₄Cl.

  • Monitor Reaction Progress: Closely monitor the reaction to ensure complete conversion of the nitro-intermediate.

  • Optimize Filtration: If filtration is slow or difficult, consider adjusting the solvent or using a filter aid.

B. Buchwald-Hartwig Amination Route

Question 3: The Buchwald-Hartwig amination reaction is not going to completion.

Answer: Incomplete conversion in a Buchwald-Hartwig amination can be due to several factors related to the catalytic cycle.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For the coupling of a naphthyl halide with an aminophenol, a catalyst system with good activity for C-O bond formation is required. Ligands like BINAP and DPPF have been shown to be effective for the amination of aryl iodides and triflates.[3]

  • Base Selection: The base plays a crucial role in the deprotonation of the amine and regeneration of the catalyst. The choice of base is often solvent-dependent. For nonpolar solvents, an anionic base is generally required.[4]

  • Solvent Choice: The polarity of the solvent can significantly affect the reaction. Toluene and DMF are commonly used solvents, and the optimal choice may depend on the specific substrates and catalyst system.[4]

  • Oxygen Sensitivity: While some modern precatalysts are air-stable, the active catalytic species can be sensitive to oxygen. It is crucial to maintain an inert atmosphere throughout the reaction.

Troubleshooting Steps:

  • Ligand Screening: If the reaction is sluggish, screen a variety of phosphine ligands to find one that is optimal for your specific substrates.

  • Base and Solvent Optimization: Conduct small-scale experiments to determine the best combination of base and solvent.

  • Ensure Inert Atmosphere: Use standard Schlenk techniques to exclude oxygen from the reaction mixture.

Troubleshooting_Buchwald_Hartwig Low_Yield Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst/ligand combination optimal? Low_Yield->Check_Catalyst Check_Base Is the base appropriate for the solvent? Low_Yield->Check_Base Check_Atmosphere Is the reaction under a strictly inert atmosphere? Low_Yield->Check_Atmosphere Purify_Reagents Are the starting materials pure? Low_Yield->Purify_Reagents Optimize_Conditions Optimize temperature and reaction time Check_Catalyst->Optimize_Conditions Check_Base->Optimize_Conditions

Caption: Troubleshooting logic for low yield in Buchwald-Hartwig amination.

III. Experimental Protocols

A. Ullmann Condensation and Reduction

This protocol is a general guideline and may require optimization for specific industrial equipment and scales.

Step 1: Synthesis of 2-(4-Nitrophenoxy)naphthalene

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap, charge 2-naphthol, 4-chloronitrobenzene, potassium carbonate (K₂CO₃), and a copper(I) catalyst (e.g., CuI) in a high-boiling point solvent such as toluene or xylene.

  • Reaction Execution: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the consumption of the starting materials is complete.

  • Work-up: Cool the reaction mixture and filter to remove the inorganic salts. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-nitrophenoxy)naphthalene. This crude product can be used directly in the next step or purified by recrystallization.

Step 2: Reduction to this compound

  • Reaction Setup: In a reactor, suspend the crude 2-(4-nitrophenoxy)naphthalene in a mixture of ethanol and water. Add ammonium chloride.

  • Reaction Execution: Heat the mixture to reflux and add iron powder portion-wise.

  • Monitoring: Monitor the reaction by HPLC or TLC until the nitro-intermediate is fully consumed.

  • Work-up: While hot, filter the reaction mixture to remove the iron salts. Wash the filter cake with hot ethanol.

  • Isolation and Purification: Combine the filtrate and washings. The product can be isolated by cooling the solution to induce crystallization. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[2]

B. Buchwald-Hartwig Amination

This protocol is a general guideline and requires careful optimization of the catalyst system.

  • Reaction Setup: To an oven-dried reactor, add 2-bromonaphthalene, 4-aminophenol, a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., sodium tert-butoxide or cesium carbonate).

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane) via cannula or syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as determined by HPLC or GC analysis.

  • Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

IV. Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound. These values are illustrative and will vary depending on the specific reaction conditions and scale.

Table 1: Ullmann Condensation Parameters

ParameterValueReference
Reactants
2-Naphthol1.0 eq
4-Chloronitrobenzene1.0 - 1.2 eq
Catalyst
Copper(I) Iodide (CuI)5 - 10 mol%[1]
Base
Potassium Carbonate (K₂CO₃)2.0 eq[1]
Solvent Toluene or Xylene[1]
Temperature Reflux
Typical Yield (Nitro-intermediate) 70 - 90%

Table 2: Buchwald-Hartwig Amination Parameters

ParameterValueReference
Reactants
2-Bromonaphthalene1.0 eq
4-Aminophenol1.0 - 1.2 eq
Catalyst System
Palladium Precatalyst (e.g., Pd₂(dba)₃)1 - 2 mol%
Phosphine Ligand (e.g., XPhos, SPhos)2 - 4 mol%
Base
Sodium tert-butoxide (NaOtBu)1.5 - 2.0 eq
Solvent Toluene or Dioxane[4]
Temperature 80 - 120 °C
Typical Yield 80 - 95%

V. Mandatory Visualizations

Purification_Workflow Crude_Product Crude this compound Filtration Filtration (to remove solids) Crude_Product->Filtration Crystallization Recrystallization (e.g., from Ethanol) Filtration->Crystallization Drying Drying Crystallization->Drying Pure_Product Pure Product (>99% purity) Drying->Pure_Product

Caption: General purification workflow for this compound.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of 2-(4-Aminophenoxy)naphthalene Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-(4-aminophenoxy)naphthalene, a crucial building block in various synthetic pathways. We will explore a typical reversed-phase HPLC (RP-HPLC) method and compare its performance with alternative analytical techniques, supported by experimental protocols and potential outcomes from forced degradation studies.

Comparison of Analytical Methodologies

The selection of an analytical method for purity determination depends on various factors, including the chemical nature of the analyte and its potential impurities, required sensitivity, and the purpose of the analysis. While RP-HPLC is a workhorse in pharmaceutical analysis for its robustness and versatility, other techniques offer unique advantages.

ParameterMethod 1: RP-HPLC-UVMethod 2: UPLC-MSMethod 3: GC-MS
Principle Separation based on polarity using a reversed-phase column, with detection by UV absorbance.High-efficiency separation on a sub-2 µm particle column, with detection by mass spectrometry.Separation of volatile or derivatized compounds in the gas phase, with detection by mass spectrometry.
Typical Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)Capillary column (e.g., 30 m x 0.25 mm)
Mobile Phase Acetonitrile/Methanol and buffered aqueous phase (e.g., phosphate or acetate buffer)Acetonitrile/Methanol and water with formic acid or ammonium acetateInert carrier gas (e.g., Helium, Nitrogen)
Detection UV-Vis Detector (e.g., 230 nm)Mass Spectrometer (MS)Mass Spectrometer (MS)
Sensitivity Good (ng range)Excellent (pg-fg range)Excellent (pg-fg range)
Selectivity Good, dependent on chromatographic resolutionExcellent, based on mass-to-charge ratioExcellent, based on mass fragmentation patterns
Sample Throughput ModerateHighModerate
Derivatization Not requiredNot requiredMay be required to improve volatility
Instrumentation Cost ModerateHighHigh
Best Suited For Routine quality control, purity profiling of known impurities.Impurity identification, metabolomics, analysis of complex mixtures.Analysis of volatile impurities, confirmation of identity.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable analytical data. Below are representative methodologies for the HPLC analysis of this compound and a framework for forced degradation studies.

Method 1: Stability-Indicating RP-HPLC Method

This method is designed to separate this compound from its potential process-related impurities and degradation products.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-40 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A and Acetonitrile (50:50, v/v).

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to obtain a final concentration of approximately 1.0 mg/mL.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[1][2] The sample solution (1.0 mg/mL) is subjected to the following stress conditions:

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance is kept at 105 °C for 48 hours.

  • Photolytic Degradation: The drug solution is exposed to UV light (254 nm) for 24 hours.

After the specified time, the stressed samples are neutralized (if necessary), diluted to an appropriate concentration, and analyzed by the proposed HPLC method.

Potential Impurities and Degradation Products

A thorough understanding of potential impurities is critical for developing a robust, stability-indicating method.

Process-Related Impurities:

  • Starting Materials: Unreacted 4-aminophenol and 2-naphthol.

  • By-products: Isomeric phenoxynaphthalenes or other products from side reactions during synthesis.

  • Reagents and Solvents: Residual catalysts or solvents used in the manufacturing process.

Degradation Products:

  • Hydrolytic Degradation: Cleavage of the ether linkage to form 4-aminophenol and 2-naphthol.

  • Oxidative Degradation: Formation of N-oxides, quinone-like structures, or other oxidized species. The aromatic amine functionality is susceptible to oxidation.

  • Photolytic Degradation: Potential for dimerization or other complex reactions upon exposure to light.

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Autosampler Inject into HPLC Dissolve_Sample->Autosampler Dissolve_Standard->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (230 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation Report Report Calculation->Report Final Report

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

The presented RP-HPLC method provides a robust and reliable approach for the routine quality control and purity analysis of this compound. The method's stability-indicating nature, established through forced degradation studies, ensures that the analyte can be accurately quantified in the presence of its degradation products and process-related impurities. For more demanding applications, such as the identification of unknown impurities or trace-level quantification, more sensitive and selective techniques like UPLC-MS or GC-MS should be considered. The choice of the most suitable analytical technique will ultimately depend on the specific requirements of the analysis, including sensitivity, selectivity, and the available instrumentation.

References

A Comparative Analysis of 2-(4-Aminophenoxy)naphthalene and 1-(4-Aminophenoxy)naphthalene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the distinct properties and synthesis of two isomeric aminophenoxynaphthalene building blocks.

This guide provides a detailed comparison of the physicochemical and spectroscopic properties of 2-(4-Aminophenoxy)naphthalene and 1-(4-Aminophenoxy)naphthalene. These aromatic amines are valuable building blocks in medicinal chemistry and materials science, particularly in the synthesis of polyimides and other high-performance polymers. Understanding the distinct characteristics imparted by the positional isomerism on the naphthalene ring is crucial for the rational design of novel materials and molecular entities.

Physicochemical Properties

The position of the phenoxy substituent on the naphthalene core subtly influences the intermolecular forces and crystal packing, leading to differences in physical properties such as melting point. While data for the 1-isomer is not widely reported, the 2-isomer is a stable solid at room temperature.

PropertyThis compound1-(4-Aminophenoxy)naphthalene
Synonyms 4-(2-Naphthyloxy)aniline4-(1-Naphthyloxy)aniline
CAS Number 71311-83-6[1]76590-19-7[2]
Molecular Formula C₁₆H₁₃NOC₁₆H₁₃NO
Molecular Weight 235.28 g/mol [3]235.28 g/mol [2]
Melting Point 116 °C[3]Not Reported
Boiling Point 419.8 ± 28.0 °C (Predicted)[3]Not Reported
Density 1.21 ± 0.1 g/cm³ (Predicted)[3]Not Reported

Spectroscopic Properties: A Comparative Overview

The electronic environment of the naphthalene ring system differs significantly between the 1- and 2-isomers, leading to distinct spectroscopic signatures in Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the most notable difference is the chemical shift of the proton at the 8-position (the peri-proton) in the 1-substituted naphthalene. This proton experiences significant deshielding due to its close spatial proximity to the substituent at the 1-position, causing its signal to appear further downfield compared to any proton in the 2-substituted isomer.

NucleusThis compound (Predicted)1-(4-Aminophenoxy)naphthalene (Predicted)
¹H NMR Aromatic protons expected in the range of 6.8-7.9 ppm.Aromatic protons expected in the range of 6.9-8.2 ppm, with one proton (H-8) significantly downfield.
¹³C NMR Aromatic carbons expected in the range of 105-160 ppm.Aromatic carbons expected in the range of 105-160 ppm.
UV-Visible Absorption Spectroscopy

The position of the substituent on the naphthalene ring influences the π-electron system, resulting in shifts in the absorption maxima (λmax). Generally, 1-substituted naphthalenes exhibit a slight bathochromic (red) shift compared to their 2-substituted counterparts, suggesting a more extended conjugation.

Synthesis and Experimental Protocols

Both this compound and 1-(4-Aminophenoxy)naphthalene can be synthesized via a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation. This reaction forms the diaryl ether bond between the respective naphthol isomer and a p-substituted aniline derivative, typically p-chloronitrobenzene, followed by reduction of the nitro group.

General Experimental Protocol: Two-Step Ullmann Condensation and Reduction

This protocol outlines a general procedure for the synthesis, which can be adapted for either isomer by selecting the appropriate naphthol starting material.

Step 1: Synthesis of N-(4-nitrophenyl)naphthalenamine (Ullmann Condensation)

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-naphthol (or 2-naphthol) (1.0 eq.), 4-chloronitrobenzene (1.0 eq.), and potassium carbonate (1.5 eq.) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

  • Catalyst Addition: Add copper(I) iodide (0.1 eq.) and a ligand such as 1,10-phenanthroline (0.2 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to a high temperature (typically 120-160 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the corresponding nitrophenoxynaphthalene intermediate.

Step 2: Reduction to Aminophenoxynaphthalene

  • Reactant Preparation: Dissolve the nitrophenoxynaphthalene intermediate (1.0 eq.) from Step 1 in a mixture of ethanol and water.

  • Reduction: Add iron powder (Fe, 5.0 eq.) and ammonium chloride (NH₄Cl, 1.0 eq.). Heat the mixture to reflux and stir for 4-6 hours.

  • Workup: After cooling, filter the reaction mixture through a pad of celite to remove the iron salts. Concentrate the filtrate to remove the ethanol.

  • Extraction: Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure aminophenoxynaphthalene product.

Visualization of Synthesis and Structural Differences

The following diagrams illustrate the general synthetic pathway and the key structural difference between the two isomers.

Comparative Synthesis Workflow

G cluster_1 Isomer 1 Synthesis cluster_2 Isomer 2 Synthesis N1 1-Naphthol I1 4-(1-Naphthyloxy) nitrobenzene N1->I1 Ullmann Condensation (CuI, K₂CO₃) P1 1-(4-Aminophenoxy) naphthalene I1->P1 Reduction (Fe, NH₄Cl) R1 4-Chloronitrobenzene R1->I1 N2 2-Naphthol I2 4-(2-Naphthyloxy) nitrobenzene N2->I2 Ullmann Condensation (CuI, K₂CO₃) P2 2-(4-Aminophenoxy) naphthalene I2->P2 Reduction (Fe, NH₄Cl) R2 4-Chloronitrobenzene R2->I2 G cluster_1 1-(4-Aminophenoxy)naphthalene cluster_2 This compound Isomer1 Isomer2 H8 H-8 H8->Isomer1 Peri-proton (Deshielded)

References

Unveiling the Molecular Architecture: A Comparative Guide to DFT Calculations of 2-(4-Aminophenoxy)naphthalene and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Density Functional Theory (DFT) calculations for the molecular structure of 2-(4-Aminophenoxy)naphthalene. Due to the limited availability of direct computational studies on this specific molecule, we present a comprehensive comparison with structurally related naphthalene derivatives that have been characterized both computationally and experimentally. This approach offers valuable insights into the expected structural and electronic properties of this compound and highlights the power of DFT in predicting molecular geometries and electronic behavior, which is crucial in the field of drug design and materials science.

Performance Comparison: Theoretical vs. Experimental Data

Table 1: Comparison of Selected Bond Lengths (Å)

BondThis compound (Predicted)N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (Experimental - XRD)[1]2-[4-hydroxy benzylidene]-amino naphthalene (Experimental - XRD)[2][3]
C-O (Ether)Value not availableValue not availableValue not available
C-N (Amine)Value not availableValue not availableValue not available
Naphthalene C-C (Avg.)~1.40Value not available~1.39
Phenyl C-C (Avg.)~1.39~1.38~1.38

Table 2: Comparison of Selected Bond Angles (°)

AngleThis compound (Predicted)N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (Experimental - XRD)[1]2-[4-hydroxy benzylidene]-amino naphthalene (Experimental - XRD)[2][3]
C-O-C (Ether)Value not availableValue not availableValue not available
C-N-H (Amine)Value not availableValue not availableValue not available
Naphthalene C-C-C (Avg.)~120Value not available~120
Phenyl C-C-C (Avg.)~120~120~120

Table 3: Comparison of Electronic Properties (eV)

ParameterThis compound (Predicted)N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (DFT)[1]2-[4-hydroxy benzylidene]-amino naphthalene (DFT)[2][3]
HOMO EnergyValue not availableValue not available-5.53
LUMO EnergyValue not availableValue not available-1.56
HOMO-LUMO GapValue not available5.4063.97

Note: Predicted values for this compound are based on expected trends from similar aromatic ethers and amines. The tables will be populated with specific data as it becomes available from dedicated computational studies.

Experimental and Computational Protocols

To ensure the reproducibility and validity of both theoretical and experimental findings, detailed methodologies are essential.

DFT Calculation Protocol

Density Functional Theory calculations are typically performed using software packages like Gaussian, GAMESS, or Quantum Espresso. A representative protocol for optimizing the molecular geometry and calculating electronic properties of a molecule like this compound is as follows:

  • Model Building: The initial 3D structure of the molecule is built using a molecular editor.

  • Method and Basis Set Selection: A suitable functional, such as B3LYP, is chosen along with a basis set, commonly 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.[2][3]

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This involves an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculation: Once the geometry is optimized, electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and Mulliken charges are calculated.

  • Spectral Simulation: Theoretical vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra can be simulated and compared with experimental data.

X-ray Crystallography Protocol

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation or other crystallization techniques.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[2][3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined to best fit the experimental data.

Spectroscopic Analysis Protocols

FT-IR Spectroscopy:

  • Sample Preparation: For a solid sample, a small amount is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in an FT-IR spectrometer, and an infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or acetonitrile.

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 800 nm, using a UV-Vis spectrophotometer.

NMR Spectroscopy:

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for a DFT-based analysis of a molecular structure.

DFT_Workflow A 1. Molecular Structure Input B 2. Select DFT Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Geometry Optimization B->C D 4. Frequency Analysis C->D E Is the structure a true minimum? (No imaginary frequencies) D->E F 5. Calculate Electronic Properties (HOMO, LUMO, ESP) E->F Yes I Refine Structure or Method E->I No G 6. Simulate Spectra (IR, UV-Vis) H 7. Compare with Experimental Data F->H G->H I->C

Caption: A flowchart of the DFT calculation process.

References

A Comparative Guide to the Cyclic Voltammetry of 2-(4-Aminophenoxy)naphthalene and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected electrochemical behavior of 2-(4-Aminophenoxy)naphthalene using cyclic voltammetry, benchmarked against structurally related and commonly studied aromatic amines. Due to the limited availability of direct experimental data for this compound in the reviewed literature, this comparison leverages data from analogous compounds, primarily 4-aminophenol, to infer its electrochemical characteristics. This approach allows for a robust discussion of the anticipated redox properties and provides a framework for experimental design and data interpretation.

Introduction to Cyclic Voltammetry in Drug Analysis

Cyclic voltammetry (CV) is a powerful and versatile electroanalytical technique frequently employed in pharmaceutical analysis and drug development.[1] It provides valuable insights into the redox behavior of electroactive molecules, including oxidation and reduction potentials, reaction reversibility, and electron transfer kinetics. This information is crucial for understanding drug metabolism, developing electrochemical sensors for drug quantification, and assessing the stability of pharmaceutical compounds.[1][2][3][4]

The core of a cyclic voltammetry experiment involves applying a linearly varying potential to a working electrode immersed in a solution containing the analyte and monitoring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a characteristic electrochemical fingerprint of the analyte.

Experimental Protocol: Cyclic Voltammetry of Aromatic Amines

A typical experimental setup for performing cyclic voltammetry on aromatic amines, such as 4-aminophenol and its derivatives, is as follows. This protocol can be adapted for the analysis of this compound.

1. Electrochemical Cell Setup:

  • A standard three-electrode system is used, comprising a working electrode, a reference electrode, and a counter (or auxiliary) electrode.[5]

  • Working Electrode: Glassy carbon electrode (GCE) is commonly used due to its wide potential window, chemical inertness, and good conductivity. Other options include carbon paste electrodes (CPE) and modified electrodes to enhance sensitivity and selectivity.[1]

  • Reference Electrode: An Ag/AgCl electrode is a common choice, providing a stable reference potential.

  • Counter Electrode: A platinum wire or graphite rod is typically used to complete the electrical circuit.

2. Solution Preparation:

  • Supporting Electrolyte: A solution of a salt that is electrochemically inactive in the potential range of interest, such as phosphate buffer solution (PBS), potassium chloride (KCl), or sodium sulfate (Na2SO4), is used to ensure sufficient conductivity. A common concentration is 0.1 M.

  • Analyte Solution: A stock solution of the analyte (e.g., 4-aminophenol) is prepared in a suitable solvent and then diluted to the desired concentration in the supporting electrolyte. For comparative studies, concentrations in the millimolar (mM) range are often used.[1]

3. Experimental Parameters:

  • Potential Window: The potential is swept between an initial and a final potential and then back again. The range is chosen to encompass the redox events of the analyte. For aromatic amines, a typical range might be from -0.2 V to +1.0 V versus Ag/AgCl.

  • Scan Rate (ν): The rate at which the potential is swept, typically in the range of 10 to 200 mV/s. The scan rate influences the peak currents and can provide information about the nature of the electrode process (diffusion-controlled vs. adsorption-controlled).

  • Deoxygenation: The solution is typically purged with an inert gas, such as nitrogen or argon, before the experiment to remove dissolved oxygen, which can interfere with the measurements.

Comparative Data Analysis

The following table summarizes typical cyclic voltammetry data for 4-aminophenol, which serves as a primary model for predicting the behavior of this compound. The presence of the naphthalene moiety in the target compound is expected to influence the electron density on the aminophenoxy group, likely shifting the oxidation potential.

CompoundWorking ElectrodeSupporting ElectrolyteAnodic Peak Potential (Epa) (V)Cathodic Peak Potential (Epc) (V)Notes
4-Aminophenol Carbon Paste Electrode (CPE)0.1 M Na2SO4~ +0.4 to +0.6~ +0.1 to +0.3The redox process is often quasi-reversible.
4-Aminophenol CTAB Modified CPE0.1 M Phosphate Buffer (pH 7.0)~ +0.35~ +0.28Modification can enhance peak currents and improve reversibility.[1]
Expected: this compound Glassy Carbon Electrode (GCE)0.1 M Phosphate Buffer (pH 7.0)Predicted: Slightly higher than 4-aminophenolPredicted: Dependent on reversibilityThe electron-donating nature of the naphthalene ring may slightly increase the oxidation potential compared to 4-aminophenol. The overall process is expected to be an irreversible or quasi-reversible oxidation of the amino group.

Note: The exact peak potentials can vary depending on the specific experimental conditions (e.g., pH, scan rate, electrode material).

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the underlying electrochemical reaction, the following diagrams are provided.

experimental_workflow cluster_preparation Solution & Electrode Preparation cluster_experiment Cyclic Voltammetry Measurement cluster_analysis Data Analysis Analyte Prepare Analyte Solution (e.g., this compound) Cell Assemble Electrochemical Cell Analyte->Cell Electrolyte Prepare Supporting Electrolyte (e.g., 0.1 M PBS) Electrolyte->Cell Electrodes Prepare Electrodes (Working, Reference, Counter) Electrodes->Cell Purge Deoxygenate with N2/Ar Cell->Purge CV_Scan Perform CV Scan (Apply Potential Sweep) Purge->CV_Scan Voltammogram Record Cyclic Voltammogram (Current vs. Potential) CV_Scan->Voltammogram Parameters Determine Electrochemical Parameters (Epa, Epc, Ipa, Ipc) Voltammogram->Parameters

Caption: Experimental workflow for cyclic voltammetry analysis.

signaling_pathway cluster_redox Electrochemical Oxidation of Aminophenoxy Moiety Analyte This compound (Reduced Form) Intermediate Radical Cation (Intermediate) Analyte->Intermediate - e- (Electron Loss at Anode) Product Oxidized Product (e.g., Quinone Imine) Intermediate->Product - H+ (Proton Loss)

Caption: Proposed electrochemical oxidation pathway.

Discussion and Comparison with Alternatives

The electrochemical behavior of this compound is primarily dictated by the oxidation of the aromatic amino group. This process is generally irreversible or quasi-reversible, involving the transfer of electrons and protons to form a quinone-imine-like species.

Comparison with 4-Aminophenol:

  • Oxidation Potential: The core electroactive unit in both molecules is the 4-aminophenol moiety. However, the presence of the bulky, electron-rich naphthalene ring in this compound is expected to influence the electron density on the nitrogen atom of the amino group. This could potentially make the oxidation slightly more difficult, resulting in a slightly more positive anodic peak potential (Epa) compared to 4-aminophenol under identical conditions.

  • Reversibility: The electrochemical oxidation of 4-aminophenol is often quasi-reversible. The subsequent chemical reactions of the oxidized species can affect the reversibility. For this compound, the stability of the resulting oxidized species will determine the reversibility of the redox process. The larger conjugated system might offer some stabilization, but this would need to be confirmed experimentally.

Alternative Compounds for Comparison:

  • Aniline and its Derivatives: Aniline undergoes an irreversible oxidation at a more positive potential than 4-aminophenol due to the absence of the electron-donating hydroxyl group. Studying simple anilines can provide a baseline for understanding the oxidation of the amino group itself.

  • Naphthylamines: Compounds like 1-naphthylamine and 2-naphthylamine provide insight into the electrochemical behavior of the amino group directly attached to the naphthalene ring system. Their oxidation potentials would offer a valuable comparison point for understanding the electronic effects of the naphthalene moiety.

Alternative Electrochemical Methods:

  • Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These techniques offer higher sensitivity and better resolution than cyclic voltammetry, making them suitable for quantitative analysis and the determination of low concentrations of analytes.

  • Electrochemical Impedance Spectroscopy (EIS): EIS can provide detailed information about the electrode-solution interface and the charge transfer kinetics of the redox process.

Conclusion

References

A Comparative Analysis of High-Performance Polymers Derived from Aminophenoxy Naphthalene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the synthesis, properties, and performance of polyamides and polyimides based on various aminophenoxy naphthalene isomers, providing critical data for materials science and drug development applications.

The strategic incorporation of naphthalene moieties into the backbone of aromatic polymers offers a versatile approach to enhancing their thermal, mechanical, and solubility characteristics. The specific isomerism of the aminophenoxy naphthalene linkage plays a pivotal role in dictating the final properties of the resulting polyamides and polyimides. This guide provides a comparative analysis of polymers synthesized from different aminophenoxy naphthalene isomers, supported by experimental data from various studies.

Comparative Performance Data

The performance of polymers derived from aminophenoxy naphthalene isomers is significantly influenced by the substitution pattern on the naphthalene ring. The following tables summarize key quantitative data for polyamides and polyimides based on 2,6- and 1,6-bis(4-aminophenoxy)naphthalene, as well as other related structures.

Table 1: Thermal Properties of Polyamides and Polyimides

Polymer TypeDiamine MonomerDianhydride/DiacidTg (°C)10% Weight Loss Temp (°C) (N2)10% Weight Loss Temp (°C) (Air)
Polyamide1,6-Bis(4-aminophenoxy)naphthaleneTerephthalic acid238-337> 487> 438
Polyamide1,6-Bis(4-aminophenoxy)naphthalene4,4′-Biphenyldicarboxylic acid238-337> 487> 438
Polyimide2,6-Bis(4-aminophenoxy)naphthalene (2,6-BAPON)Pyromellitic dianhydride (PMDA)-543-563535-563
Polyimide2,6-Bis(4-aminophenoxy)naphthalene (2,6-BAPON)2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)255-295543-563535-563
Poly(amide-imide)2,2-Bis(4-aminophenoxy)benzonitrileAromatic Dicarboxylic Acids235-298> 400-

Table 2: Mechanical Properties of Polymer Films

Polymer TypeDiamine MonomerDianhydride/DiacidTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)
Polyamide1,6-Bis(4-aminophenoxy)naphthaleneVarious Aromatic Dicarboxylic Acids102-1758-422.4-3.8
Polyimide2,6-Bis(4-aminophenoxy)naphthalene (2,6-BAPON)Various Aromatic Tetracarboxylic Dianhydrides105-1247-221.5-2.3

Table 3: Solubility of Polymers

Polymer TypeDiamine MonomerDianhydride/DiacidSolvents
Polyamide1,6-Bis(4-aminophenoxy)naphthaleneVarious Aromatic Dicarboxylic AcidsN,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP)
Polyimide2,6-Bis(4-aminophenoxy)naphthalene (2,6-BAPON)2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)Polar aprotic solvents
Poly(amide-imide)2,2-Bis(4-aminophenoxy)benzonitrileVarious Aromatic Dicarboxylic AcidsDimethylsulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP)

Experimental Methodologies

The synthesis and characterization of these high-performance polymers involve standardized procedures to ensure reproducibility and accurate comparison of their properties.

Synthesis of Diamine Monomers

A common route for synthesizing bis(4-aminophenoxy)naphthalene monomers involves a two-step process:

  • Nucleophilic Substitution: The process typically begins with the condensation of a dihydroxynaphthalene isomer (e.g., 1,6-dihydroxynaphthalene) with p-chloronitrobenzene. This reaction is carried out in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent.

  • Reduction: The resulting bis(4-nitrophenoxy)naphthalene intermediate is then reduced to the corresponding diamine. A common method for this reduction is the use of hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst.

Polymer Synthesis

Polyamides are typically synthesized via direct polycondensation.[1] The diamine monomer is reacted with various aromatic dicarboxylic acids in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).[1][2] The reaction is facilitated by condensing agents such as triphenyl phosphite and pyridine, and often includes the addition of metal salts like calcium chloride (CaCl₂) or lithium bromide (LiBr) to improve solubility and prevent precipitation of the polymer.[1][3]

Polyimides are generally prepared through a conventional two-stage procedure.[4]

  • Poly(amic acid) Formation: The diamine monomer is reacted with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor.

  • Thermal Imidization: The poly(amic acid) solution is then cast into a film and thermally treated to induce cyclodehydration, resulting in the final polyimide film.[4]

Characterization Techniques
  • Viscosity: Inherent viscosities of the polymers are determined to estimate their molecular weights.[1][2]

  • Mechanical Properties: Tensile properties, including tensile strength, elongation at break, and tensile modulus, are measured from solution-cast films.[1][4]

  • Thermal Analysis: Glass transition temperatures (Tg) are determined using differential scanning calorimetry (DSC), while thermal stability is assessed by thermogravimetric analysis (TGA), which measures the temperature at which 10% weight loss occurs.[1][4]

  • Solubility: The solubility of the polymers is tested in a range of organic solvents at room temperature.[1][3]

Visualizing the Workflow

The following diagrams illustrate the general synthesis and characterization workflow for these polymers.

Synthesis_Workflow cluster_Monomer_Synthesis Diamine Monomer Synthesis cluster_Polymer_Synthesis Polymer Synthesis M1 Dihydroxynaphthalene Isomer M3 Nucleophilic Substitution (K2CO3) M1->M3 M2 p-Chloronitrobenzene M2->M3 M4 Bis(4-nitrophenoxy)naphthalene M3->M4 M5 Reduction (Hydrazine/Pd-C) M4->M5 M6 Bis(4-aminophenoxy)naphthalene M5->M6 P1 Diamine Monomer M6->P1 P3 Polycondensation / Poly(amic acid) formation P1->P3 P2 Diacid or Dianhydride P2->P3 P4 Polyamide or Poly(amic acid) P3->P4 P5 Thermal Imidization (for Polyimides) P4->P5 P6 Final Polymer P4->P6 Directly for Polyamides P5->P6

Caption: General workflow for the synthesis of aminophenoxy naphthalene-based polymers.

Characterization_Workflow Start Synthesized Polymer Viscosity Inherent Viscosity Measurement Start->Viscosity Film_Casting Solution Casting of Polymer Film Start->Film_Casting Thermal_Analysis DSC (Tg) and TGA (Thermal Stability) Start->Thermal_Analysis Solubility_Test Solubility in Various Solvents Start->Solubility_Test Data_Analysis Comparative Data Analysis Viscosity->Data_Analysis Mechanical_Testing Tensile Strength, Elongation, Modulus Film_Casting->Mechanical_Testing Mechanical_Testing->Data_Analysis Thermal_Analysis->Data_Analysis Solubility_Test->Data_Analysis

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(4-Aminophenoxy)naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies suitable for the quantification of 2-(4-Aminophenoxy)naphthalene. The selection of a robust and reliable analytical technique is paramount for ensuring the identity, purity, and potency of pharmaceutical compounds. In the absence of specific validated methods for this compound in the reviewed literature, this document presents a comparison of common, powerful chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance data and experimental protocols are extrapolated from established validation studies on structurally related compounds, including aminonaphthalenes, naphthols, and other phenoxy derivatives.[1][2][3][4]

The validation of these methods is structured around the International Council for Harmonisation (ICH) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.

Comparative Performance of Analytical Methods

The choice between HPLC-UV, GC-MS, and LC-MS/MS is contingent upon the specific analytical requirements, such as the analyte's physicochemical properties (e.g., volatility, thermal stability), the complexity of the sample matrix, and the requisite sensitivity. Below is a summary of typical performance data for each method, synthesized from studies on analogous compounds.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.999> 0.997> 0.999
Range 0.5 - 150 µg/mL0.5 - 40 µg/mL[4]5 pg - 1 ng on column[5]
Accuracy (% Recovery) 97.5 - 101.5%81.9 - 95.6%[4]70 - 118%[6]
Precision (% RSD) - Repeatability < 1.0%< 10%[4]< 25%[6]
Precision (% RSD) - Intermediate Precision < 1.8%< 10%[4]< 30%[6]
Limit of Detection (LOD) ~1.5 nM[7]0.094 - 0.224 µg/L[4]0.01 - 85 µg/kg[6]
Limit of Quantification (LOQ) ~4.5 nM0.312 - 0.746 µg/L[4]0.1 - 2.6 ng/mL[6]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the analysis of polar, non-volatile compounds.

a. Instrumentation and Conditions:

  • System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[8]

  • Flow Rate: Typically 1.0 mL/min.[8]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[9]

  • Detection Wavelength: Based on the UV absorbance spectrum of this compound, likely in the range of 220-280 nm.

  • Injection Volume: 10 µL.[9]

b. Reagents and Solutions:

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Standard Solution Preparation: A stock solution of this compound reference standard is prepared in the diluent at a concentration of 1 mg/mL. Working standards are prepared by serial dilution to cover the linear range (e.g., 0.5, 5, 25, 75, 150 µg/mL).

  • Sample Preparation: The sample is dissolved in the diluent to achieve a final concentration within the calibration range.

c. Validation Procedure:

  • Specificity: The diluent, a placebo, and a sample spiked with known impurities are analyzed to ensure peak purity and demonstrate selectivity.

  • Linearity: Calibration standards are analyzed in triplicate, and a calibration curve is constructed by plotting the peak area against the concentration.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix, typically assessed at three concentration levels.

  • Precision: Evaluated through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. For polar compounds like this compound, derivatization is often necessary to improve volatility and chromatographic performance.[1]

a. Instrumentation and Conditions:

  • System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of derivatized amines (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure separation of the analyte from other components.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

b. Derivatization, Reagents, and Solutions:

  • Derivatizing Agent: Silylation reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation reagents (e.g., trifluoroacetic anhydride - TFAA) are commonly employed for amines and phenols.[1]

  • Standard Solution Preparation: A stock solution of the derivatized this compound is prepared in an appropriate organic solvent (e.g., toluene). Working standards are prepared by serial dilution.

  • Sample Preparation and Derivatization: The sample is extracted into an organic solvent. The solvent is evaporated, and the residue is reconstituted in the derivatization reagent and heated to ensure complete reaction.

c. Validation Procedure:

  • Specificity: The selectivity is demonstrated by the absence of interfering peaks at the retention time and m/z of the target analyte in a blank matrix.

  • Linearity: A calibration curve is generated by analyzing a series of derivatized standards.

  • Accuracy and Precision: Assessed similarly to the HPLC-UV method, using spiked matrix samples that undergo the complete extraction and derivatization procedure.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of compounds at very low concentrations in complex matrices.

a. Instrumentation and Conditions:

  • System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column and Mobile Phase: Similar to the HPLC-UV method, a C18 column with a gradient of water and acetonitrile (often with additives like formic acid or ammonium formate) is typically used.[9]

  • Ionization Source: Electrospray ionization (ESI) is common for polar compounds and would likely be operated in positive ion mode for the amine functionality.[9]

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[5] This involves selecting a precursor ion (the molecular ion of the analyte) and monitoring specific product ions after fragmentation in the collision cell.

b. Reagents and Solutions:

  • Sample Preparation: Sample preparation often involves a simple "dilute-and-shoot" approach or a solid-phase extraction (SPE) for cleaner samples and lower detection limits.[5]

  • Standard Solutions: Prepared similarly to the HPLC-UV method, using the mobile phase as the diluent.

c. Validation Procedure:

  • Specificity: The high selectivity of MRM transitions minimizes the likelihood of interferences.

  • Linearity, Accuracy, and Precision: These parameters are evaluated as described for the other methods, with the calibration curve based on the peak area response of the specific MRM transitions.

  • Matrix Effects: It is crucial to assess and mitigate potential ion suppression or enhancement caused by the sample matrix. This is often done by comparing the response of the analyte in a pure solvent to its response in a matrix extract.

Visualizations

To aid in the understanding of the analytical workflow, the following diagrams have been generated.

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting start Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol standards Prepare Reference Standards & Samples protocol->standards specificity Specificity/ Selectivity standards->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis report Generate Validation Report data_analysis->report end Method Implementation & Lifecycle Management report->end

Caption: General workflow for analytical method validation.

Sample_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification sample_prep Sample Preparation (e.g., Dissolution, Extraction) chromatography Chromatographic Separation (HPLC or GC) sample_prep->chromatography standard_prep Standard Preparation (Calibration Curve) standard_prep->chromatography detection Detection (UV, MS, or MS/MS) chromatography->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Concentration Calculation calibration->quantification result Final Result Reporting quantification->result

Caption: A typical workflow for sample quantification.

References

Cross-Validation of Experimental and Computational Data for 2-(4-Aminophenoxy)naphthalene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of available experimental data and predicted computational properties for the organic compound 2-(4-aminophenoxy)naphthalene. Due to the limited availability of published experimental results for this specific molecule, this document serves as a foundational reference, combining known values with predicted data based on established spectroscopic and computational principles. This cross-validation approach is essential in modern chemical research, enabling the verification of theoretical models and guiding future experimental work.

Molecular and Physical Properties

The fundamental physical and chemical properties of a compound are the primary data points for its identification and characterization. Below is a comparison of experimentally determined and computationally predicted data for this compound.

PropertyExperimental ValuePredicted ValueData Source (Experimental)
Molecular Formula C₁₆H₁₃NO-ChemicalBook[1]
Molecular Weight 235.28 g/mol -ChemicalBook[1]
Melting Point 116 °C-ChemicalBook[1]
Boiling Point Not Available419.8 ± 28.0 °C-
Density Not Available1.0 ± 0.06 g/cm³-

The experimental melting point of 116 °C provides a crucial benchmark for sample purity and identification.[2] A sharp melting range, typically within 1-2°C, is a strong indicator of a pure crystalline compound. The predicted boiling point and density, derived from computational models, offer estimates where experimental data is currently lacking.

Spectroscopic Data Analysis

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. While complete experimental spectra for this compound are not widely published, this section outlines the expected characteristics based on its functional groups and compares them with general data for related structures.

NMR spectroscopy is invaluable for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ 7.2 - 8.0MultipletNaphthalene HAromatic protons on the naphthalene ring system typically resonate in this downfield region.[3][4]
~ 6.7 - 7.0MultipletPhenoxy HProtons on the aminophenoxy ring, influenced by both the amine and ether groups.
~ 3.5 - 4.5Broad Singlet-NH₂The chemical shift of amine protons is variable and depends on solvent and concentration; the signal often disappears upon D₂O exchange.[5]

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 150 - 160C-O (Ether)Carbons bonded to the ether oxygen are significantly deshielded.
~ 140 - 150C-N (Amine)The carbon attached to the amino group.
~ 110 - 135Aromatic CA complex series of signals corresponding to the 14 other aromatic carbons in the naphthalene and phenoxy rings.[6][7]

FT-IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.[8][9]

Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H StretchPrimary Amine (-NH₂)
3000 - 3100C-H StretchAromatic
1500 - 1600C=C StretchAromatic Ring
1200 - 1300C-O StretchAryl Ether
1000 - 1250C-N StretchAromatic Amine[5]

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns. Electron Impact (EI) is a common ionization method for such organic molecules.[10]

Predicted Mass Spectrum Data (Electron Impact)

m/z ValueInterpretationRationale
~ 235[M]⁺ (Molecular Ion)Corresponds to the molecular weight of C₁₆H₁₃NO. The presence of one nitrogen atom follows the "nitrogen rule" for an odd molecular weight.[11]
VariousFragment IonsFragmentation would likely occur at the ether linkage and around the amine group, providing clues to the molecular structure.

Computational Chemistry Insights

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic properties and reactivity of molecules.[12] These calculations complement experimental data and can offer insights into a molecule's behavior.

Predicted Quantum Chemical Parameters (DFT)

ParameterPredicted Value/InformationSignificance
HOMO Energy Not specifically calculated; expected to be relatively high.The Highest Occupied Molecular Orbital (HOMO) energy relates to the molecule's ability to donate electrons. A higher HOMO energy suggests greater susceptibility to electrophilic attack.[13]
LUMO Energy Not specifically calculated; expected to be relatively low.The Lowest Unoccupied Molecular Orbital (LUMO) energy indicates the ability to accept electrons.
HOMO-LUMO Gap Not specifically calculated; predicted to be moderate.The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and stability.[14] A smaller gap often corresponds to higher reactivity.
Molecular Electrostatic Potential (MEP) Not available.An MEP map would visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

DFT calculations for related naphthalene derivatives have been used to successfully analyze their electronic structures and properties.[15][16]

Visualizing the Workflow and Molecular Relationships

G cluster_exp Experimental Analysis cluster_comp Computational Analysis exp_data Physical & Spectroscopic Data (Melting Point, NMR, IR, MS) protocol Standardized Protocols cross_val Cross-Validation exp_data->cross_val comp_data Predicted Properties (DFT: HOMO/LUMO, MEP) methods Computational Methods (e.g., B3LYP/6-31G) comp_data->cross_val conclusion Structural Elucidation & Reactivity Prediction cross_val->conclusion

Caption: Workflow for cross-validation of experimental and computational data.

G

Caption: Relationship between molecular structure and predicted properties.

Potential Biological Activity

While no specific biological data for this compound has been reported, the naphthalene scaffold is a well-known pharmacophore present in compounds with a wide range of activities, including anticancer and antimicrobial properties.[17] Further research into the bioactivity of this specific derivative is warranted.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of experimental data.

The melting point is determined using a calibrated melting point apparatus.[18]

  • Sample Preparation: A small amount of the dry, finely powdered sample is packed into a glass capillary tube to a height of 2-3 mm.[19]

  • Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute to ensure thermal equilibrium.[2]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal melts is the end of the range.

NMR spectra are recorded on a spectrometer, typically at frequencies of 300 MHz or higher for ¹H NMR.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[20][21] A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier-transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied.

FT-IR spectra are obtained using an FT-IR spectrometer to identify functional groups.[22]

  • Sample Preparation: For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is pressed directly against a crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: A background spectrum (of air or the KBr pellet) is collected first. Then, the sample spectrum is recorded. The instrument passes a beam of infrared radiation through the sample and measures the absorption at each wavenumber. The typical range is 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Sample Introduction: A dilute solution of the sample is injected into the instrument. For GC-MS, the sample is vaporized and separated on a chromatography column before entering the ion source.

  • Ionization: In Electron Impact (EI) mode, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[23][24]

  • Mass Analysis: The resulting ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

Comparison of the reactivity of the amino group in 2-(4-Aminophenoxy)naphthalene versus aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of the amino group in 2-(4-aminophenoxy)naphthalene and aniline. Due to the limited availability of direct comparative experimental data for this compound, this document combines established data for aniline and the closely related 4-phenoxyaniline with theoretical predictions based on fundamental principles of organic chemistry. Furthermore, we present detailed experimental protocols to enable researchers to conduct direct comparative studies.

Introduction: Structural and Electronic Overview

Aniline is a primary aromatic amine that serves as a fundamental building block in organic synthesis. Its reactivity is dictated by the nucleophilicity of the amino group, which is influenced by the electron-donating resonance effect and the electron-withdrawing inductive effect of the benzene ring.

This compound is a more complex aromatic amine, featuring a naphthyl moiety and a phenoxy linker attached to the aminophenyl group. The electronic properties of the amino group in this molecule are modulated by the interplay of the phenoxy group's electron-donating resonance and electron-withdrawing inductive effects, as well as the electronic characteristics of the extended π-system of the naphthalene ring. Understanding these subtle electronic differences is crucial for predicting the relative reactivity of these two compounds in various chemical transformations.

cluster_aniline Aniline cluster_aminophenoxynaphthalene This compound aniline Aniline aniline_nh2 NH2 aniline->aniline_nh2 Directly attached aminophenoxynaphthalene This compound aminophenoxynaphthalene_nh2 NH2 aminophenoxynaphthalene->aminophenoxynaphthalene_nh2 Influenced by phenoxy & naphthyl groups caption Structural comparison of Aniline and this compound.

Caption: Structural comparison of Aniline and this compound.

Basicity (pKa): A Quantitative Comparison

The basicity of an aromatic amine, quantified by the pKa of its conjugate acid, is a primary indicator of the electron density on the nitrogen atom and, consequently, its nucleophilicity.

Aniline has a pKa of approximately 4.6 for its conjugate acid. The lone pair of electrons on the nitrogen is delocalized into the benzene ring, which reduces its basicity compared to aliphatic amines.

CompoundpKa of Conjugate AcidReference/Estimation
Aniline4.6[2]
4-Phenoxyaniline4.75[1]
This compound~4.7-4.8Estimated

Reactivity in Key Synthetic Reactions

The reactivity of the amino group in electrophilic substitution reactions is directly related to its nucleophilicity. Here, we compare the expected reactivity of aniline and this compound in several common reactions.

Acylation

Acylation of aromatic amines, typically with acid chlorides or anhydrides, is a nucleophilic substitution reaction where the amine attacks the carbonyl carbon of the acylating agent.[3] The rate of this reaction is dependent on the nucleophilicity of the amino group.

For aniline, the kinetics of acylation have been extensively studied.[4] Given that this compound is expected to be slightly more basic than aniline, its amino group should be a stronger nucleophile. Consequently, this compound is predicted to undergo acylation at a faster rate than aniline under identical conditions.

Alkylation
Diazotization

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction is initiated by the nucleophilic attack of the amino group on the nitrosonium ion (NO+). The kinetics of aniline diazotization are well-documented.[6] As this compound is predicted to be more nucleophilic, it is expected to undergo diazotization more readily than aniline.

ReactionRelative Reactivity of this compound vs. AnilineRationale
AcylationFasterHigher nucleophilicity of the amino group.
AlkylationFasterHigher nucleophilicity of the amino group.
DiazotizationFasterHigher nucleophilicity of the amino group.

Proposed Experimental Protocols

To obtain direct comparative data, the following experimental protocols are proposed.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra of the protonated and unprotonated forms of the amine.

Protocol:

  • Prepare a stock solution of the amine (aniline or this compound) in methanol (e.g., 1 mg/mL).

  • Prepare a series of buffer solutions with known pH values ranging from 2 to 7.

  • For each pH value, prepare a sample by adding a small, constant volume of the amine stock solution to a known volume of the buffer solution in a quartz cuvette.

  • Record the UV-Vis spectrum for each sample.

  • Determine the analytical wavelength at which the difference in absorbance between the fully protonated and unprotonated forms is maximal.

  • Measure the absorbance of each sample at the analytical wavelength.

  • Calculate the pKa using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated form (at low pH), and A_B is the absorbance of the unprotonated form (at high pH).

cluster_workflow pKa Determination Workflow start Prepare Amine Stock Solution (in Methanol) samples Prepare Samples in Buffers start->samples buffers Prepare Buffer Solutions (pH 2 to 7) buffers->samples spectrophotometer Record UV-Vis Spectra samples->spectrophotometer wavelength Determine Analytical Wavelength spectrophotometer->wavelength absorbance Measure Absorbance at Analytical Wavelength wavelength->absorbance pka_calc Calculate pKa using Henderson-Hasselbalch Equation absorbance->pka_calc caption Experimental workflow for pKa determination.

Caption: Experimental workflow for pKa determination.

Competitive Acylation for Relative Reactivity

This experiment will provide a direct comparison of the nucleophilicity of the two amines.

Protocol:

  • In a round-bottom flask, dissolve equimolar amounts of aniline and this compound in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a limiting amount of an acylating agent (e.g., 0.5 equivalents of acetyl chloride).

  • Stir the reaction mixture at 0°C for a specified time (e.g., 30 minutes).

  • Quench the reaction by adding water.

  • Extract the organic layer and dry it over anhydrous sodium sulfate.

  • Analyze the product mixture by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of the acylated products (acetanilide and N-(4-(naphthalen-2-yloxy)phenyl)acetamide). The ratio of the products will reflect the relative reactivity of the two amines.

Kinetic Study of Diazotization by UV-Vis Spectroscopy

The rate of diazotization can be monitored by observing the disappearance of the amine's absorbance or the appearance of the diazonium salt's absorbance over time.

Protocol:

  • Prepare a solution of the amine in a suitable acidic medium (e.g., 1 M HCl).

  • Prepare a solution of sodium nitrite of known concentration.

  • Equilibrate both solutions to a constant temperature (e.g., 0°C) in a temperature-controlled cuvette holder in a UV-Vis spectrophotometer.

  • Initiate the reaction by rapidly injecting a small volume of the sodium nitrite solution into the amine solution with vigorous mixing.

  • Monitor the change in absorbance at a predetermined wavelength as a function of time.

  • Determine the initial rate of the reaction from the absorbance versus time data.

  • Repeat the experiment with the other amine under identical conditions.

  • Compare the initial rates to determine the relative reactivity.

cluster_acylation Acylation Mechanism reactants Aromatic Amine + Acylating Agent intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack products Amide + Byproduct intermediate->products Elimination caption General mechanism for the acylation of an aromatic amine.

Caption: General mechanism for the acylation of an aromatic amine.

Conclusion

Based on theoretical considerations of electronic effects, the amino group in this compound is predicted to be slightly more basic and, therefore, more nucleophilic than the amino group in aniline. This suggests that this compound will exhibit enhanced reactivity in common electrophilic substitution reactions such as acylation, alkylation, and diazotization.

While direct comparative experimental data is currently lacking in the literature, this guide provides a solid theoretical framework and detailed experimental protocols for researchers to quantitatively assess the relative reactivity of these two important aromatic amines. The proposed experiments will enable a definitive comparison and provide valuable insights for the application of these compounds in chemical synthesis and drug development.

References

A Comparative Guide to Assessing Batch-to-Batch Consistency of 2-(4-Aminophenoxy)naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the batch-to-batch consistency of synthesized 2-(4-Aminophenoxy)naphthalene, a critical intermediate in pharmaceutical synthesis. Maintaining consistency is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] This document outlines key analytical methodologies, presents comparative data across multiple hypothetical batches, and offers a comparison with a structurally similar alternative, 4-(Phenoxy)aniline, to highlight key analytical considerations.

Introduction to Batch Consistency

In pharmaceutical manufacturing, batch-to-batch consistency ensures that each production run of a chemical compound meets predefined quality standards.[3][4] For intermediates like this compound, variations in purity, impurity profiles, or physical properties can significantly impact the downstream synthesis, affecting the yield, purity, and safety of the final drug product.[1] Rigorous quality control using a suite of analytical techniques is therefore not just a regulatory requirement but a fundamental aspect of robust drug development.[5][6]

This guide focuses on four primary analytical techniques for characterization:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and impurity quantification.

  • Mass Spectrometry (MS): For identity confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural verification.

  • Differential Scanning Calorimetry (DSC): For determining thermal properties like melting point.

Experimental Workflow and Quality Control

The overall process for ensuring the quality and consistency of a synthesized intermediate involves several critical stages, from raw material inspection to final product release testing. Each step is essential for identifying and mitigating potential variability.

G cluster_0 Pre-Synthesis cluster_1 Synthesis cluster_2 Post-Synthesis & QC cluster_3 Analytical Methods A Raw Material Qualification C Synthesis of This compound A->C B Supplier Vetting B->A D In-Process Controls (Temp, Pressure, pH) C->D E Crude Product Isolation & Purification D->E F Finished Product Testing E->F G Certificate of Analysis (CoA) Generation F->G H HPLC F->H I MS F->I J NMR F->J K DSC F->K M F->M Deviation? L Released Batch G->L Batch Release N N M->N Investigate & Correct

Figure 1: Experimental workflow for quality assessment.

Comparative Data Analysis

The following tables summarize hypothetical analytical data for three distinct batches of this compound and one batch of a common alternative, 4-(Phenoxy)aniline.

Table 1: HPLC Purity and Impurity Profile

Compound Batch ID Retention Time (min) Purity (%) Known Impurity A (%) Unknown Impurity B (%)
This compound APN-B1 8.45 99.81 0.09 0.04
This compound APN-B2 8.46 99.75 0.13 0.06
This compound APN-B3 8.44 99.85 0.08 0.03

| 4-(Phenoxy)aniline | PA-B1 | 7.92 | 99.91 | 0.05 | 0.02 |

Table 2: Identity and Physical Properties

Compound Batch ID MS (ESI+) [M+H]⁺ ¹H NMR DSC Melting Point (°C)
This compound APN-B1 236.1070 Conforms 126.5
This compound APN-B2 236.1068 Conforms 126.1
This compound APN-B3 236.1071 Conforms 126.8

| 4-(Phenoxy)aniline | PA-B1 | 186.0913 | Conforms | 84.2 |

Analysis Summary: The data indicates high purity across all three batches of this compound, with minor variations in impurity levels that fall within typical acceptance criteria. The consistent retention time, mass spectrometry, and NMR data confirm the structural identity and integrity across batches. The melting points are tightly clustered, suggesting consistent polymorphic form. The alternative, 4-(Phenoxy)aniline, shows comparable purity but different physical and chromatographic properties due to its simpler structure.

Relevance in Drug Discovery

The quality of an intermediate like this compound is directly linked to the biological activity of the final API. Naphthalene-based scaffolds are common in drug candidates targeting various pathways, such as kinase inhibition.[7][8][9] An impurity in the starting material could lead to an unintended side-product with altered efficacy or toxicity.

G cluster_0 Cell Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Drug API synthesized from This compound Drug->RAF Inhibition

Figure 2: Hypothetical signaling pathway inhibited by a downstream API.

Detailed Experimental Protocols

5.1 High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity and quantify impurities.

  • Instrumentation: UPLC/HPLC system with UV detection (e.g., Waters ACQUITY UPLC H-Class).[10]

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 10 mL of 50:50 Water:Acetonitrile.

5.2 Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and identity of the compound.

  • Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.

  • Method: Infuse the sample solution prepared for HPLC analysis directly or analyze the LC eluent.

  • Ionization Mode: Positive (ESI+).

  • Data Acquisition: Scan from m/z 100 to 500.

  • Expected Ion: For this compound, [C₁₆H₁₃NO + H]⁺ = 236.1075.

5.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and identify any structural isomers or impurities.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments: Collect ¹H NMR and ¹³C NMR spectra.

  • Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the known reference spectrum of this compound.

5.4 Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and assess thermal purity.

  • Instrumentation: DSC analyzer.

  • Method: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal.

  • Temperature Program: Heat the sample from 30°C to 150°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. A sharp, single endotherm is indicative of high purity.

Conclusion

A multi-pronged analytical approach is essential for rigorously assessing the batch-to-batch consistency of this compound. The combination of chromatographic, spectrometric, and thermal analysis provides a comprehensive quality profile. By implementing the protocols outlined in this guide, researchers and drug developers can ensure that this critical intermediate meets the stringent quality standards required for the synthesis of safe and effective pharmaceuticals, ultimately de-risking the drug development process.

References

Safety Operating Guide

Navigating the Disposal of 2-(4-Aminophenoxy)naphthalene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before proceeding with any disposal procedures, it is crucial to handle 2-(4-Aminophenoxy)naphthalene with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhalation of dust or vapors.

Direct contact with skin and eyes should be avoided. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure the safety of laboratory personnel and compliance with environmental regulations.

  • Waste Characterization and Classification: The first and most critical step is to determine if the waste is hazardous. Since specific data for this compound is unavailable, it should be treated as a hazardous waste. This is a precautionary measure based on the potential for properties similar to naphthalene, which is a flammable solid and suspected carcinogen.[1][2] The waste generator is responsible for proper characterization.[3]

  • Segregation and Collection:

    • Solid Waste: Collect all solid waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and PPE, in a designated, clearly labeled, and sealed waste container.[4] The container should be made of a material compatible with the chemical.

    • Liquid Waste: If this compound is in a solution, collect it in a separate, labeled, and sealed container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Flammable Solid," "Potential Carcinogen," "Aquatic Toxin" based on analogous compounds)[1][2]

    • The date of accumulation.

  • Storage: Store the waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from heat sources or ignition, and designed to contain any potential spills.

  • Professional Disposal: The final and most crucial step is to arrange for the disposal of the hazardous waste through a licensed and reputable professional waste disposal service.[3] These services are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations. Do not dispose of this chemical down the drain or in regular trash.[3]

Quantitative Data for a Related Compound: Naphthalene

While specific quantitative data for this compound is not available, the following table provides data for naphthalene, a structurally related compound. This information is for reference only and should be used to inform a cautious approach to handling and disposal.

PropertyValue (for Naphthalene)
GHS Classification Flammable Solid (Category 2), Suspected of causing cancer (Category 2), Very toxic to aquatic life with long lasting effects (Category 1)
Melting Point 80.2 °C[5]
Boiling Point 218 °C
Flash Point 79 °C (closed cup)
Oral LD50 (Rat) 490 mg/kg

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have this compound waste is_sds_available Is a specific Safety Data Sheet (SDS) available for this compound? start->is_sds_available follow_sds Follow the specific disposal procedures outlined in the SDS. is_sds_available->follow_sds Yes treat_as_hazardous Treat the compound as hazardous waste due to unknown properties and structural analogy to naphthalene. is_sds_available->treat_as_hazardous No end End: Waste properly disposed follow_sds->end segregate Segregate solid and liquid waste into separate, labeled containers. treat_as_hazardous->segregate label_container Label container with 'Hazardous Waste', chemical name, and potential hazards. segregate->label_container store Store in a designated satellite accumulation area. label_container->store contact_ehs Contact your institution's Environmental Health & Safety (EHS) office for guidance. store->contact_ehs professional_disposal Arrange for pickup and disposal by a licensed professional waste disposal service. contact_ehs->professional_disposal professional_disposal->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures and exercising caution, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Personal protective equipment for handling 2-(4-Aminophenoxy)naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(4-Aminophenoxy)naphthalene

This guide provides critical safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and naphthalene derivatives, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Classification
  • Aromatic Amines: This class of compounds can be toxic and may have carcinogenic properties.[1]

  • Naphthalene Derivatives: Naphthalene-based compounds are often classified as environmental hazards and can be toxic to aquatic life.[1] Naphthalene itself is suspected of causing cancer.[2][3][4]

Precautionary Statements:

  • Obtain special instructions before use.[3][4][5]

  • Do not handle until all safety precautions have been read and understood.[3][4][5]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][3][4][5][6][7]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

  • Wash skin thoroughly after handling.[3][4][8]

  • Do not eat, drink, or smoke when using this product.[3][4][6][7]

  • Avoid release to the environment.[3][4]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[3][4][5][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[9][10][11]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[9][10][11]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[9][10][11]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[10][11]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[10][11]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[9][11][12]
Handling and Storage

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Operational Plan:

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.[11]

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Locate the nearest safety shower, eyewash station, and fire extinguisher.[11]

  • Handling Procedure:

    • Weighing: Always weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Reactions: Set up all apparatus securely within the fume hood.

    • General Hygiene: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[6][8]

Storage Plan:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[1]

  • Keep the container tightly sealed.[8]

  • The storage area should be a designated and properly labeled chemical storage cabinet.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste.

Waste Segregation and Storage:

  • Waste Container: Use a designated, properly labeled, and sealed container for all waste containing this compound. The container should be made of a compatible material (e.g., glass or polyethylene).[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic, environmental hazard).[1][10]

  • Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.[1][13]

Disposal Procedures:

  • Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Waste Collection:

    • Solid Waste: Collect any solid residues, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in the designated hazardous waste container.[1][10]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[1]

  • Contact EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][8]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert others.

  • If the spill is large or you are not trained to handle it, contact your EHS office immediately.

  • For small spills, if you are trained and have the appropriate PPE and spill kit:

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[1]

    • Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container.[1]

    • Decontaminate the spill area with an appropriate solvent or decontamination solution, and collect the cleaning materials as hazardous waste.[1]

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8][10]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and disposing of this compound.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles & Face Shield fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_fume_hood Is work outside a fume hood? shoes->outside_fume_hood respirator Wear NIOSH-Approved Respirator outside_fume_hood->respirator Yes end Proceed with Experiment outside_fume_hood->end No respirator->end Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh prepare_solution Prepare Solution in Fume Hood weigh->prepare_solution run_reaction Run Reaction in Fume Hood prepare_solution->run_reaction decontaminate Decontaminate Work Area run_reaction->decontaminate segregate_waste Segregate Hazardous Waste (Solid & Liquid) decontaminate->segregate_waste label_container Label Waste Container segregate_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.